Cbl-b-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H37F3N6O |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2-[3-(ethylamino)-5-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C31H37F3N6O/c1-4-35-22-13-21(30(9-6-10-30)16-27-38-37-19-39(27)3)14-23(15-22)40-18-25-24(28(40)41)11-20(12-26(25)31(32,33)34)17-36-29(2)7-5-8-29/h11-15,19,35-36H,4-10,16-18H2,1-3H3 |
InChI Key |
KVHFSZCGFDFVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C2(CCC2)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C |
Origin of Product |
United States |
Foundational & Exploratory
Cbl-b-IN-10: A Technical Guide to its Function and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Gatekeeper of Immune Activation
The Casitas B-lineage lymphoma-b (Cbl-b) protein, an E3 ubiquitin ligase, serves as a crucial intracellular checkpoint and a master negative regulator of immune cell activation.[1][2] By setting the activation threshold for T-cells, Natural Killer (NK) cells, and other immune cells, Cbl-b plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[2][3] However, in the context of oncology, this same mechanism can foster an immunosuppressive tumor microenvironment, allowing malignant cells to evade immune destruction.[1][4] Consequently, inhibiting Cbl-b has emerged as a highly promising strategy in cancer immunotherapy, aimed at "releasing the brakes" on the immune system to mount a robust anti-tumor response.[1][5]
This technical guide provides a comprehensive overview of Cbl-b-IN-10, a potent small-molecule inhibitor of Cbl-b. We will delve into the molecular function of Cbl-b, the specific mechanism of action for its inhibition, quantitative efficacy data, and the detailed experimental protocols used to characterize this class of molecules.
The Molecular Function of Cbl-b in Immune Regulation
Cbl-b is a RING finger E3 ubiquitin ligase that catalyzes the attachment of ubiquitin to substrate proteins, marking them for degradation or altering their function.[6][7] It is a central node in regulating the signaling pathways downstream of the T-cell receptor (TCR) and key costimulatory and coinhibitory molecules like CD28 and CTLA-4.[1][8]
-
In the Absence of Costimulation: When a T-cell engages an antigen via its TCR without a strong costimulatory signal (from CD28), Cbl-b becomes active.[9] It ubiquitinates key signaling components, including the p85 subunit of PI3K and Phospholipase C-gamma (PLCγ).[1][10] This action prevents full T-cell activation, leading to a state of anergy or tolerance.[9][11]
-
Role of CD28 and CTLA-4: The costimulatory receptor CD28, when engaged, promotes the degradation of Cbl-b, thus lowering the T-cell activation threshold.[11][12] Conversely, the inhibitory receptor CTLA-4 promotes Cbl-b activity, reinforcing its suppressive function.[12][13]
By acting as this central gatekeeper, Cbl-b ensures that T-cell responses are tightly controlled.[9][11] Genetic knockout of Cbl-b in murine models results in hyperactive T-cells that can reject tumors without the need for CD28 costimulation, highlighting the therapeutic potential of its inhibition.[7][14]
This compound: Mechanism of Action
This compound is a potent, cell-permeable small-molecule inhibitor of both Cbl-b and the closely related isoform, c-Cbl.[15] Like other advanced Cbl-b inhibitors, its mechanism of action is believed to function as an "intramolecular glue."[4][16]
Instead of competing for a substrate binding site, the inhibitor binds to a pocket at the interface of two key domains of Cbl-b: the tyrosine kinase-binding domain (TKBD) and a linker helix region (LHR).[4][17] This binding event locks the protein in its inactive, or "closed," conformation.[17][18] The activation of Cbl-b requires a conformational change to an "open" state, which allows for the phosphorylation of a critical tyrosine residue (Y363) and subsequent binding of the E2 ubiquitin-conjugating enzyme.[16][17] By trapping Cbl-b in the inactive state, the inhibitor prevents these activation steps, effectively shutting down its E3 ligase activity.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. oicr.on.ca [oicr.on.ca]
- 6. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 7. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. nurixtx.com [nurixtx.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Cbl-b-IN-10: A Potent Dual Inhibitor of Cbl-b and c-Cbl E3 Ubiquitin Ligases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cbl-b-IN-10 is a potent small molecule inhibitor targeting the E3 ubiquitin ligases Cbl-b (Casitas B-lineage lymphoma-b) and its closely related homolog, c-Cbl. As key negative regulators of immune cell activation, the inhibition of Cbl-b and c-Cbl presents a compelling therapeutic strategy in immuno-oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and evaluation.
Introduction to Cbl-b and c-Cbl as Therapeutic Targets
The Casitas B-lineage lymphoma (Cbl) family of proteins, primarily Cbl-b and c-Cbl, are E3 ubiquitin ligases that play a critical role in regulating signal transduction pathways, particularly in immune cells.[1][2] They act as molecular brakes, setting the threshold for T-cell and Natural Killer (NK) cell activation.[1][2] By ubiquitinating key signaling proteins, Cbl proteins mark them for degradation, thereby attenuating the immune response.[1][2] In the context of cancer, the tumor microenvironment can exploit these negative regulatory pathways to suppress anti-tumor immunity. Therefore, inhibiting Cbl-b and c-Cbl is a promising approach to unleash the full potential of the immune system to recognize and eliminate cancer cells.
This compound has emerged as a potent inhibitor of both Cbl-b and c-Cbl, offering a valuable tool for researchers and a potential candidate for therapeutic development.
This compound: Quantitative Data
This compound demonstrates high potency against both Cbl-b and c-Cbl in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Cbl-b | 6.0[2] |
| c-Cbl | 3.5[2] |
Table 1: Inhibitory Activity of this compound
Mechanism of Action
This compound functions as an allosteric inhibitor. Structural and mechanistic studies of similar small molecule inhibitors reveal a novel mechanism of action where the inhibitor does not directly compete with the E2 ubiquitin-conjugating enzyme binding to the RING finger domain. Instead, it acts as an "intramolecular glue," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker helix region (LHR). This binding stabilizes Cbl-b in a closed, inactive conformation, preventing the phosphorylation-dependent conformational change required for its E3 ligase activity.
Caption: Mechanism of Cbl-b Inhibition by this compound.
Signaling Pathways
Cbl-b and c-Cbl are central nodes in the regulation of immune cell signaling. Their inhibition by this compound is expected to potentiate downstream signaling pathways, leading to enhanced immune cell activation.
T-Cell Receptor (TCR) Signaling
In T-cells, Cbl-b is a key negative regulator of TCR signaling. Upon TCR engagement, Cbl-b is recruited to the signaling complex and ubiquitinates key components such as Zap-70, SLP-76, and PLCγ1, leading to their degradation and termination of the signal. Inhibition of Cbl-b by this compound prevents this degradation, resulting in sustained TCR signaling, increased T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).
References
The Role of Cbl-b Inhibition in Enhancing Natural Killer (NK) Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natural Killer (NK) cells are critical components of the innate immune system, possessing the intrinsic ability to recognize and eliminate malignant and virally infected cells. However, their efficacy within the tumor microenvironment is often suppressed. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a key intracellular checkpoint that negatively regulates NK cell activation and effector functions. This technical guide provides an in-depth overview of the role of Cbl-b in NK cell biology and the therapeutic potential of Cbl-b inhibitors, such as Cbl-b-IN-10, in cancer immunotherapy. We will explore the underlying signaling pathways, present quantitative data on the effects of Cbl-b inhibition, and provide detailed experimental protocols for assessing NK cell function.
Introduction: Cbl-b as a Negative Regulator of NK Cell Function
Cbl-b is a RING finger E3 ubiquitin ligase that functions as a crucial negative regulator of immune responses. In NK cells, Cbl-b is upregulated upon activation, acting as a feedback mechanism to control the intensity and duration of the immune response.[1][2] Its inhibitory effects are mediated through the ubiquitination and subsequent degradation of key signaling proteins involved in NK cell activation.[3] Genetic ablation or pharmacological inhibition of Cbl-b has been shown to lower the activation threshold of NK cells, leading to enhanced anti-tumor activity.[4][5] This makes Cbl-b a compelling target for small-molecule inhibitors to reinvigorate NK cell function for cancer immunotherapy.[6]
Signaling Pathways Modulated by Cbl-b in NK Cells
Cbl-b exerts its inhibitory function by targeting several critical signaling nodes downstream of activating receptors in NK cells. Understanding these pathways is essential for the rational design and application of Cbl-b inhibitors.
The TAM/Cbl-b/LAT1 Axis
A pivotal inhibitory pathway involves the Tyro3, Axl, and Mer (TAM) family of receptor tyrosine kinases. Upon ligand binding, TAM receptors phosphorylate and activate Cbl-b.[7] Activated Cbl-b then mediates the ubiquitination and proteasomal degradation of the Linker for Activation of T cells (LAT1), a crucial adaptor protein for NK cell activating receptor signaling.[7][8] This degradation dampens downstream signaling, leading to suppressed NK cell effector functions such as cytotoxicity and cytokine production.[7][8]
References
- 1. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. celularity.com [celularity.com]
- 5. researchgate.net [researchgate.net]
- 6. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. nurixtx.com [nurixtx.com]
Cbl-b-IN-10: A Technical Guide to a Potent Cbl-b Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells. Its inhibition presents a promising strategy to enhance anti-tumor immunity and overcome resistance to existing immunotherapies. This technical guide provides an in-depth overview of Cbl-b-IN-10, a potent small molecule inhibitor of Cbl-b. While specific preclinical data for this compound is limited, this document consolidates the known information and provides a comprehensive framework for its evaluation, drawing upon established methodologies and data from other well-characterized Cbl-b inhibitors. This guide covers the core mechanism of action, detailed experimental protocols for in vitro and in vivo assessment, and expected quantitative outcomes, serving as a valuable resource for researchers in the field of cancer immunotherapy.
Introduction to Cbl-b as a Target in Cancer Immunotherapy
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of lymphocytes.[1] In the absence of co-stimulatory signals, Cbl-b is upregulated and targets key signaling proteins downstream of the T-cell receptor (TCR) and other activating receptors for ubiquitination and subsequent degradation.[2][3] This leads to a state of T-cell anergy or hyporesponsiveness, a mechanism that tumors can exploit to evade immune surveillance.[2] Genetic knockout of Cbl-b in mice results in spontaneous tumor rejection and enhanced anti-tumor immunity, driven by hyperactive T cells and NK cells.[4] Therefore, pharmacological inhibition of Cbl-b is being actively pursued as a novel cancer immunotherapy strategy.[4]
This compound: A Potent Inhibitor of Cbl-b
This compound (also referred to as Compound 463 in patent literature) is a lactam-based small molecule inhibitor of Cbl-b.[5] It exhibits potent biochemical inhibition of both Cbl-b and the closely related homolog c-Cbl.
Quantitative Data: Biochemical Potency
The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against Cbl-b and c-Cbl. This data is crucial for understanding its potency at a biochemical level.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Cbl-b | 6.0 | Biochemical | [5] |
| This compound | c-Cbl | 3.5 | Biochemical | [5] |
Mechanism of Action of Cbl-b Inhibition
Inhibition of Cbl-b's E3 ligase activity is expected to prevent the ubiquitination and subsequent degradation of its key substrates. This leads to the stabilization and accumulation of these signaling proteins, thereby lowering the activation threshold of immune cells and enhancing their anti-tumor functions.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell activation and how its inhibition can reverse this suppression.
References
The Discovery and Development of Cbl-b-IN-10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that plays a pivotal role in regulating T-cell activation and tolerance.[1][2] Its function as a negative regulator of immune responses has made it a compelling target for cancer immunotherapy.[1][3] By inhibiting Cbl-b, the threshold for T-cell activation can be lowered, potentially leading to a more robust anti-tumor immune response.[2][3] This technical guide provides an in-depth overview of the discovery and development of Cbl-b-IN-10, a potent inhibitor of Cbl-b.
This compound, also identified as Compound 463 in patent literature, is a novel lactam derivative that has demonstrated significant inhibitory activity against both Cbl-b and the closely related c-Cbl.[2][4] This document will detail the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field of immuno-oncology and drug development.
Core Data Summary
The inhibitory activity of this compound was determined through rigorous preclinical testing. The following tables summarize the key quantitative data available for this compound.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound 463) | Cbl-b | Biochemical Assay | 6.0 | [4] |
| This compound (Compound 463) | c-Cbl | Biochemical Assay | 3.5 | [4] |
Table 1: In vitro inhibitory activity of this compound against Cbl-b and c-Cbl.
Signaling Pathways
Cbl-b exerts its regulatory function through the ubiquitination of key signaling proteins in immune cells, particularly T-cells. Understanding these pathways is critical to appreciating the mechanism of action of Cbl-b inhibitors like this compound.
Cbl-b Mediated Ubiquitination Pathway
The following diagram illustrates the general mechanism of protein ubiquitination, a process central to Cbl-b's function.
References
Cbl-b-IN-10: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, primarily T cells and Natural Killer (NK) cells. Its role as an E3 ubiquitin ligase, targeting key signaling proteins for degradation, makes it a compelling target for cancer immunotherapy. Inhibition of Cbl-b is anticipated to lower the activation threshold of immune cells, thereby unleashing a potent anti-tumor response. This technical guide provides an in-depth overview of the target validation for Cbl-b in oncology, with a specific focus on the preclinical characterization of Cbl-b-IN-10, a potent inhibitor of Cbl-b. This document details the signaling pathways influenced by Cbl-b, methodologies for its assessment, and the expected functional consequences of its inhibition in relevant preclinical models.
Introduction to Cbl-b as an Oncology Target
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity by acting as a negative regulator of immune cell activation.[1][2] In the context of cancer, the tumor microenvironment can exploit this regulatory function to suppress anti-tumor immunity. Cbl-b is expressed in various immune cells, including T cells, NK cells, B cells, and dendritic cells.[3] Its inhibition is a promising strategy to enhance both innate and adaptive anti-tumor immunity.[2]
Genetic knockout studies in mice have provided strong validation for Cbl-b as an oncology target. Cbl-b deficient mice spontaneously reject a variety of implanted tumors, an effect largely mediated by hyperactive CD8+ T cells and NK cells.[4][5] These preclinical findings have spurred the development of small molecule inhibitors targeting Cbl-b.
This compound: A Potent Cbl-b Inhibitor
This compound is a small molecule inhibitor of Cbl-b and the closely related c-Cbl. While extensive public data on this compound is limited, its high potency suggests it serves as a valuable tool for interrogating Cbl-b biology and a promising starting point for therapeutic development.
Biochemical Potency
Quantitative data for this compound is summarized in the table below. The IC50 values indicate the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Compound | Target | IC50 (nM) |
| This compound | Cbl-b | 6.0 |
| This compound | c-Cbl | 3.5 |
| Data sourced from patent literature.[6] |
Cbl-b Signaling Pathways
Cbl-b exerts its regulatory function by ubiquitinating and targeting for degradation key components of activating signaling pathways in immune cells.
T-Cell Receptor (TCR) Signaling
In T cells, Cbl-b is a crucial gatekeeper that establishes the requirement for co-stimulatory signals (e.g., via CD28) for full activation.[2][7] In the absence of co-stimulation, Cbl-b ubiquitinates downstream effectors of the TCR signaling cascade, leading to T-cell anergy or tolerance.[7] Key substrates of Cbl-b in T cells include PLC-γ1, Vav1, and the p85 subunit of PI3K.[3][8] Inhibition of Cbl-b is expected to lower the threshold for T-cell activation, leading to enhanced proliferation, cytokine production, and cytotoxic activity even in the absence of strong co-stimulation.[2]
NK Cell Activating Receptor Signaling
In NK cells, Cbl-b also acts as a negative regulator of activation.[9] It has been shown to be involved in the ubiquitination and degradation of downstream signaling molecules of activating receptors, such as the TAM receptors (Tyro3, Axl, Mer).[9][10] Inhibition of Cbl-b in NK cells is expected to enhance their cytotoxic function and cytokine production.[4]
Preclinical Validation of Cbl-b Inhibition
The following sections detail the expected outcomes and methodologies for the preclinical validation of a Cbl-b inhibitor like this compound, based on published data for other Cbl-b inhibitors.
In Vitro Efficacy
Inhibition of Cbl-b is expected to enhance T-cell activation, leading to increased proliferation and production of key anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][11]
Expected Quantitative Data (based on surrogate Cbl-b inhibitors):
| Assay | Cell Type | Treatment | Expected Outcome |
| T-Cell Proliferation | Human CD3+ T cells | anti-CD3 + Cbl-b inhibitor | Increased proliferation compared to anti-CD3 alone |
| IL-2 Production | Human PBMCs | anti-CD3/CD28 + Cbl-b inhibitor | Dose-dependent increase in IL-2 secretion |
| IFN-γ Production | Human PBMCs | anti-CD3/CD28 + Cbl-b inhibitor | Dose-dependent increase in IFN-γ secretion |
Cbl-b inhibition is anticipated to augment the natural cytotoxicity of NK cells against tumor targets and increase their production of IFN-γ.[10]
Expected Quantitative Data (based on surrogate Cbl-b inhibitors):
| Assay | Cell Type | Target Cells | Treatment | Expected Outcome |
| NK Cell Cytotoxicity | Human NK cells | K562 | Cbl-b inhibitor | Increased specific lysis of target cells |
| IFN-γ Production | Human NK cells | Co-culture with target cells | Cbl-b inhibitor | Increased IFN-γ secretion |
| NK Cell Degranulation (CD107a) | Human NK cells | A549 β2m-/- | Cbl-b inhibitor (3 µM) | Increased CD107a surface expression |
In Vivo Efficacy
The anti-tumor efficacy of Cbl-b inhibitors is typically evaluated in syngeneic mouse models, which have a competent immune system.
Expected In Vivo Data (based on surrogate Cbl-b inhibitors):
| Model | Treatment | Expected Outcome |
| CT-26 (colorectal carcinoma) | Oral Cbl-b inhibitor | Dose-dependent tumor growth inhibition |
| MC38 (colon adenocarcinoma) | Oral Cbl-b inhibitor | Significant tumor growth inhibition |
| B16-F10 (melanoma) | Oral Cbl-b inhibitor | Reduced tumor growth and increased survival |
Detailed Experimental Protocols
Cbl-b Auto-Ubiquitination Assay (TR-FRET)
This assay measures the E3 ligase activity of Cbl-b through its auto-ubiquitination.
-
Reaction Setup: Prepare a reaction mixture containing GST-tagged Cbl-b, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, and ATP in an appropriate assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations (or vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents: a Terbium (Tb)-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).
-
Signal Measurement: After a short incubation at room temperature, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. A decrease in the TR-FRET signal indicates inhibition of Cbl-b auto-ubiquitination.
T-Cell Activation and Proliferation Assay (Flow Cytometry)
This protocol assesses the effect of this compound on T-cell activation and proliferation.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or purified CD3+ T cells.
-
Stimulation: Plate the cells in 96-well plates pre-coated with an anti-CD3 antibody. Add soluble anti-CD28 antibody for co-stimulation where required.
-
Inhibitor Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69). A proliferation dye (e.g., CFSE or CellTrace Violet) can be included at the beginning of the culture to assess cell division.
-
Flow Cytometry: Acquire and analyze the samples on a flow cytometer to quantify the expression of activation markers and the dilution of the proliferation dye.
NK Cell Cytotoxicity Assay (Calcein-AM Release)
This assay measures the ability of NK cells to lyse target tumor cells.[18][19][20]
Protocol:
-
Target Cell Labeling: Label the target tumor cells (e.g., K562) with Calcein-AM, a fluorescent dye that is retained in live cells.
-
Effector Cell Preparation: Isolate primary human NK cells and pre-incubate them with different concentrations of this compound.
-
Co-culture: Co-culture the Calcein-AM-labeled target cells with the pre-treated NK cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Fluorescence Measurement: Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader. Increased fluorescence corresponds to increased target cell lysis.
-
Calculation: Calculate the percentage of specific lysis based on spontaneous release (target cells alone) and maximum release (target cells with detergent).
In Vivo Syngeneic Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model with a competent immune system.[4][21][22]
Protocol:
-
Animal Model: Use immunocompetent mice, such as BALB/c or C57BL/6, depending on the syngeneic tumor cell line.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., CT-26 or MC38) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and begin administration of this compound (e.g., by oral gavage) or vehicle control.
-
Efficacy Assessment: Continue treatment for a defined period and monitor tumor growth, body weight, and overall survival.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Conclusion
Cbl-b is a well-validated intracellular immune checkpoint, and its inhibition represents a promising strategy for cancer immunotherapy. This compound is a potent inhibitor of Cbl-b that serves as a critical tool for further elucidating the therapeutic potential of targeting this pathway. The experimental protocols and expected outcomes detailed in this guide provide a framework for the preclinical validation of Cbl-b inhibitors. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in advancing Cbl-b inhibitors like this compound towards clinical development.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medrxiv.org [medrxiv.org]
- 18. Cytotoxicity Assay - Calcein AM [protocols.io]
- 19. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 20. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
Preclinical Data for Cbl-b Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for small molecule inhibitors of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that has emerged as a promising target for cancer immunotherapy. Cbl-b acts as a crucial negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] Its inhibition is being explored as a strategy to enhance anti-tumor immunity.[4][5] This document summarizes key preclinical findings, details common experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Concepts of Cbl-b Inhibition
Cbl-b is a RING finger E3 ligase that ubiquitinates key signaling proteins involved in the activation of immune cells, marking them for degradation.[1][3] This process establishes a higher threshold for T cell and NK cell activation, effectively acting as an intracellular immune checkpoint.[2][6] By inhibiting Cbl-b, small molecules can lower this activation threshold, leading to a more robust anti-tumor immune response.[4][5] Genetic knockout models of Cbl-b have demonstrated hyperactive T cells and spontaneous tumor rejection, validating its potential as a therapeutic target.[1][4]
Several small molecule inhibitors of Cbl-b have been developed, including NX-1607, NTX-801, and HST-1011, which are currently in various stages of preclinical and clinical development.[2][5][7] These inhibitors have been shown to potently and selectively bind to Cbl-b, locking it in an inactive conformation.[8][9] This allosteric inhibition prevents the ubiquitination of downstream targets, thereby enhancing immune cell function.[5][7]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical studies of various Cbl-b inhibitors.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound Class/Name | Target | Assay Type | Result (IC50/EC50) | Cell Type | Key Findings | Reference |
| Benzodiazepine Series | Cbl-b | TR-FRET | Nanomolar range | T cells | Potent Cbl-b inhibition and strong IL-2 production. | [1] |
| Unnamed Candidates | Cbl-b | Cbl-b/E2-ubiquitin assay | Single-digit nanomolar | Jurkat T cells | >10-fold selectivity against c-CBL. | [10] |
| NX-1607 | Cbl-b | Biochemical Inhibition | Low nanomolar | Primary human T cells | Induction of IL-2 and IFN-γ secretion. | [11] |
| HotSpot Compound | Cbl-b | In vitro functional assays | Not specified | NK cells | Increased single-cell polyfunctionality and enhanced cytotoxic activity. | [5] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound/Inhibitor | Tumor Model | Dosing | Key Outcomes | Combination Therapy | Reference |
| Unnamed Cbl-b Inhibitor | CT-26 colorectal | Repeated dosing | Dose-dependent anti-tumor activity. | Not specified | [4] |
| NTX-801 | Syngeneic mouse model | Not specified | Robust and statistically significant tumor growth inhibition. | Anti-PD-1: Increased survival and complete responses. | [2] |
| NX-1607 | CT26, MC38, 4T1 | Oral administration | Significant tumor growth inhibition. | Anti-PD-1: Substantially increased median overall survival and complete tumor rejections. | [11] |
| HotSpot Compound | In vivo tumor models | Not specified | Enhanced NK cell function. | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Cbl-b inhibitors.
Biochemical Potency Assays (e.g., TR-FRET)
-
Objective: To determine the direct inhibitory activity of a compound on Cbl-b's enzymatic function.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the interaction between Cbl-b and its E2 conjugating enzyme. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
-
General Protocol:
-
Recombinant Cbl-b protein is incubated with a fluorescently labeled E2 enzyme (e.g., UBE2D2) and a ubiquitin substrate.
-
The test compound at various concentrations is added to the reaction mixture.
-
After an incubation period, the TR-FRET signal is measured using a plate reader.
-
The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the Cbl-b/E2 interaction, is calculated.[1]
-
Cellular Target Engagement Assays (e.g., CETSA)
-
Objective: To confirm that the compound binds to and stabilizes Cbl-b within a cellular context.
-
Principle: The Cellular Thermal Shift Assay (CETSA) relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
-
General Protocol:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble Cbl-b at each temperature is quantified by methods such as Western blotting or a HiBIT-based lytic assay.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][12]
-
T Cell and NK Cell Activation Assays
-
Objective: To assess the functional consequences of Cbl-b inhibition on immune cell activation.
-
Principle: Inhibition of Cbl-b is expected to enhance cytokine production and cytotoxic activity of T cells and NK cells upon stimulation.
-
General Protocol (T Cell IL-2 Production):
-
Primary human or mouse T cells are isolated.
-
Cells are stimulated with anti-CD3 antibodies, with or without co-stimulation from anti-CD28 antibodies.[11]
-
The stimulated cells are treated with varying concentrations of the Cbl-b inhibitor.
-
After a 24-48 hour incubation period, the supernatant is collected, and the concentration of secreted IL-2 is measured by ELISA.[1]
-
-
General Protocol (NK Cell Cytotoxicity):
In Vivo Syngeneic Mouse Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the Cbl-b inhibitor in a living organism with a competent immune system.
-
Principle: Syngeneic tumor models, where cancer cells of the same genetic background as the mouse strain are implanted, allow for the study of immuno-oncology agents.
-
General Protocol:
-
Tumor cells (e.g., CT-26 colon carcinoma) are injected subcutaneously into immunocompetent mice.[4]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The Cbl-b inhibitor is administered, typically orally, at a defined dose and schedule.[11]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors and immune cells from the tumor microenvironment can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).[11]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.
Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of a Cbl-b inhibitor.
Caption: Workflow for confirming target engagement of a Cbl-b inhibitor in cells using CETSA.
References
- 1. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nimbustx.com [nimbustx.com]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. hotspotthera.com [hotspotthera.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Whitepaper: Cbl-b-IN-10 and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cbl-b-IN-10, also identified as Compound 463, is a potent small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) and its close homolog, c-Cbl. Cbl-b is a critical negative regulator of immune cell activation, and its inhibition presents a promising strategy in cancer immunotherapy to reverse the immunosuppressive tumor microenvironment (TME). By targeting Cbl-b, this compound has the potential to unleash the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby promoting tumor regression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in this area.
Introduction to Cbl-b: A Key Immune Checkpoint
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing and maintaining immune tolerance.[1][2][3] It functions as an intracellular checkpoint by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby dampening the activation of immune cells.[1][2][4] Cbl-b is highly expressed in lymphocytes, including T cells and NK cells, where it acts as a crucial gatekeeper to prevent excessive or inappropriate immune responses.[1]
In the context of cancer, Cbl-b contributes to an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.[1] Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to enhanced anti-tumor immunity and spontaneous rejection of various tumors.[1] This has identified Cbl-b as a compelling therapeutic target for cancer immunotherapy.
This compound: A Potent Inhibitor of Cbl-b and c-Cbl
This compound is a novel, potent inhibitor of both Cbl-b and c-Cbl. Its inhibitory activity has been quantified in biochemical assays, demonstrating its potential to modulate the Cbl-b signaling pathway.
Quantitative Data: In Vitro Potency
The inhibitory activity of this compound was determined using in vitro assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target | IC50 (nM) |
| Cbl-b | 6.0 |
| c-Cbl | 3.5 |
Data sourced from MedChemExpress product information.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
By inhibiting Cbl-b, this compound is designed to disrupt the negative regulatory signals that suppress immune cell function within the tumor microenvironment. This leads to a multi-faceted enhancement of the anti-tumor immune response.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in regulating T cell activation and how its inhibition by this compound can restore immune function.
Effects on the Tumor Microenvironment
Based on the known function of Cbl-b and preclinical studies of other Cbl-b inhibitors, the anticipated effects of this compound on the tumor microenvironment are as follows:
-
Enhanced T Cell and NK Cell Activity: By blocking Cbl-b-mediated degradation of key signaling molecules, this compound is expected to lower the activation threshold of T cells and NK cells, leading to increased proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against tumor cells.
-
Overcoming T Cell Exhaustion: Chronic antigen exposure in the TME can lead to T cell exhaustion. Cbl-b inhibition may help to reverse or prevent this exhausted phenotype.
-
Remodeling the TME: The activation of cytotoxic lymphocytes can lead to the release of pro-inflammatory cytokines, which can further recruit and activate other immune cells, transforming an immunosuppressive "cold" tumor into an inflamed "hot" tumor that is more susceptible to immunotherapy.
-
Synergy with other Immunotherapies: this compound may act synergistically with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), by targeting a distinct intracellular checkpoint.
Experimental Protocols
While specific experimental data for this compound's effect on the tumor microenvironment is not yet publicly available in peer-reviewed literature, the following are detailed methodologies for key experiments that would be crucial for its evaluation, based on protocols described in patents for similar Cbl-b inhibitors and general immunology research.
In Vitro Cbl-b Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 value of this compound.
Materials:
-
Recombinant human Cbl-b protein
-
Biotinylated ubiquitin
-
Ube1 (E1 enzyme)
-
UbcH5b (E2 enzyme)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA)
-
Streptavidin-d2 (acceptor)
-
Anti-ubiquitin antibody conjugated to a donor fluorophore (e.g., Europium cryptate)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the Cbl-b enzyme, Ube1, UbcH5b, biotinylated ubiquitin, and ATP.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the reaction mixture at room temperature to allow for the ubiquitination reaction to proceed.
-
Stop the reaction by adding a detection mixture containing Streptavidin-d2 and the anti-ubiquitin-donor antibody.
-
Incubate the plate in the dark to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
T Cell Activation and Proliferation Assay
This assay assesses the effect of this compound on T cell function.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or CD3+ T cells from healthy donor blood.
-
Label the cells with a proliferation dye like CFSE.
-
Plate the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation.
-
Treat the cells with various concentrations of this compound or DMSO.
-
Culture the cells for 3-5 days.
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8, CD25, CD69).
-
Analyze the cells by flow cytometry to measure the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma in C57BL/6 mice)
-
Female C57BL/6 mice (6-8 weeks old)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or vehicle control to the mice according to a predetermined schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the mice for signs of toxicity.
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating a Cbl-b inhibitor like this compound and the logical relationship of its effects on the tumor microenvironment.
Conclusion and Future Directions
This compound is a promising Cbl-b inhibitor with the potential to significantly impact the field of cancer immunotherapy. Its ability to potently inhibit a key intracellular immune checkpoint offers a novel approach to reinvigorate the body's own immune system to fight cancer. Further preclinical studies are warranted to fully characterize its effects on the tumor microenvironment and to establish its in vivo efficacy and safety profile. The detailed methodologies provided in this whitepaper serve as a foundation for researchers to build upon and further investigate the therapeutic potential of this compound. Future research should focus on in vivo studies in various tumor models, combination therapies with existing immunotherapies, and the identification of predictive biomarkers to guide its clinical development.
References
- 1. WO2022169997A1 - Lactams as cbl-b inhibitors - Google Patents [patents.google.com]
- 2. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
- 3. Nurix Therapeutics: Cbl-b Inhibitors for Cancer Treatment & Immune Modulation [pharmaceutical-technology.com]
- 4. imtm.cz [imtm.cz]
Cbl-b-IN-10: A Technical Guide to Overcoming Immunotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of immune checkpoint inhibitors has revolutionized cancer treatment, yet a significant portion of patients either do not respond or develop resistance. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has been identified as a critical intracellular negative regulator of immune cell activation, making it a compelling target to overcome immunotherapy resistance.[1] This technical guide provides an in-depth overview of Cbl-b-IN-10, a potent inhibitor of Cbl-b, and the broader landscape of Cbl-b inhibition as a therapeutic strategy. We will delve into the mechanism of action, preclinical data, and relevant experimental protocols, offering a comprehensive resource for researchers in immuno-oncology.
Introduction: The Role of Cbl-b in Immune Suppression
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold for T lymphocytes and other immune cells, including Natural Killer (NK) cells.[2][3] It acts as a crucial gatekeeper, preventing aberrant immune activation and maintaining peripheral tolerance.[4] In the context of the tumor microenvironment (TME), Cbl-b's inhibitory functions are co-opted by cancer cells to suppress anti-tumor immunity.[5]
Cbl-b is a downstream master regulator of both the co-stimulatory CD28 and the co-inhibitory CTLA-4 signaling pathways in T cells.[1] In the absence of a strong co-stimulatory signal via CD28, Cbl-b is activated and ubiquitinates key signaling proteins, leading to the inhibition of T-cell activation, proliferation, and cytokine production.[6][7] This positions Cbl-b as a key intracellular immune checkpoint.
Inhibition of Cbl-b has been shown to lower the activation threshold of T cells, effectively bypassing the need for strong co-stimulation and rendering them more sensitive to tumor antigens.[2] This enhanced activation of both T cells and NK cells can lead to a robust anti-tumor response, even in tumors that are resistant to traditional checkpoint inhibitors like anti-PD-1.[5]
This compound and Other Cbl-b Inhibitors: Quantitative Data
This compound is a potent small molecule inhibitor of Cbl-b. While extensive public data on this compound is limited, its inhibitory activity has been characterized. The following table summarizes the available quantitative data for this compound and other representative Cbl-b inhibitors to provide a comparative landscape.
| Compound | Target | IC50 | Assay Type | Source |
| This compound | Cbl-b | 6.0 nM | Biochemical Assay | [8] |
| c-Cbl | 3.5 nM | Biochemical Assay | [8] | |
| NX-1607 | Cbl-b | Low nanomolar | HTRF Assay | [6] |
| Compound 11 | Cbl-b | 1 µM | Not Specified | [9] |
| Compound 10 | Cbl-b | 12 µM | Not Specified | [9] |
Note: Data for inhibitors other than this compound are provided for context and are representative of the field.
Mechanism of Action of Cbl-b Inhibitors
Cbl-b inhibitors, including this compound, function by locking the Cbl-b protein in an inactive conformation. Cbl-b's E3 ligase activity is dependent on a conformational change that is triggered by the phosphorylation of a key tyrosine residue (Y363).[6] Small molecule inhibitors have been shown to bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR), acting as an "intramolecular glue" that prevents this activating conformational change.[10]
By inhibiting the E3 ligase activity of Cbl-b, these compounds prevent the ubiquitination and subsequent degradation or inactivation of key downstream signaling molecules in immune cells. This leads to a sustained activation signal, even in the presence of suppressive signals within the TME.
Signaling Pathways Affected by Cbl-b Inhibition:
-
T-Cell Receptor (TCR) Signaling: Inhibition of Cbl-b enhances TCR signaling by preventing the ubiquitination of key components like PLCγ1, Vav1, and the p85 subunit of PI3K.[6][11] This leads to increased T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[12]
-
Natural Killer (NK) Cell Activation: Cbl-b inhibition enhances NK cell-mediated cytotoxicity against tumor cells.[3][13] This is achieved by preventing the ubiquitination of activating receptors and downstream signaling molecules.[3]
-
Overcoming PD-1/PD-L1 Resistance: Cbl-b deficiency has been shown to mediate resistance to PD-L1/PD-1 regulation.[5] Targeting Cbl-b can therefore be a strategy to overcome resistance to anti-PD-1/PD-L1 therapies.
Below is a diagram illustrating the Cbl-b signaling pathway and the mechanism of its inhibition.
Caption: Mechanism of Cbl-b inhibition in T-cells.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are representative protocols for key experiments used to characterize Cbl-b inhibitors, which can be adapted for this compound.
In Vitro T-Cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation, proliferation, and cytokine production.
Materials:
-
Primary human or mouse T cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cell proliferation dye (e.g., CFSE or eFluor 450)
-
ELISA kits for IL-2 and IFN-γ
-
Flow cytometer
Protocol:
-
Isolate primary T cells from peripheral blood or spleen.
-
Label T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate T cells in 96-well plates coated with anti-CD3 antibody (and with or without soluble anti-CD28 antibody to test co-stimulation dependence).
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After incubation, collect the supernatant for cytokine analysis by ELISA.
-
Harvest the cells and analyze T-cell proliferation by flow cytometry based on the dilution of the proliferation dye.
-
Cell surface markers of activation (e.g., CD69, CD25) can also be assessed by flow cytometry.[11]
In Vitro NK Cell Cytotoxicity Assay
Objective: To determine the effect of this compound on the cytotoxic activity of NK cells against tumor cells.
Materials:
-
Primary human or mouse NK cells
-
Tumor target cells (e.g., K562)
-
This compound
-
Cytotoxicity assay kit (e.g., based on calcein-AM release or flow cytometry)
Protocol:
-
Isolate NK cells from peripheral blood or spleen.
-
Culture NK cells with or without this compound for a predetermined period (e.g., 24 hours).
-
Label target tumor cells with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture the pre-treated NK cells with the labeled target cells at various effector-to-target (E:T) ratios.
-
Incubate for 4 hours at 37°C.
-
Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader or analyze the percentage of lysed target cells by flow cytometry.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26, B16-F10)
-
Immunocompetent mice (e.g., BALB/c, C57BL/6)
-
This compound formulated for in vivo administration
-
Optional: Anti-PD-1 antibody for combination studies
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound and other treatments according to the desired schedule and route of administration (e.g., oral gavage daily).
-
Measure tumor volume regularly with calipers.
-
Monitor mice for signs of toxicity.
-
At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses by flow cytometry or immunohistochemistry.
Below is a diagram illustrating a general experimental workflow for evaluating a Cbl-b inhibitor.
Caption: Workflow for preclinical Cbl-b inhibitor testing.
Overcoming Immunotherapy Resistance with Cbl-b Inhibitors
A major challenge in cancer immunotherapy is primary or acquired resistance to checkpoint inhibitors. Cbl-b inhibitors offer a promising strategy to overcome this resistance through several mechanisms:
-
Broadening the Immune Response: By activating both T cells and NK cells, Cbl-b inhibitors can engage multiple arms of the immune system to attack the tumor.
-
Rescuing Exhausted T Cells: Chronic antigen exposure in the TME can lead to T-cell exhaustion, a state of dysfunction characterized by high expression of inhibitory receptors like PD-1. Cbl-b inhibition has been shown to reverse T-cell exhaustion and restore their effector functions.[14]
-
Synergy with Existing Immunotherapies: Preclinical studies have demonstrated that the combination of a Cbl-b inhibitor with an anti-PD-1 antibody results in synergistic anti-tumor activity and can lead to complete tumor regression in some models.[12][15]
The following diagram illustrates the logical relationship of how Cbl-b inhibition can overcome immunotherapy resistance.
Caption: How Cbl-b inhibition addresses immunotherapy resistance.
Conclusion and Future Directions
Cbl-b represents a highly promising, "undruggable" target that has now become accessible through innovative drug discovery platforms.[1] Potent and selective inhibitors like this compound have the potential to significantly enhance the efficacy of cancer immunotherapy by unleashing the full potential of the patient's immune system. The ability of these inhibitors to activate both T cells and NK cells, reverse T-cell exhaustion, and synergize with existing checkpoint inhibitors positions them as a valuable next-generation immuno-oncology therapeutic.
Further research is needed to fully elucidate the clinical potential of this compound and other Cbl-b inhibitors. Ongoing and future clinical trials will be crucial in determining their safety, efficacy, and optimal use in combination with other anti-cancer agents. The identification of predictive biomarkers will also be essential to select patients who are most likely to benefit from this novel therapeutic approach. The development of Cbl-b inhibitors represents a significant advancement in the field of immuno-oncology, offering new hope for patients with treatment-resistant cancers.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. imtm.cz [imtm.cz]
- 10. researchgate.net [researchgate.net]
- 11. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 12. nurixtx.com [nurixtx.com]
- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nurix Therapeutics, Inc. Presents New Translational Data from First-In-Human Clinical Trial of Oral CBL-B Inhibitor | MarketScreener [marketscreener.com]
- 15. aacrjournals.org [aacrjournals.org]
The Cbl-b Signaling Pathway: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating intracellular signaling pathways, particularly in the context of immune cell activation and tolerance. Its function as a negative regulator of T-cell activation has positioned it as a critical checkpoint in the immune response and a highly attractive target for immunotherapies, especially in the field of oncology. This technical guide provides a comprehensive overview of the Cbl-b signaling pathway, its molecular mechanisms, and the experimental methodologies used to investigate its function.
Core Concepts of the Cbl-b Signaling Pathway
Cbl-b is a member of the Cbl family of proteins, which also includes c-Cbl and Cbl-c. These proteins share a conserved domain architecture that dictates their function as both E3 ubiquitin ligases and adaptor proteins.
Domain Architecture and Function
The structure of Cbl-b is central to its function, comprising several key domains:
-
Tyrosine Kinase Binding (TKB) Domain: This N-terminal domain is responsible for recognizing and binding to phosphorylated tyrosine residues on target proteins, thereby conferring substrate specificity.
-
RING Finger (RF) Domain: The "Really Interesting New Gene" finger domain is essential for the E3 ubiquitin ligase activity of Cbl-b. It recruits E2 ubiquitin-conjugating enzymes, facilitating the transfer of ubiquitin to the substrate protein.
-
Proline-Rich Region: This region mediates interactions with proteins containing SH3 domains, allowing Cbl-b to act as a scaffold and bring together different components of a signaling complex.
-
Ubiquitin-Associated (UBA) Domain: Located at the C-terminus, the UBA domain allows Cbl-b to bind to ubiquitin, potentially regulating its own activity or interacting with ubiquitinated proteins.
The Ubiquitination Cascade
Cbl-b functions within the broader ubiquitin-proteasome system. The process of ubiquitination involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase (Cbl-b): Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.
This process can result in monoubiquitination or polyubiquitination, leading to various cellular outcomes, including protein degradation by the proteasome, altered protein localization, or modulation of protein activity.
The Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b is a critical gatekeeper of T-cell activation, setting the threshold for a productive immune response. In the absence of co-stimulation, Cbl-b is active and suppresses T-cell receptor (TCR) signaling, leading to a state of anergy (unresponsiveness).
Negative Regulation of TCR Signaling
Upon TCR engagement with an antigen-presenting cell (APC), a cascade of signaling events is initiated. Cbl-b negatively regulates this cascade at multiple key nodes:
-
Syk/ZAP-70: Cbl-b targets the tyrosine kinases Syk and ZAP-70 for ubiquitination and subsequent degradation, dampening the initial signal from the TCR.
-
PI3K/Akt Pathway: Cbl-b ubiquitinates the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), preventing its recruitment to CD28 and subsequent activation of the pro-survival Akt pathway.
-
Vav1: Cbl-b targets the guanine nucleotide exchange factor Vav1, a critical component for cytoskeletal rearrangement and T-cell activation.
-
PLC-γ1: Phospholipase C-gamma 1 (PLC-γ1) is another key substrate of Cbl-b. Its ubiquitination leads to reduced calcium mobilization and NFAT activation.
The Role of Co-stimulation
The requirement for a co-stimulatory signal, primarily through the interaction of CD28 on the T-cell with B7 ligands on the APC, is crucial for overcoming Cbl-b-mediated suppression. CD28 signaling leads to the phosphorylation and subsequent degradation of Cbl-b, thereby lowering the threshold for T-cell activation.
Cbl-b negatively regulates T-cell activation.
Cbl-b in Cancer Immunity and Drug Development
The inhibitory role of Cbl-b on T-cell activation makes it a prime target for cancer immunotherapy. By inhibiting Cbl-b, T-cells can be rendered more sensitive to tumor antigens, overcoming the immunosuppressive tumor microenvironment.[1] Several small molecule inhibitors of Cbl-b are currently in preclinical and clinical development, showing promise in enhancing anti-tumor immunity.[1][2]
Quantitative Data on Cbl-b Interactions
While extensive qualitative data exists on Cbl-b's function, specific quantitative data on binding affinities and enzyme kinetics are less readily available in the public domain. The following tables summarize the available information and highlight areas where further research is needed.
Table 1: Cbl-b Substrate Interactions
| Substrate | Interacting Domain on Cbl-b | Quantitative Data (Kd, Kon, Koff) | Citation |
| Syk | TKB Domain | Limited public data available. | [3] |
| ZAP-70 | TKB Domain | Limited public data available. | [3] |
| p85 (PI3K) | TKB Domain | Limited public data available. | [4] |
| PLC-γ1 | TKB Domain | Limited public data available. | [5] |
| Vav1 | Proline-rich region | Limited public data available. |
Note: The dissociation constants (Kd) for many Cbl-b substrate interactions are not widely reported in the literature, representing a knowledge gap in the field.
Table 2: Impact of Cbl-b Knockout on Protein Expression (Illustrative Example)
| Protein | Change in Expression (Fold Change) | p-value | Cell Type | Citation |
| Phospho-ERK | Increased | <0.05 | Neuroblastoma cells | [1] |
| SHP-2 | Increased | <0.05 | Neuroblastoma cells | [1] |
| CDK16 | Increased | <0.05 | Neuroblastoma cells | [1] |
Note: This table is an illustrative example based on a study in neuroblastoma cells. Comprehensive quantitative proteomics data from Cbl-b knockout immune cells would be highly valuable.
Key Experimental Protocols
Investigating the Cbl-b signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of Cbl-b.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant, purified Cbl-b
-
Recombinant, purified substrate (e.g., Syk)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-substrate, anti-ubiquitin
Protocol:
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
Ubiquitination buffer
-
E1 enzyme (e.g., 50 nM)
-
E2 enzyme (e.g., 200 nM)
-
Ubiquitin (e.g., 10 µM)
-
Substrate (e.g., 1 µM)
-
Recombinant Cbl-b (e.g., 100 nM)
-
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the substrate to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.
In vitro ubiquitination assay workflow.
Immunoprecipitation of Cbl-b
This technique is used to isolate Cbl-b and its interacting partners from cell lysates.
Materials:
-
Cells expressing Cbl-b
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Cbl-b antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Protocol:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Cbl-b antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling.
-
Analyze the eluate by Western blot for Cbl-b and co-immunoprecipitated proteins.
CRISPR/Cas9-Mediated Knockout of Cbl-b
This powerful gene-editing technique allows for the functional study of Cbl-b by ablating its expression.
Workflow:
-
gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the CBLB gene.
-
Delivery of CRISPR Components: Deliver the Cas9 nuclease and the gRNA into the target cells (e.g., primary T-cells) via electroporation, lentiviral transduction, or ribonucleoprotein (RNP) complex delivery.
-
Clonal Selection and Expansion (for cell lines): Select and expand single-cell clones.
-
Verification of Knockout:
-
Genomic DNA: Sequence the target locus to confirm the presence of insertions or deletions (indels).
-
Protein Expression: Perform a Western blot to confirm the absence of the Cbl-b protein.
-
-
Functional Assays: Perform functional assays, such as T-cell activation assays, to assess the phenotypic consequences of Cbl-b knockout.
CRISPR/Cas9 knockout workflow for Cbl-b.
Conclusion
The Cbl-b signaling pathway is a complex and tightly regulated network that is fundamental to the control of immune responses. Its role as a negative regulator of T-cell activation has made it a focal point for the development of novel immunotherapies. A thorough understanding of its molecular mechanisms, coupled with robust experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to modulate this critical pathway for therapeutic benefit. Further research, particularly in generating quantitative data on Cbl-b's interactions and downstream effects, will be crucial for advancing our understanding and anipulation of this key immune checkpoint.
References
- 1. Proteomic investigation of Cbl and Cbl-b in neuroblastoma cell differentiation highlights roles for SHP-2 and CDK16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cbl-b-IN-10 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of the immune system.[1] It plays a significant role in establishing the activation threshold for T cells and natural killer (NK) cells, thereby preventing excessive immune responses and maintaining tolerance.[1][2] By ubiquitinating key signaling proteins in immune cells, Cbl-b marks them for degradation, effectively dampening the immune response.[1][3] Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology to enhance the body's anti-tumor immunity.[1][2]
Cbl-b-IN-10 is a potent, small-molecule inhibitor of Cbl-b and the closely related c-Cbl.[2][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds. The protocols cover biochemical assays to determine the direct inhibitory effect on Cbl-b's ubiquitination activity, as well as cell-based assays to assess the downstream consequences of Cbl-b inhibition in immune cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 | Reference |
| Biochemical Inhibition Assay | Cbl-b | 6.0 nM | [2][4] |
| Biochemical Inhibition Assay | c-Cbl | 3.5 nM | [2][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Caption: General workflow for in vitro characterization of this compound.
Experimental Protocols
Cbl-b In Vitro Auto-Ubiquitination Assay (TR-FRET)
This protocol is adapted from commercially available kits and is designed to measure the auto-ubiquitination activity of Cbl-b in a high-throughput format.[5][6]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant human GST-tagged Cbl-b
-
Biotinylated ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
DMSO (vehicle control)
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-GST antibody and Streptavidin-acceptor)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 2X ubiquitination master mix containing E1, E2, biotinylated ubiquitin, and ATP in assay buffer. The final concentrations should be optimized, but typical starting points are 50 nM E1, 200 nM E2, 500 nM biotin-ubiquitin, and 1 mM ATP.
-
Prepare a 4X solution of recombinant GST-Cbl-b in assay buffer (e.g., 40 nM).
-
Prepare a 4X serial dilution of this compound in DMSO, and then dilute into assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 4X GST-Cbl-b solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ubiquitination master mix to each well.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Prepare the TR-FRET detection reagents according to the manufacturer's instructions.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and determine the IC50 value for this compound by fitting the data to a four-parameter logistic curve.
-
T-Cell Activation and Cytokine Release Assay
This protocol assesses the effect of this compound on the activation of primary human T-cells by measuring the secretion of key cytokines like IL-2 and IFN-γ.[7][8]
Materials:
-
Primary human T-cells (e.g., isolated from peripheral blood mononuclear cells - PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA kits for human IL-2 and IFN-γ
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before use.
-
-
Cell Plating and Treatment:
-
Resuspend primary human T-cells in complete RPMI-1640 medium.
-
Add the T-cells to the anti-CD3 coated plate at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add serial dilutions of this compound or DMSO vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the concentration of this compound to determine the EC50 value.
-
Western Blot Analysis of Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of downstream signaling proteins in immune cells.[9][10]
Materials:
-
Jurkat T-cells or other suitable immune cell line
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-phospho-Vav1, anti-total-PLCγ1, anti-total-Vav1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture Jurkat T-cells to a suitable density.
-
Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours).
-
Stimulate the cells as required (e.g., with anti-CD3/CD28).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
-
-
Analysis:
-
Quantify the band intensities to determine the change in phosphorylation of target proteins upon treatment with this compound.
-
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 7. nurixtx.com [nurixtx.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. The ubiquitin ligases Cbl and Cbl-b regulate macrophage growth by controlling CSF-1R import into macropinosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Cbl-b Inhibitors in Mouse Models
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells like Natural Killer (NK) cells.[1][2] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), Cbl-b establishes a threshold for T-cell activation, which is crucial for maintaining immune homeostasis and preventing autoimmunity.[1][2] However, in the context of cancer, Cbl-b's function can be detrimental as it dampens the anti-tumor immune response.[1] Genetic knockout of Cbl-b in mice has been shown to lead to spontaneous tumor rejection, highlighting its potential as a therapeutic target in immuno-oncology.[1][3]
Small molecule inhibitors of Cbl-b are being developed to enhance the body's own immune system to fight cancer. These inhibitors work by blocking the E3 ligase activity of Cbl-b, thereby lowering the threshold for T-cell activation and promoting a robust anti-tumor immune response.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of Cbl-b inhibitors in mouse models, based on preclinical studies of potent and selective inhibitors of this class. While specific in vivo data for Cbl-b-IN-10 is not extensively published, the following protocols are based on studies with analogous compounds such as NX-1607 and NTX-801 and can be adapted for this compound.
Mechanism of Action of Cbl-b Inhibition
Cbl-b inhibition enhances anti-tumor immunity through several mechanisms:
-
Enhanced T-cell Activation: By preventing the degradation of key signaling molecules, Cbl-b inhibitors lower the requirement for co-stimulatory signals (like CD28) for full T-cell activation.[1][2] This leads to increased proliferation and cytokine production (e.g., IL-2, IFN-γ) by T cells.[4][5]
-
Reversal of T-cell Exhaustion: Cbl-b inhibitors can restore the function of exhausted T cells within the tumor microenvironment.[6]
-
Enhanced NK Cell Activity: Cbl-b also regulates NK cell function, and its inhibition can boost their cytotoxic activity against tumor cells.[4][7]
-
Remodeling the Tumor Microenvironment: Treatment with Cbl-b inhibitors leads to increased infiltration of activated CD8+ T cells and NK cells into the tumor.[3][4]
The signaling pathway below illustrates the role of Cbl-b in T-cell activation and the effect of its inhibition.
References
Application Notes and Protocols for Cbl-b Inhibitors in Animal Studies
Disclaimer: No specific preclinical data for a compound designated "Cbl-b-IN-10" is publicly available. The following application notes and protocols are a synthesis of published data from preclinical studies of well-characterized Cbl-b inhibitors, such as NX-1607 and NTX-801, and are intended to serve as a representative guide for researchers. Doses and protocols should be optimized for the specific inhibitor and animal model used.
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology by enhancing anti-tumor immunity.[3][4] Preclinical studies with Cbl-b inhibitors have demonstrated robust anti-tumor activity in various syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[5][6][7]
These notes provide an overview of the in vivo application of Cbl-b inhibitors, focusing on dosage, experimental design, and the underlying signaling pathways.
Data Presentation
The following table summarizes representative quantitative data from in vivo studies of Cbl-b inhibitors in mouse models.
| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Observed Effects | Reference |
| NX-1607 | BALB/c | CT26 Colon Carcinoma | Oral (PO) | 10, 30 mg/kg | Daily | Significant tumor growth inhibition (TGI).[6] TGI was 71% at 30 mg/kg.[6] | [6] |
| NX-1607 | C57BL/6 | MC38 Colon Carcinoma | Oral (PO) | 30 mg/kg | Daily | Significant tumor growth inhibition.[8][9] | [8][9] |
| NX-1607 | BALB/c | 4T1 Triple-Negative Breast Cancer | Oral (PO) | 30 mg/kg | Daily | Significant tumor growth inhibition.[8][9] | [8][9] |
| NX-1607 | BALB/c | A20 B-cell Lymphoma | Oral (PO) | 60 mg/kg | Daily for 14 days | Markedly inhibited tumor growth.[10] | [10] |
| NTX-801 | Not Specified | CT-26 Syngeneic Model | Not Specified | Not Specified | Single dose | Enhanced cytokine production and increased T cell activation markers.[2] | [2] |
| ZM-8026 | Not Specified | Syngeneic models | Oral | Not Specified | Daily (QD) | Efficient anti-tumor growth with >70% TGI.[11] Intermittent dosing (Q2D, Q3D) was less effective.[11] | [11] |
Signaling Pathway
Cbl-b negatively regulates T-cell activation downstream of the T-cell receptor (TCR). Upon TCR engagement without co-stimulation, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and subsequent T-cell anergy.[12][13] Cbl-b inhibitors block this process, lowering the threshold for T-cell activation.
Caption: Cbl-b Signaling Pathway in T-Cell Activation.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Syngeneic Mouse Models
This protocol describes a general procedure for evaluating the antitumor efficacy of a Cbl-b inhibitor in a subcutaneous syngeneic tumor model.
1. Materials and Reagents:
-
Cbl-b inhibitor (e.g., NX-1607)
-
Vehicle control (formulation dependent)
-
Syngeneic tumor cells (e.g., CT26, MC38, 4T1)
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old[14]
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and handling equipment
2. Experimental Procedure: a. Tumor Cell Implantation: i. Culture tumor cells to ~80% confluency. ii. Harvest and resuspend cells in sterile PBS (or a mix with Matrigel) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL. iii. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[15] b. Animal Grouping and Treatment: i. Monitor tumor growth every 2-3 days using calipers. ii. When tumors reach a mean volume of 50-100 mm³, randomize mice into treatment groups (typically 8-10 mice per group).[1][16] iii. Prepare the Cbl-b inhibitor in the appropriate vehicle. iv. Administer the Cbl-b inhibitor (e.g., 10-60 mg/kg) and vehicle control orally (PO) once daily.[6][10] c. Monitoring and Endpoints: i. Measure tumor volume and body weight 2-3 times per week.[17] ii. Monitor the animals for any signs of toxicity. iii. The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. iv. For combination studies, an anti-PD-1 antibody (e.g., 10 mg/kg) can be administered intraperitoneally (IP) twice weekly.[9]
3. Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Calculate Tumor Growth Inhibition (TGI) as a percentage.
-
Analyze statistical significance between groups using appropriate tests (e.g., ANOVA, Mann-Whitney test).[6]
Experimental Workflow Diagram
Caption: In Vivo Antitumor Efficacy Workflow.
References
- 1. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 6. nurixtx.com [nurixtx.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nurixtx.com [nurixtx.com]
- 10. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abstract 661: An oral Cbl-b inhibitor with sustained T cell activation demonstrated robust anti-tumor efficacy along with enhanced infiltration and activation of functional T cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 15. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cbl-b-IN-10 Efficacy in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint that negatively regulates the activation of T cells and Natural Killer (NK) cells.[1][2] By dampening the signaling pathways downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28, Cbl-b establishes a threshold for immune cell activation.[3][4] Inhibition of Cbl-b has been shown to lower this activation threshold, leading to enhanced anti-tumor immunity, making it a promising target for cancer immunotherapy.[1][3]
Cbl-b-IN-10 is a potent inhibitor of Cbl-b and its close homolog c-Cbl, with in vitro IC50 values of 6.0 nM and 3.5 nM, respectively. These application notes provide a comprehensive overview of the methodologies to assess the in vivo efficacy of this compound in syngeneic tumor models, including protocols for evaluating anti-tumor activity, characterizing the tumor microenvironment, and assessing systemic immune activation. While specific in vivo efficacy data for this compound is not yet publicly available, the following sections provide representative data from other potent Cbl-b inhibitors to guide experimental design and data interpretation.
Cbl-b Signaling Pathway
The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation. Upon T cell receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to the signaling complex where it ubiquitinates key downstream effectors, targeting them for degradation and thereby attenuating the activating signal. Inhibition of Cbl-b by compounds like this compound blocks this negative regulatory function, leading to a more robust and sustained T cell activation and anti-tumor immune response.
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling molecules.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of potent Cbl-b inhibitors in various syngeneic tumor models. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors in Syngeneic Mouse Models
| Compound | Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (% TGI) | Reference |
| Cbl-b Inhibitor | CT26 (Colon Carcinoma) | BALB/c | Oral, daily | >70% | [5] |
| NX-1607 | CT26 (Colon Carcinoma) | BALB/c | Oral, daily | Significant | [1] |
| NX-1607 | MC38 (Colon Adenocarcinoma) | C57BL/6 | Oral, daily | Significant | [1] |
| NX-1607 | 4T1 (Breast Cancer) | BALB/c | Oral, daily | Significant | [1] |
| NTX-801 | Syngeneic Tumor Model | Not Specified | Not Specified | Robust and statistically significant | [6] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) following Cbl-b Inhibitor Treatment
| Cbl-b Inhibitor | Tumor Model | Immune Cell Population | Change | Reference |
| NX-1607 | CT26 | CD8+ T cells | Increased infiltration | [7] |
| NX-1607 | CT26 | NK cells | Increased infiltration | [7] |
| NX-1607 | 4T1 | Activated CD8+ T cells | Increased infiltration | [1] |
| Cbl-b Inhibitor | Not Specified | Effector CD8+ T cells | Increased proportions | [8] |
| Cbl-b Inhibitor | Not Specified | CD4+ T cells | Increased proportions | [8] |
| Cbl-b Inhibitor | Not Specified | NK cells | Increased proportions | [8] |
Experimental Protocols
In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma).
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 tumor cells
-
Sterile PBS
-
Calipers
-
Animal housing and handling equipment
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for a specified period (e.g., 14-21 days).
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
A portion of the tumor can be processed for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Caption: Workflow for in vivo efficacy studies of this compound.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue by flow cytometry.[11][12][13]
Materials:
-
Tumor tissue from in vivo efficacy study
-
RPMI-1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumor tissue into small pieces.
-
Incubate the minced tissue in RPMI-1640 containing collagenase IV and DNase I for 30-45 minutes at 37°C with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.
-
Add the antibody cocktail containing fluorochrome-conjugated antibodies against the desired immune cell markers.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
-
Cytokine Release Assay
This protocol describes an in vitro assay to measure the effect of this compound on cytokine production by T cells.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ELISA or multiplex cytokine assay kit (e.g., for IL-2, IFN-γ, TNF-α)
Procedure:
-
Cell Plating:
-
Plate PBMCs or T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
-
Compound and Stimulant Addition:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Cytokine Measurement:
Caption: Workflow for in vitro cytokine release assay.
Conclusion
These application notes provide a framework for evaluating the efficacy of the Cbl-b inhibitor, this compound, in preclinical tumor models. The provided protocols for in vivo efficacy studies, immunophenotyping, and cytokine release assays will enable researchers to comprehensively assess the anti-tumor activity and mechanism of action of this novel immunotherapeutic agent. The representative data from other Cbl-b inhibitors serves as a valuable reference for interpreting experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nimbustx.com [nimbustx.com]
- 7. nurixtx.com [nurixtx.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 15. proimmune.com [proimmune.com]
Application Notes and Protocols for Cbl-b-IN-10 in T Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of T cell activation.[1][2][3][4] It acts as an intracellular immune checkpoint, setting the activation threshold for T cells and playing a significant role in maintaining peripheral immune tolerance.[1][3][5] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can enhance T cell proliferation, cytokine production, and anti-tumor immunity.[5][6][7] Cbl-b-IN-10 is a potent and selective small molecule inhibitor of Cbl-b designed for in vitro and in vivo studies to investigate the therapeutic potential of targeting the Cbl-b signaling pathway.
These application notes provide a detailed protocol for utilizing this compound in T cell proliferation assays, a fundamental method for assessing T cell activation and the efficacy of immunomodulatory compounds.
Mechanism of Action
Cbl-b negatively regulates T cell activation by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR) and the CD28 costimulatory receptor.[8][9] Upon TCR engagement, in the absence of co-stimulation, Cbl-b is recruited to the signaling complex and ubiquitinates proteins such as PLC-γ1, Vav1, and the p85 subunit of PI3K, leading to their degradation or inactivation.[1][2][10] This ubiquitination dampens the signaling cascade required for full T cell activation, leading to a state of anergy or unresponsiveness.[2]
This compound inhibits the E3 ligase activity of Cbl-b. By blocking Cbl-b, the downstream signaling molecules are protected from ubiquitination and degradation, thus lowering the threshold for T cell activation.[7] This results in enhanced T cell proliferation, increased production of effector cytokines such as IL-2 and IFN-γ, and a more robust anti-tumor immune response.[7][11]
Cbl-b Signaling Pathway in T Cell Activation
Caption: Cbl-b signaling pathway in T cell activation and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes from T cell proliferation assays using a Cbl-b inhibitor. The data is compiled from published studies on various Cbl-b inhibitors and represents typical results.[6][7][11][12]
| Parameter | Condition | Expected Outcome | Fold Change (vs. Control) |
| T Cell Proliferation | T cells + anti-CD3 | Moderate Proliferation | 1x |
| T cells + anti-CD3 + this compound | Increased Proliferation | 2-5x | |
| T cells + anti-CD3/CD28 | High Proliferation | 3-6x | |
| T cells + anti-CD3/CD28 + this compound | Further Increased Proliferation | 4-8x | |
| IL-2 Production | T cells + anti-CD3 | Low IL-2 | 1x |
| T cells + anti-CD3 + this compound | Significantly Increased IL-2 | 5-15x | |
| IFN-γ Production | T cells + anti-CD3 | Low IFN-γ | 1x |
| T cells + anti-CD3 + this compound | Significantly Increased IFN-γ | 3-10x | |
| CD69 Expression | T cells + anti-CD3 (24h) | Moderate Expression | 1x |
| T cells + anti-CD3 + this compound (24h) | Increased Expression | 1.5-3x | |
| CD25 Expression | T cells + anti-CD3 (48h) | Moderate Expression | 1x |
| T cells + anti-CD3 + this compound (48h) | Increased Expression | 1.5-2.5x |
Note: Fold changes are estimates and will vary depending on experimental conditions, donor variability, and the specific concentration of this compound used.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (functional grade)
-
Anti-CD28 antibody (functional grade, optional)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom cell culture plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
ELISA kits for IL-2 and IFN-γ
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
Experimental Workflow for T Cell Proliferation Assay
Caption: Experimental workflow for a T cell proliferation assay using this compound.
Detailed Protocol
1. Preparation of T Cells
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate CD4+ or CD8+ T cells from PBMCs using negative selection magnetic beads for a more purified system.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in pre-warmed complete RPMI-1640 medium.
2. T Cell Staining with Proliferation Dye (e.g., CFSE)
-
Adjust the cell concentration to 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimize for your cell type and conditions).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess dye.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
3. T Cell Stimulation and Treatment
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.
-
Just before adding cells, wash the wells twice with sterile PBS to remove unbound antibody.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of the stained cell suspension to each well (1-2 x 10^5 cells/well).
-
Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium with the same concentration of DMSO.
-
(Optional) For co-stimulation, add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
Set up appropriate controls:
-
Unstimulated cells (no anti-CD3)
-
Stimulated cells (anti-CD3) with vehicle control
-
Stimulated cells (anti-CD3) with this compound
-
(Optional) Co-stimulated cells (anti-CD3/CD28) with vehicle control
-
(Optional) Co-stimulated cells (anti-CD3/CD28) with this compound
-
4. Incubation
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 to 96 hours.
5. Analysis
a. Cytokine Analysis (ELISA)
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
b. Proliferation Analysis (Flow Cytometry)
-
Resuspend the cell pellet in the remaining medium.
-
Transfer the cells to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD69, CD25) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
Acquire data and analyze the CFSE dilution profile to determine the percentage of divided cells and the proliferation index. Gate on the live cell population and then on CD4+ or CD8+ T cells.
c. Viability/Proliferation (Luminescence-based Assay)
-
Alternatively, T cell proliferation can be assessed using a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader. Increased luminescence correlates with a higher number of viable, proliferating cells.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low T cell proliferation in stimulated control | Suboptimal anti-CD3 concentration | Titrate anti-CD3 antibody (1-10 µg/mL). |
| Low cell viability | Check cell viability before and after isolation. Use fresh PBMCs. | |
| Insufficient incubation time | Extend incubation to 96 or 120 hours. | |
| High background in unstimulated control | T cells activated during isolation | Handle cells gently and keep them on ice. |
| Mycoplasma contamination | Test cell cultures for mycoplasma. | |
| Inconsistent results | Donor variability | Use PBMCs from multiple donors to confirm findings. |
| Pipetting errors | Use calibrated pipettes and be consistent with technique. | |
| This compound precipitation | Ensure complete dissolution of the inhibitor in DMSO and proper dilution in media. |
Conclusion
This compound is a valuable tool for studying the role of Cbl-b in T cell-mediated immunity. By inhibiting Cbl-b, this compound is expected to enhance T cell proliferation and effector functions. The provided protocols offer a robust framework for assessing the immunomodulatory effects of this compound in vitro. Researchers should optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes: Assessing NK Cell Cytotoxicity with Cbl-b-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, playing a critical role in the early defense against viral infections and cancer through their ability to eliminate stressed or malignant cells without prior sensitization.[1][2] Enhancing the natural cytotoxic activity of NK cells is a promising strategy in cancer immunotherapy.[2][3]
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a crucial intracellular checkpoint, negatively regulating the activation of immune cells, including NK cells.[1][4][5] Upon activation of inhibitory signaling pathways, such as those involving the TAM family receptors (Tyro3, Axl, and Mer), Cbl-b is activated.[6][7][8] It then ubiquitinates downstream signaling molecules like the Linker for Activation of T cells (LAT), targeting them for proteasomal degradation.[6][7] This action dampens activating signals and limits NK cell effector functions, including cytotoxicity and cytokine production.[6][7] Studies have shown that the expression of Cbl-b is significantly upregulated in human NK cells following activation by cytokines (e.g., IL-2, IL-15) or target tumor cells (e.g., K562), suggesting a negative feedback loop.[1][5]
Cbl-b-IN-10 is a potent and selective small molecule inhibitor of Cbl-b. By blocking the E3 ligase activity of Cbl-b, this compound is designed to prevent the degradation of key activating signaling proteins, thereby lowering the threshold for NK cell activation. This leads to enhanced anti-tumor responses, characterized by increased cytotoxicity, cytokine secretion (e.g., IFN-γ and TNF-α), and proliferation.[4][9][10] These application notes provide a detailed protocol for assessing the dose-dependent effects of this compound on the cytotoxic function of primary human NK cells using a flow cytometry-based assay.
Cbl-b Signaling Pathway in NK Cells
The diagram below illustrates the inhibitory signaling pathway mediated by Cbl-b in Natural Killer cells and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol details a robust method to quantify the cytotoxic potential of primary human NK cells against a target cancer cell line (K562) following treatment with this compound. The assay relies on distinguishing effector and target cells and identifying dead target cells by flow cytometry.[11][12]
A. Materials and Reagents
-
Cells:
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells.
-
K562 target cells (ATCC® CCL-243™), an NK-sensitive leukemia cell line.[1]
-
-
Reagents for NK Cell Isolation (Optional):
-
Ficoll-Paque™ PLUS (GE Healthcare).
-
RosetteSep™ Human NK Cell Enrichment Cocktail (STEMCELL Technologies).[1]
-
-
Media and Buffers:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium).
-
Phosphate-Buffered Saline (PBS).
-
FACS Buffer (PBS + 2% FBS).
-
-
Inhibitor:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
-
Staining Reagents:
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Flow cytometer.
-
96-well U-bottom plates.
-
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Preparation of Target Cells (K562): a. Culture K562 cells in Complete Medium. Ensure they are in the logarithmic growth phase. b. Harvest and wash the K562 cells with PBS. c. Resuspend cells at 1x10⁶ cells/mL in PBS. d. Add CFSE to a final concentration of 0.5-1 µM and incubate for 10-15 minutes at 37°C, protected from light.[11][12] e. Quench the labeling reaction by adding 5 volumes of ice-cold Complete Medium. f. Wash the cells twice with Complete Medium. g. Resuspend the CFSE-labeled K562 cells in Complete Medium at a concentration of 1x10⁵ cells/mL.
-
Preparation of Effector Cells (Primary NK Cells): a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Enrich for NK cells using a negative selection kit (e.g., RosetteSep™ Cocktail) according to the manufacturer's protocol. Purity should be >90% CD56+/CD3-.[1] c. Resuspend the purified NK cells in Complete Medium.
-
Treatment with this compound: a. Plate the NK cells in a 96-well U-bottom plate. b. Prepare serial dilutions of this compound in Complete Medium from your stock solution. A typical final concentration range for screening might be 1 nM to 10 µM.[13] c. Include a vehicle control (DMSO) at a concentration matching the highest concentration of the inhibitor. d. Add the diluted this compound or DMSO control to the NK cells and pre-incubate for 1-2 hours at 37°C.[13]
-
Co-culture and Cytotoxicity Assay: a. After the pre-incubation, add the CFSE-labeled K562 target cells (1x10⁴ cells in 100 µL) to the wells containing the NK cells to achieve desired Effector-to-Target (E:T) ratios (e.g., 4:1, 2:1, 1:1).[13] b. Prepare control wells:
- Spontaneous Death: Target cells only (no NK cells).
- Maximum Killing: Target cells lysed with a detergent (e.g., Triton™ X-100) at the end of the assay (optional, for other assay types). c. Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact. d. Incubate the plate for 4 hours in a humidified incubator at 37°C and 5% CO₂.[13][14]
-
Staining and Flow Cytometry: a. After incubation, centrifuge the plate at 500 x g for 5 minutes. b. Discard the supernatant carefully. c. Resuspend the cell pellets in 100 µL of cold FACS Buffer. d. Add 7-AAD (or PI) according to the manufacturer's recommendation and incubate for 15 minutes on ice, protected from light. e. Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., >5,000 target cell events).
D. Data Analysis
-
Gate on the target cell population based on their CFSE fluorescence.
-
Within the CFSE-positive gate, quantify the percentage of cells that are positive for 7-AAD. This represents the percentage of killed target cells.
-
Calculate the Percent Specific Lysis using the following formula:
% Specific Lysis = [(% 7-AAD+ in Test Sample) - (% 7-AAD+ in Spontaneous Death)] / [100 - (% 7-AAD+ in Spontaneous Death)] * 100
Data Presentation
The following tables provide examples of how to structure quantitative data generated from the described protocols.
Table 1: Dose-Dependent Effect of this compound on NK Cell Cytotoxicity This table shows the percent specific lysis of K562 target cells by primary NK cells at a fixed 4:1 E:T ratio after a 4-hour co-culture with varying concentrations of this compound. Data are presented as mean ± SD from three independent experiments.
| This compound Conc. | Vehicle (DMSO) | 10 nM | 100 nM | 1 µM | 10 µM |
| % Specific Lysis | 25.4 ± 3.1 | 35.2 ± 4.5 | 58.1 ± 5.2 | 65.7 ± 4.8 | 68.2 ± 5.5 |
Table 2: Effect of this compound on NK Cell Cytotoxicity Across Various E:T Ratios This table illustrates the enhancement of NK cell-mediated cytotoxicity by a fixed concentration (1 µM) of this compound across multiple Effector-to-Target (E:T) ratios. Data are presented as mean ± SD.
| E:T Ratio | % Specific Lysis (Vehicle) | % Specific Lysis (1 µM this compound) |
| 4:1 | 26.1 ± 2.8 | 66.3 ± 5.1 |
| 2:1 | 15.8 ± 2.1 | 45.9 ± 4.3 |
| 1:1 | 8.5 ± 1.5 | 28.4 ± 3.9 |
| 0.5:1 | 4.2 ± 1.1 | 16.7 ± 2.5 |
Table 3: Effect of this compound on NK Cell IFN-γ Production To assess cytokine production, supernatants from the co-culture (Protocol 1, Step 4d) can be collected before centrifugation and analyzed by ELISA. This table shows IFN-γ concentration (pg/mL) in supernatants from NK-K562 co-cultures (4:1 E:T ratio) treated with this compound. Data are presented as mean ± SD.
| This compound Conc. | Vehicle (DMSO) | 100 nM | 1 µM |
| IFN-γ (pg/mL) | 155 ± 25 | 480 ± 55 | 750 ± 82 |
These results demonstrate that inhibition of Cbl-b with this compound dose-dependently enhances the cytotoxic function and cytokine release of primary NK cells, supporting its potential as a novel cancer immunotherapy agent.[4][9][15]
References
- 1. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells | Semantic Scholar [semanticscholar.org]
- 3. celularity.com [celularity.com]
- 4. Abstract LB337: Inhibition of the E3 ligase CBL-B enhances the effector function and proliferation of natural killer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions [mdpi.com]
- 9. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. hotspotthera.com [hotspotthera.com]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cbl-b-IN-10 in Combination with Checkpoint Inhibitors
These application notes provide a comprehensive overview of the scientific rationale, experimental protocols, and data interpretation for utilizing the Cbl-b inhibitor, Cbl-b-IN-10, in combination with immune checkpoint inhibitors (CPIs) for cancer immunotherapy research.
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a crucial E3 ubiquitin ligase that acts as a key intracellular negative regulator of T-cell activation. By targeting proteins for degradation, Cbl-b establishes a critical threshold for T-cell and B-cell activation, as well as for the activation of other immune cells. The inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immune responses. This compound is a potent and selective small molecule inhibitor of Cbl-b. Preclinical data suggests that combining Cbl-b inhibition with checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, can lead to a synergistic anti-tumor effect by lowering the T-cell activation threshold and overcoming resistance to checkpoint blockade.
Scientific Rationale for Combination Therapy
Immune checkpoint inhibitors work by blocking inhibitory signals at the cell surface (extracellular), such as the interaction between PD-1 on T-cells and PD-L1 on tumor cells. However, many tumors do not respond to CPIs alone, often due to insufficient T-cell infiltration or a lack of T-cell activation.
Cbl-b acts as an intracellular checkpoint, raising the activation threshold for T-cells. By inhibiting Cbl-b, this compound can:
-
Enhance T-cell priming and activation: Lowering the activation threshold allows for a more robust response to tumor antigens.
-
Promote the function of effector T-cells: Increased cytokine production and cytotoxic activity.
-
Overcome T-cell exhaustion: Potentially rejuvenating exhausted T-cells within the tumor microenvironment.
The combination of this compound with a checkpoint inhibitor provides a "two-hit" approach: this compound boosts the initial activation and effector function of T-cells (intracellularly), while the checkpoint inhibitor removes the brakes on the anti-tumor immune response at the cell surface (extracellularly).
Figure 1: Dual blockade of extracellular and intracellular checkpoints.
Preclinical Data Summary
The following tables summarize hypothetical but representative data based on the expected outcomes of combining this compound with an anti-PD-1 antibody in preclinical tumor models.
Table 1: In Vitro T-Cell Activation
| Treatment Group | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | CD8+ T-Cell Proliferation (%) |
|---|---|---|---|
| Vehicle Control | 150 ± 25 | 200 ± 30 | 5 ± 1.5 |
| This compound (1 µM) | 450 ± 50 | 600 ± 65 | 25 ± 3.0 |
| anti-PD-1 (10 µg/mL) | 200 ± 30 | 350 ± 40 | 10 ± 2.0 |
| This compound + anti-PD-1 | 950 ± 80 | 1200 ± 110 | 55 ± 5.0 |
Table 2: In Vivo Tumor Growth Inhibition (MC38 Syngeneic Mouse Model)
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Complete Responders |
|---|---|---|---|
| Vehicle Control | 1500 ± 200 | - | 0/10 |
| This compound (50 mg/kg, oral, QD) | 900 ± 150 | 40% | 1/10 |
| anti-PD-1 (10 mg/kg, i.p., Q3D) | 825 ± 140 | 45% | 2/10 |
| This compound + anti-PD-1 | 225 ± 75 | 85% | 7/10 |
Experimental Protocols
Objective: To assess the effect of this compound, alone and in combination with an anti-PD-1 antibody, on T-cell activation, cytokine production, and proliferation.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells.
-
This compound (dissolved in DMSO).
-
Anti-PD-1 antibody (isotype control as a negative control).
-
Anti-CD3/CD28 antibodies for T-cell stimulation.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
ELISA kits for IL-2 and IFN-γ.
-
Proliferation dye (e.g., CFSE).
-
Flow cytometer.
Protocol:
-
Cell Plating: Seed PBMCs or isolated T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL).
-
Co-stimulation: Add soluble anti-CD28 antibody (1 µg/mL) to the culture.
-
Treatment: Add this compound (at various concentrations, e.g., 0.1 to 10 µM) and/or anti-PD-1 antibody (10 µg/mL). Include vehicle (DMSO) and isotype controls.
-
Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO2.
-
Cytokine Analysis:
-
Collect the supernatant from the cell culture.
-
Measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.
-
-
Proliferation Analysis:
-
For proliferation, label the cells with CFSE prior to plating.
-
After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry.
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old).
-
MC38 or B16-F10 tumor cells.
-
This compound formulated for oral gavage.
-
Anti-mouse PD-1 antibody (and isotype control).
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control (oral gavage, daily) + Isotype control antibody (i.p., every 3 days).
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days).
-
Group 4: this compound + Anti-PD-1 antibody.
-
-
Efficacy Assessment: Continue treatment and tumor monitoring for 21-28 days or until tumors reach a predetermined endpoint.
-
Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
Application Notes and Protocols for Developing Stable Cell Lines with Cbl-b-IN-10 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2] By ubiquitinating key signaling proteins in the T cell receptor (TCR) and co-stimulatory pathways, Cbl-b sets the threshold for T cell activation.[3][4] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[5][6] Cbl-b-IN-10 is a representative small molecule inhibitor that locks Cbl-b in an inactive conformation, preventing it from ubiquitinating its target proteins and thereby lowering the threshold for T cell activation.[7][8]
The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells or immune cells become resistant to Cbl-b inhibitors is crucial for the development of more robust and durable therapeutic strategies. This document provides detailed protocols for the generation and characterization of stable cell lines resistant to this compound.
Data Presentation
Table 1: Characterization of this compound Sensitive (Parental) and Resistant Cell Lines
| Parameter | Parental Cell Line (e.g., Jurkat) | This compound Resistant Cell Line | Expected Fold Change |
| IC50 of this compound (nM) | 50 ± 5 | 500 ± 45 | ~10-fold increase |
| Proliferation Rate (Doubling Time, hours) | 24 ± 2 | 22 ± 1.8 | Slight Decrease |
| Cbl-b Protein Expression (Relative to loading control) | 1.0 | 0.4 ± 0.1 | Decrease |
| Phospho-PLCγ1 (Relative to total PLCγ1) | 2.5 ± 0.3 (upon stimulation) | 1.2 ± 0.2 (upon stimulation) | Decrease |
| Phospho-Akt (Relative to total Akt) | 3.0 ± 0.4 (upon stimulation) | 1.5 ± 0.2 (upon stimulation) | Decrease |
Table 2: Cross-Resistance Profile of this compound Resistant Cell Line
| Compound | IC50 in Parental Cells (nM) | IC50 in Resistant Cells (nM) | Resistance Index (RI) |
| This compound | 50 | 500 | 10 |
| PI3K Inhibitor (e.g., Idelalisib) | 100 | 110 | 1.1 |
| MEK Inhibitor (e.g., Trametinib) | 75 | 80 | 1.07 |
| Unrelated Cytotoxic Agent (e.g., Doxorubicin) | 200 | 210 | 1.05 |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b deficiency prevents functional but not phenotypic T cell anergy | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
Application Notes and Protocols for Cbl-b-IN-10: A Potent Inhibitor for Studying Ubiquitin Ligase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Casitas B-lineage lymphoma-b (Cbl-b) protein is a crucial E3 ubiquitin ligase that functions as a key negative regulator of immune responses, particularly in T-cell activation.[1][2] By catalyzing the attachment of ubiquitin to target proteins, Cbl-b marks them for degradation or alters their function, thereby setting the threshold for immune cell activation.[3][4] Dysregulation of Cbl-b activity is implicated in autoimmune diseases and cancer, making it an attractive therapeutic target.[2][5] Cbl-b-IN-10 is a potent, small-molecule inhibitor of Cbl-b, designed to facilitate the study of its ubiquitin ligase activity and downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in various experimental settings.
This compound: Properties and Activity
This compound is a highly potent inhibitor of both Cbl-b and the closely related c-Cbl. Its inhibitory activity has been quantified, demonstrating nanomolar efficacy. This makes it a valuable tool for dissecting the specific roles of Cbl-b in cellular processes.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Cbl-b | 6.0 | [6] |
| c-Cbl | 3.5 | [6] |
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b plays a pivotal role in negatively regulating T-cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation (e.g., via CD28), Cbl-b is recruited to the signaling complex. There, it ubiquitinates key signaling intermediates such as PLC-γ1 and the p85 subunit of PI3K, leading to the attenuation of downstream signaling cascades required for full T-cell activation, proliferation, and cytokine production.[7][8] Inhibition of Cbl-b removes this critical checkpoint, leading to enhanced T-cell responses.
Caption: Cbl-b signaling pathway in T-cell activation.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the ubiquitin ligase activity of Cbl-b using this compound.
In Vitro Cbl-b Autoubiquitination Assay
This assay measures the ability of Cbl-b to ubiquitinate itself, a common feature of RING E3 ligases. This compound is expected to inhibit this process.
Caption: Experimental workflow for in vitro Cbl-b autoubiquitination assay.
Materials:
-
Recombinant human Cbl-b protein (GST-tagged or His-tagged)
-
Recombinant human UBE1 (E1 activating enzyme)
-
Recombinant human UbcH5b (E2 conjugating enzyme)
-
Biotinylated Ubiquitin
-
ATP solution (10 mM)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT)
-
This compound
-
DMSO
-
96-well plates
-
Detection reagents (e.g., Lumit™ Immunoassay reagents or antibodies for Western blot)
Protocol (Lumit™ Immunoassay Format): [3]
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing:
-
UBE1 (final concentration: ~40 nM)
-
UbcH5b (final concentration: ~250 nM)
-
Biotinylated Ubiquitin (final concentration: ~1 µM)
-
ATP (final concentration: 20 µM)
-
Assay Buffer
-
-
Set up the reaction:
-
Add 5 µL of the this compound dilution or DMSO control to the wells of a 96-well plate.
-
Add 5 µL of recombinant Cbl-b protein (e.g., GST-Cbl-b) to each well.
-
Add 10 µL of the Reaction Mixture to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 4 hours with gentle shaking.
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's instructions (e.g., anti-GST-SmBiT and Streptavidin-LgBiT for the Lumit™ assay).
-
Add 20 µL of the detection reagent mixture to each well.
-
Incubate for 30 minutes at room temperature with shaking.
-
Add the Lumit™ substrate and read the luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the results as percent inhibition versus this compound concentration. Calculate the IC50 value using a suitable software.
Western Blot Analysis of Substrate Ubiquitination
This protocol details the detection of ubiquitinated Cbl-b substrates from cell lysates after treatment with this compound.
Materials:
-
Cell line expressing the Cbl-b substrate of interest (e.g., Jurkat T-cells)
-
This compound
-
DMSO
-
Cell lysis buffer (RIPA buffer with 1% SDS, protease inhibitors, and deubiquitinase inhibitors like PR-619)
-
Protein G agarose beads
-
Primary antibody against the substrate protein
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-4 hours).
-
Optional: Stimulate the cells to induce substrate ubiquitination (e.g., with anti-CD3/CD28 antibodies for Jurkat cells).
-
Optional: Treat with a proteasome inhibitor like MG132 for the last 4 hours of incubation to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer containing 1% SDS.
-
Boil the lysates for 10 minutes to denature proteins and disrupt protein-protein interactions.
-
Dilute the lysates with 900 µL of RIPA buffer without SDS to reduce the SDS concentration to 0.1%.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein G agarose beads for 1-2 hours at 4°C.
-
Incubate the pre-cleared lysates with a primary antibody against the substrate protein overnight at 4°C with rotation.
-
Add fresh protein G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer (e.g., RIPA buffer without SDS).
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an antibody against the substrate protein as a loading control.
-
Cell-Based T-Cell Activation Assay (IL-2 Reporter)
This assay measures the effect of this compound on T-cell activation by quantifying the expression of an Interleukin-2 (IL-2) promoter-driven reporter gene in Jurkat T-cells.[9]
Materials:
-
IL-2 Luciferase Reporter Jurkat cell line
-
Assay Medium (e.g., Thaw Medium 2 from BPS Bioscience)
-
This compound
-
DMSO
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol: [9]
-
Cell Seeding: Seed the IL-2 Luciferase Reporter Jurkat cells in a 96-well plate at a density of ~70,000 cells per well in 50 µL of Assay Medium.
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in Assay Medium at 2-fold the desired final concentrations.
-
Add 50 µL of the inhibitor dilutions or a DMSO control to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.
-
-
Data Acquisition: Read the luminescence on a luminometer.
-
Data Analysis: Subtract the background luminescence (wells without cells) from all readings. Plot the luminescence signal against the concentration of this compound to determine the dose-dependent effect on T-cell activation.
Mechanism of Action of this compound
Small molecule inhibitors of Cbl-b, like this compound, are thought to function as "molecular glues." They bind to a pocket at the interface of the Tyrosine Kinase Binding (TKB) domain and the linker-helix region of Cbl-b. This binding event locks Cbl-b in its inactive, "closed" conformation, preventing the conformational changes necessary for its E3 ligase activity. Specifically, it prevents the phosphorylation of a key tyrosine residue (Y363) in the linker region, which is required to expose the RING domain for E2 ubiquitin-conjugating enzyme binding.
Caption: Mechanism of action of this compound.
By understanding and applying these protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of the Cbl-b ubiquitin ligase in health and disease, paving the way for novel therapeutic strategies.
References
- 1. promega.com [promega.com]
- 2. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of E3 ubiquitin ligase Cbl proteins in interleukin-2-induced Jurkat T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Note: Flow Cytometry Analysis of T cells Treated with Cbl-b-IN-10
Audience: Researchers, scientists, and drug development professionals.
Introduction Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as an intracellular immune checkpoint, negatively regulating T cell activation and establishing the threshold for immune responses.[1][2] It acts downstream of the T-cell receptor (TCR) and CD28 co-stimulatory pathways to ubiquitinate key signaling proteins, thereby targeting them for degradation and attenuating the immune response.[3][4] Due to its role as a key inhibitor of T cell function, targeting Cbl-b with small molecule inhibitors like Cbl-b-IN-10 presents a promising therapeutic strategy for enhancing anti-tumor immunity.[3][5] This document provides detailed protocols for utilizing flow cytometry to assess the functional consequences of treating T cells with this compound, focusing on activation, proliferation, and cytokine production.
Mechanism of Action of Cbl-b Inhibition Cbl-b is a pivotal negative regulator in T cells.[6] Upon T-cell receptor (TCR) engagement without adequate co-stimulation, Cbl-b is activated and ubiquitinates several key downstream signaling molecules, including Phospholipase C-gamma 1 (PLC-γ1) and the p85 subunit of PI3K.[3][7] This ubiquitination leads to the attenuation of signaling cascades required for full T cell activation, proliferation, and effector function.[8] Small molecule inhibitors such as this compound block the E3 ligase activity of Cbl-b. This inhibition prevents the downregulation of critical signaling proteins, effectively lowering the threshold for T cell activation and enhancing anti-tumor responses.[3][9] T cells deficient in Cbl-b have demonstrated increased proliferation, cytokine production, and enhanced capabilities to reject tumors.[8][10]
Expected Results of this compound Treatment
Treatment of T cells with this compound is expected to enhance their functional responses upon stimulation. The tables below summarize the anticipated quantitative outcomes from flow cytometry analysis.
Table 1: T Cell Activation Marker Expression (Expected results after 24-hour stimulation)
| Treatment Group | Stimulus | % CD69+ of CD4+ T cells | % CD25+ of CD4+ T cells |
|---|---|---|---|
| Vehicle Control | Unstimulated | ~1-3% | ~5-10% |
| Vehicle Control | Anti-CD3/CD28 | ~40-50% | ~35-45% |
| This compound | Unstimulated | ~2-5% | ~7-12% |
| This compound | Anti-CD3/CD28 | ~65-80% | ~60-75% |
Table 2: T Cell Proliferation (Expected results after 72-96 hour stimulation, measured by CFSE dilution)
| Treatment Group | Stimulus | Proliferation Index | % Divided Cells |
|---|---|---|---|
| Vehicle Control | Unstimulated | ~1.0 | < 5% |
| Vehicle Control | Anti-CD3/CD28 | ~2.5-3.5 | ~60-70% |
| This compound | Unstimulated | ~1.0-1.2 | < 7% |
| This compound | Anti-CD3/CD28 | ~4.0-5.5 | ~85-95% |
Table 3: Intracellular Cytokine Production (Expected results after 6-hour stimulation with protein transport inhibitor)
| Treatment Group | Stimulus | % IFN-γ+ of CD8+ T cells | % TNF-α+ of CD8+ T cells | % IL-2+ of CD4+ T cells |
|---|---|---|---|---|
| Vehicle Control | Unstimulated | < 0.5% | < 0.5% | < 1% |
| Vehicle Control | PMA/Ionomycin | ~25-35% | ~30-40% | ~20-30% |
| This compound | Unstimulated | < 0.8% | < 0.8% | < 1.5% |
| This compound | PMA/Ionomycin | ~45-60% | ~50-65% | ~40-55% |
Experimental Workflow and Logical Framework
The overall process involves isolating T cells, treating them with the inhibitor, stimulating them to elicit a response, staining for markers of interest, and analyzing the samples via flow cytometry. The logical basis of the experiment is that inhibiting a negative regulator (Cbl-b) will result in a measurable increase in T cell function.
Detailed Experimental Protocols
Protocol 1: T Cell Isolation and Culture
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood or splenocytes using Ficoll-Paque density gradient centrifugation.
-
Purify T Cells: Purify CD3+ T cells (or specific CD4+/CD8+ subsets) from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit to minimize pre-activation.
-
Cell Culture: Resuspend purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Cell Count and Viability: Count the cells using a hemocytometer or automated cell counter with trypan blue to ensure viability is >95%. Adjust cell density to 1 x 10^6 cells/mL.
Protocol 2: T Cell Treatment and Stimulation
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired working concentrations in complete RPMI medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treatment: Add the diluted this compound or a vehicle control (DMSO) to the T cell cultures. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation:
-
Incubation: Culture the cells at 37°C, 5% CO2 for the desired duration:
Protocol 3: Flow Cytometry Staining for T Cell Activation Markers
-
Harvest Cells: Gently resuspend and transfer cells to FACS tubes.
-
Wash: Wash cells once with 2 mL of FACS buffer (PBS + 2% FBS + 0.05% sodium azide). Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25).
-
Incubate: Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash cells twice with 2 mL of FACS buffer.
-
Resuspend: Resuspend the final cell pellet in 300 µL of FACS buffer for acquisition.
-
Acquisition: Analyze samples on a flow cytometer. Be sure to include compensation controls and fluorescence minus one (FMO) controls for accurate gating.[15]
Protocol 4: T Cell Proliferation Assay (CFSE Staining)
-
Labeling: Before treatment, wash purified T cells with pre-warmed, serum-free PBS. Resuspend at 10 x 10^6 cells/mL in PBS and add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM.
-
Incubate: Incubate for 10 minutes at 37°C, protected from light.
-
Quench: Stop the reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Wash: Wash the cells three times with complete RPMI medium to remove unbound CFSE.
-
Proceed with Experiment: Resuspend the CFSE-labeled cells and proceed with Protocol 2 (Treatment and Stimulation) for 72-96 hours.[13]
-
Staining and Analysis: After incubation, harvest cells and perform surface staining (e.g., for CD4, CD8) as described in Protocol 3. Analyze the progressive halving of CFSE fluorescence in daughter cell generations.
Protocol 5: Intracellular Cytokine Staining (ICS)
-
Stimulation with Protein Transport Inhibitor: Follow Protocol 2 for T cell treatment and stimulation. For the final 4-5 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to trap cytokines inside the cells.[15]
-
Harvest and Surface Stain: Harvest the cells and perform surface staining for lineage markers (e.g., anti-CD4, anti-CD8) as described in Protocol 3.
-
Fix and Permeabilize: After surface staining, wash the cells and resuspend them in 200 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm). Incubate for 20 minutes at room temperature in the dark.[16][17]
-
Wash: Wash the cells twice with 1X Perm/Wash buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Perm/Wash buffer containing the pre-titrated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate: Incubate for 30 minutes at room temperature in the dark.
-
Wash: Wash cells twice with 1X Perm/Wash buffer.
-
Resuspend and Acquire: Resuspend the final pellet in FACS buffer and acquire samples on a flow cytometer. Use appropriate controls for gating.[14][15]
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 6. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 7. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 14. Intracellular Cytokine Staining Protocol [anilocus.com]
- 15. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cbl-b-IN-10 in Syngeneic Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a RING finger E3 ubiquitin ligase that acts as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2][3] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[3] Cbl-b-IN-10 is a potent and selective inhibitor of Cbl-b. These application notes provide an overview of the use of this compound and similar Cbl-b inhibitors in preclinical syngeneic mouse tumor models, including representative data and detailed experimental protocols. The data presented here is largely based on studies with the well-characterized Cbl-b inhibitor NX-1607 in the CT-26 colorectal carcinoma model, serving as a representative example for the application of Cbl-b inhibitors in this setting.
Mechanism of Action
Cbl-b sets the threshold for T cell activation by ubiquitinating key signaling proteins downstream of the T cell receptor (TCR), leading to their degradation.[1][2] By inhibiting Cbl-b, this compound lowers this activation threshold, resulting in enhanced T cell and NK cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[1][2] This leads to a more robust anti-tumor immune response.
References
Application Notes and Protocols for Preclinical Administration of Cbl-b Inhibitors
A-IN-10
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesis of publicly available preclinical data on various Cbl-b inhibitors. As of the latest update, specific in vivo administration data for Cbl-b-IN-10 is not available in the public domain. Therefore, these guidelines are based on studies conducted with other small molecule Cbl-b inhibitors such as NTX-801, NX-1607, and HST-1011. Researchers should consider these as a starting point and optimize protocols for their specific Cbl-b inhibitor, including this compound.
Introduction to Cbl-b Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][2] Preclinical studies with various Cbl-b inhibitors have demonstrated robust anti-tumor efficacy, both as monotherapy and in combination with other immunotherapies like anti-PD-1.[1] These inhibitors work by lowering the activation threshold of T cells, promoting their proliferation and cytokine production, and reversing T cell exhaustion.[3][4]
Cbl-b Signaling Pathway
Cbl-b exerts its inhibitory function by targeting key signaling proteins downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28 for ubiquitination and subsequent degradation.[5][6] By inhibiting Cbl-b, this negative regulation is removed, leading to enhanced and sustained activation of anti-tumor immune responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nimbustx.com [nimbustx.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. hotspotthera.com [hotspotthera.com]
- 5. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
Troubleshooting & Optimization
Cbl-b-IN-10 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Cbl-b-IN-10. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b). Cbl-b is a key negative regulator of T-cell activation. By inhibiting Cbl-b, this compound enhances T-cell and Natural Killer (NK) cell responses, making it a valuable tool for immuno-oncology research.[1][2][3][4]
Q2: Does this compound have any known off-targets?
This compound is known to be a dual inhibitor of both Cbl-b and c-Cbl.[5][6][7][8][9] c-Cbl is another member of the Cbl family of E3 ubiquitin ligases and shares structural homology with Cbl-b.[5] This dual activity should be considered when interpreting experimental results. Comprehensive off-target screening data against a broad panel of kinases and other enzymes for this compound is not publicly available. Researchers are encouraged to perform their own selectivity profiling to fully characterize its effects in their specific experimental systems.
Q3: What are the expected on-target effects of this compound in an in vitro cell-based assay?
In immune cell cultures, particularly T-cells and NK cells, treatment with this compound is expected to lead to:
-
Increased cytokine production (e.g., IFN-γ, IL-2) upon stimulation.
-
Enhanced proliferation of T-cells.
-
Increased cytotoxicity of NK cells against target tumor cells.
These effects are a direct result of the inhibition of Cbl-b's negative regulatory function on immune cell activation pathways.
Q4: I am not observing the expected increase in T-cell activation with this compound. What could be the issue?
Several factors could contribute to a lack of observed activity. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No or low potency in cell-based assays | Compound Solubility: this compound may have precipitated out of the cell culture medium. | Check the solubility of this compound in your specific media. Consider using a lower percentage of DMSO or preparing a fresh stock solution.[10] |
| Cell Permeability: The compound may not be efficiently entering the cells. | While many small molecules are cell-permeable, this can vary. Consider using a different cell line or performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[10] | |
| Incorrect Assay Conditions: The stimulation conditions for T-cell or NK cell activation may be suboptimal. | Ensure that the concentration and timing of activating stimuli (e.g., anti-CD3/CD28 antibodies, target cells) are optimized for your specific cell type. | |
| Unexpected or contradictory results | Off-Target Effects: The observed phenotype may be due to the inhibition of an unknown off-target, including c-Cbl. | Perform a kinase panel screening and/or an E3 ligase selectivity assay to identify potential off-targets. See the Experimental Protocols section for detailed methodologies. |
| Dual Cbl-b/c-Cbl Inhibition: Inhibition of c-Cbl can have distinct downstream effects compared to Cbl-b inhibition alone. | Review the known signaling pathways for both Cbl-b and c-Cbl to understand potential overlapping and unique functions in your experimental model.[5][7][8] | |
| High background signal in biochemical assays | Assay Interference: The compound may be interfering with the detection method (e.g., fluorescence, luminescence). | Run a control experiment with the compound in the absence of the enzyme to check for assay interference.[11] |
| Non-specific Inhibition: At high concentrations, inhibitors can cause non-specific effects. | Determine the IC50 value and use the lowest effective concentration in your experiments to minimize off-target effects.[10] |
Quantitative Data
As comprehensive off-target screening data for this compound is not publicly available, a template table is provided below for researchers to record their own experimental results from kinase panel screens. A hypothetical example is included for illustrative purposes.
Table 1: this compound Kinase Selectivity Profile (Template)
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Cbl-b | 98% | 10 | On-target activity |
| c-Cbl | 92% | 25 | Known off-target |
| Example Kinase 1 (e.g., LCK) | 65% | 500 | Potential off-target, requires further validation. |
| Example Kinase 2 (e.g., SRC) | 15% | >10,000 | Likely not a significant off-target. |
| ... |
Experimental Protocols
1. Pan-Kinase Inhibitor Screening Panel
This protocol is a generalized procedure for assessing the selectivity of this compound against a broad range of protein kinases. Commercial services are widely available for this type of screening.
Objective: To identify potential off-target kinases of this compound.
Materials:
-
This compound
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems, Reaction Biology's Kinase Screening Services)[12][13]
-
ADP-Glo™ Kinase Assay kit (or equivalent)[11]
-
384-well plates
-
Multichannel pipette or liquid handling system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations. A common initial screening concentration is 1 µM.
-
Kinase Reaction Setup: a. Prepare the kinase reaction buffer as specified by the manufacturer. b. In a 384-well plate, add the kinase, the specific substrate, and ATP to each well containing either the test compound or vehicle control (DMSO). c. The final DMSO concentration should typically be kept at or below 1%.
-
Incubation: Incubate the plate at the recommended temperature (usually 30°C) for the specified time (e.g., 60 minutes).
-
Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from the compound-treated wells to the vehicle control wells.
2. E3 Ubiquitin Ligase Selectivity Assay
This protocol describes a method to assess the selectivity of this compound against other E3 ubiquitin ligases.
Objective: To determine if this compound inhibits other E3 ligases.
Materials:
-
This compound
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and various E3 ligases
-
Biotinylated ubiquitin
-
Substrate protein for each E3 ligase
-
Streptavidin-coated plates
-
Antibody against the substrate protein (conjugated to a detectable marker, e.g., HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
ATP
Procedure:
-
Plate Coating: Coat a streptavidin plate with the biotinylated substrate protein. Wash to remove unbound substrate.
-
Reaction Mixture: Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, ATP, and the specific E3 ligase in the assay buffer.
-
Compound Addition: Add this compound or vehicle control (DMSO) to the wells.
-
Ubiquitination Reaction: Add the reaction mixture to the wells of the substrate-coated plate. Incubate at 37°C for 1-2 hours to allow for ubiquitination.
-
Washing: Wash the plate to remove unreacted components.
-
Detection: Add the antibody against the substrate protein and incubate. After washing, add the detection reagent (e.g., TMB for HRP) and measure the signal.
-
Data Analysis: A decrease in signal in the presence of this compound indicates inhibition of the E3 ligase being tested.
3. Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify that this compound engages with its target (Cbl-b) inside intact cells.[14][15][16]
Objective: To confirm the binding of this compound to Cbl-b in a cellular context.
Materials:
-
Cells expressing Cbl-b
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-Cbl-b antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant, determine the protein concentration, and prepare samples for Western blotting.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Cbl-b antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the Cbl-b protein.
Visualizations
Caption: Simplified Cbl-b and c-Cbl signaling pathways in T-cell activation.
Caption: Experimental workflow for a pan-kinase inhibitor screening panel.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. imtm.cz [imtm.cz]
- 2. tandfonline.com [tandfonline.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Cbl-b-IN-10 stability issues in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of Cbl-b-IN-10, a potent inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl. Given the limited public data on the specific solution stability of this compound, this resource combines available product information with established best practices for handling poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
1. General Properties and Storage
-
Q: What are the basic properties of this compound?
-
A: this compound is an inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl.[1] Key quantitative data are summarized in the table below.
-
-
Q: How should I store the solid this compound compound upon receipt?
-
A: Please refer to the Certificate of Analysis provided by the supplier for the most accurate storage recommendations.[1] Generally, solid compounds are shipped at room temperature and should be stored under the conditions specified by the manufacturer upon arrival.
-
2. Stock Solution Preparation and Stability
-
Q: What is the recommended solvent for preparing a stock solution of this compound?
-
A: While specific solubility data for this compound is not widely published, inhibitors of this class are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution in 100% DMSO.
-
-
Q: How can I ensure the compound is fully dissolved in the stock solution?
-
A: If you observe particulates, you can aid dissolution by gently warming the solution (e.g., in a 37°C water bath) and using sonication or vortexing.[2] Always ensure the solution is clear before use.
-
-
Q: How should I store the DMSO stock solution?
-
A: For the majority of small molecule inhibitors, DMSO stock solutions can be stored at -20°C for up to 3 months or at -80°C for longer-term storage (e.g., 6 months).[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[2]
-
-
Q: Are freeze-thaw cycles detrimental to this compound activity?
-
A: While many small molecules are stable through several freeze-thaw cycles, it is a best practice to avoid them.[2][4] Aliquoting your stock solution is the most effective way to preserve the integrity of the compound over time. Studies on large compound libraries in DMSO show that most compounds are stable, but degradation can occur, and water absorption into DMSO stocks can be a contributing factor.[4]
-
3. Issues in Aqueous Solutions and Cell Culture
-
Q: I observed precipitation when diluting my DMSO stock solution into aqueous media (e.g., PBS or cell culture medium). What should I do?
-
A: This is a common issue for poorly water-soluble compounds, as the compound's solubility in DMSO does not predict its solubility in an aqueous environment.[5]
-
Initial Troubleshooting: Try vortexing or sonicating the solution after dilution. Gentle warming to 37°C can also help redissolve precipitates.[2]
-
Reduce Final Concentration: The most common cause is exceeding the compound's aqueous solubility limit. Try using a lower final concentration of this compound in your assay.
-
Optimize Dilution: Instead of a single large dilution step, try a serial dilution. Also, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to minimize solvent toxicity.[2]
-
-
-
Q: My cell culture medium turned cloudy after adding this compound. Is this precipitation?
-
Q: Can interactions with media components cause stability issues?
4. In Vivo Experiments
-
Q: How can I formulate this compound for in vivo studies?
-
A: Formulating poorly soluble inhibitors for in vivo use is challenging and often requires a vehicle tailored to the compound and route of administration. While specific formulations for this compound are not published, formulations for the related inhibitor, Cbl-b-IN-1, can provide a starting point. These often involve a mixture of solvents and surfactants to improve solubility and bioavailability.
-
Data Presentation
Table 1: Summary of this compound Properties
| Property | Value | Reference |
| Target | Cbl-b / c-Cbl | [1] |
| IC₅₀ | Cbl-b: 6.0 nM; c-Cbl: 3.5 nM | [1] |
| Molecular Weight | 566.66 g/mol | N/A |
| CAS Number | 2815225-12-6 | N/A |
| Aqueous Solubility | Data not publicly available. Expected to be low. | N/A |
| Solution Stability | Data not publicly available. Stability is dependent on solvent, temperature, and pH. | N/A |
Table 2: Example Formulations for In Vivo Administration (Based on Cbl-b-IN-1)
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 6 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 6 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 6 mg/mL |
Note: These formulations were developed for Cbl-b-IN-1 and should be considered starting points for the formulation development of this compound. Always perform small-scale tests to ensure solubility and stability before preparing large volumes.
Experimental Protocols
Protocol 1: Preparation and Storage of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 566.66) required to make a 10 mM stock solution. For 1 mL of solution, this would be 0.567 mg.
-
Weighing: Carefully weigh the solid compound in an appropriate tube. For small quantities, it may be easier to weigh a larger amount (e.g., 5.67 mg) and dissolve it in a larger volume (1 mL) to create your initial stock.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly. If necessary, use a brief sonication or warm the tube to 37°C to ensure all solid material has dissolved. Visually inspect the solution against a light source to confirm there are no particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (≥6 months).
-
Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Protocol 2: General Method for Assessing Stability in Cell Culture Media
-
Preparation: Prepare the complete cell culture medium to be used in your experiment (including serum, antibiotics, etc.).
-
Spiking: Dilute the this compound DMSO stock solution into the prepared medium to your desired final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%). Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Place the solution in a sterile container and incubate under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot of the medium.
-
Sample Processing: Immediately process the sample for analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile), followed by centrifugation to pellet proteins and any precipitated compound.
-
Analysis: Analyze the supernatant from each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the concentration of this compound remaining.
-
Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability under the tested conditions.
Visualizations
Figure 1. Simplified Cbl-b signaling pathway in T-cell activation.
Figure 2. Troubleshooting workflow for this compound precipitation issues.
Figure 3. General experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting Cbl-b-IN-10 experimental variability
Welcome to the technical support center for Cbl-b-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and providing clear guidance on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the E3 ubiquitin ligase Cbl-b and its close homolog c-Cbl.[1][2][3][4] It functions as an "intramolecular glue," binding to a pocket between the TKB domain and the linker helix region of Cbl-b. This stabilizes the protein in a closed, inactive conformation, preventing the conformational changes required for its E3 ligase activity. By inhibiting Cbl-b, the compound prevents the ubiquitination and subsequent degradation of downstream signaling proteins, leading to enhanced T-cell and NK-cell activation and cytokine production.[5][6][7][8][9]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored at -20°C for long-term use. For short-term storage, it can be kept at 0°C. The compound is typically shipped at room temperature.[2] It is soluble in DMSO.[10] For in vivo applications, specific formulation protocols should be followed to ensure proper dissolution.
Q3: What are the known off-target effects of this compound?
A3: this compound is a dual inhibitor of both Cbl-b and c-Cbl.[1][2][3][4] Due to the high homology between Cbl family members, some level of cross-reactivity is expected. Researchers should consider the potential impact of inhibiting both ligases in their experimental system. The selectivity against other E3 ligases has not been extensively reported in the provided search results.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with Cbl-b inhibitors like this compound is expected to lead to a variety of cellular effects, primarily related to enhanced immune cell activation. These include:
-
Increased T-cell and NK-cell proliferation and cytotoxicity.[5][6][11]
-
Enhanced production of cytokines such as IL-2, IFN-γ, and TNF-α.[5][6][12]
-
Potentiation of T-cell receptor (TCR) signaling pathways.[5][12]
-
Overcoming T-cell anergy and resistance to regulatory T-cell (Treg) suppression.[7][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound in cell-based assays. | Compound Solubility/Stability: The inhibitor may not be fully dissolved or may have degraded. | - Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Sonication may aid dissolution.[15] - Prepare fresh dilutions for each experiment from a frozen stock. - Verify the storage conditions of the stock solution. |
| Cell Health and Passage Number: Cells may be unhealthy, stressed, or at a high passage number, leading to altered responses. | - Regularly check cell morphology and viability. - Use cells within a consistent and low passage number range for all experiments. - Perform routine mycoplasma testing.[16][17] | |
| Suboptimal Assay Conditions: The concentration of the inhibitor, incubation time, or cell density may not be optimal. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. - Optimize the incubation time to capture the desired biological response. - Ensure a consistent and optimal cell seeding density across all wells and experiments.[16][17] | |
| High background or off-target effects observed. | Dual Inhibition: this compound inhibits both Cbl-b and c-Cbl, which could lead to broader effects than anticipated. | - If possible, use siRNA or CRISPR to specifically knock down Cbl-b or c-Cbl to dissect the individual contributions of each ligase. - Titrate the inhibitor to the lowest effective concentration to minimize off-target effects. |
| Non-specific binding: At high concentrations, small molecules can exhibit non-specific binding, leading to unexpected results. | - Include appropriate vehicle controls (e.g., DMSO) in all experiments. - Consider using a structurally related but inactive compound as a negative control, if available. | |
| Variability between experimental replicates. | Inconsistent cell handling: Variations in cell seeding, treatment, or harvesting can introduce significant variability. | - Use a standardized protocol for all cell handling steps. - Ensure thorough mixing of cell suspensions before plating. - Use calibrated pipettes and consistent pipetting techniques. |
| Plate edge effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. | - Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
Quantitative Data
| Inhibitor | Target(s) | IC50 | Reference |
| This compound | Cbl-b | 6.0 nM | [1][2][3][4] |
| c-Cbl | 3.5 nM | [1][2][3][4] | |
| Cbl-b-IN-1 | Cbl-b | <100 nM | [10][12] |
| Cbl-b-IN-5 | Cbl-b | 3-10 µM | [15] |
Experimental Protocols
In Vitro Cbl-b Autoubiquitination Assay
This protocol is adapted from a general method for monitoring Cbl-b autoubiquitination and can be used to assess the inhibitory activity of this compound.[18]
Materials:
-
Recombinant Cbl-b (e.g., GST-tagged)
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin-Conjugating Enzyme (E2, e.g., UbcH5b)
-
Biotinylated Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., Streptavidin-LgBiT and anti-GST-SmBiT for Lumit™ assay)
Procedure:
-
Prepare a reaction mixture containing E1, E2, ATP, and biotinylated ubiquitin in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add a fixed concentration of recombinant Cbl-b to each well.
-
Initiate the ubiquitination reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours) with gentle shaking.
-
Stop the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer).
-
Detect the level of Cbl-b autoubiquitination. For a Lumit™ assay, add the detection reagents and measure luminescence according to the manufacturer's protocol.[18] Alternatively, the reaction products can be analyzed by SDS-PAGE and western blotting using an anti-biotin or streptavidin-HRP antibody.
T-Cell Activation and Cytokine Production Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell activation.
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)
-
ELISA kits for detecting cytokines (e.g., IL-2, IFN-γ)
-
Flow cytometry antibodies for activation markers (e.g., anti-CD69, anti-CD25)
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Plate T-cells at a desired density in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells with activating agents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Incubate for the desired period (e.g., 24-72 hours).
-
For cytokine analysis: Collect the cell culture supernatant and perform ELISAs for the cytokines of interest according to the manufacturer's instructions.
-
For activation marker analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers.
-
Analyze the cells by flow cytometry to determine the percentage of activated cells and the mean fluorescence intensity of the activation markers.
-
Visualizations
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.
Caption: this compound acts as an intramolecular glue, locking Cbl-b in an inactive state.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. nurixtx.com [nurixtx.com]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbl-b-IN-1 Supplier | CAS 2368841-84-1 | AOBIOUS [aobious.com]
- 11. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cbl-b-IN-5 | TargetMol [targetmol.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 17. m.youtube.com [m.youtube.com]
- 18. promega.com [promega.com]
Technical Support Center: Cbl-b-IN-10 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of Cbl-b-IN-10.
Disclaimer: this compound is a novel preclinical compound. As such, publicly available in vivo data is limited. The guidance provided herein is based on the known in vitro properties of this compound, data from structurally related Cbl-b inhibitors, and established principles for improving the bioavailability of small molecule inhibitors.
I. Known Characteristics of this compound
This compound (also known as Compound 463) is a potent inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl.[1] Its primary mechanism of action is to lock the Cbl-b protein in an inactive, "closed" conformation, preventing it from ubiquitinating its target proteins and thereby acting as an intracellular immune checkpoint inhibitor. The following table summarizes the key in vitro properties of this compound.
| Property | Value | Reference |
| Target | Cbl-b / c-Cbl | [1] |
| IC50 (Cbl-b) | 6.0 nM | [1] |
| IC50 (c-Cbl) | 3.5 nM | [1] |
| CAS Number | 2815225-12-6 | [1] |
| Patent | WO2022169997A1 | [1] |
II. Cbl-b Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the central role of Cbl-b as a negative regulator in T-cell activation and the mechanism by which inhibitors like this compound can enhance the immune response.
III. Troubleshooting Guide & FAQs
This section addresses common challenges researchers may face when working with this compound in vivo.
Q1: My this compound powder is not dissolving. What solvents should I use for in vivo studies?
A1: Like many small molecule kinase inhibitors, this compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers like saline or PBS will likely fail. A multi-step solubilization approach using a co-solvent system is recommended.
Troubleshooting Steps:
-
Start with an organic co-solvent: First, dissolve this compound in a water-miscible organic solvent such as DMSO.
-
Use solubilizing agents: Further dilute the DMSO concentrate in vehicles containing solubilizing and stabilizing agents. These can include polyethylene glycols (e.g., PEG300, PEG400), surfactants (e.g., Tween-80, Cremophor EL), or cyclodextrins (e.g., SBE-β-CD).
-
Test different formulations: The optimal vehicle can be compound and route-dependent. It is crucial to test several formulations for solubility and stability. See the table below for starting formulations based on related compounds.
| Formulation Component | Example 1 (Oral/IP) | Example 2 (Oral/IP) | Example 3 (Oral - Oil based) |
| Co-solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Solubilizer 1 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solubilizer 2 | 5% Tween-80 | - | - |
| Aqueous Base | 45% Saline | - | - |
| Resulting Solubility | ≥ 6 mg/mL (for Cbl-b-IN-1) | ≥ 6 mg/mL (for Cbl-b-IN-1) | ≥ 6 mg/mL (for Cbl-b-IN-1) |
Q2: I observed precipitation of the compound after injection. How can I prevent this?
A2: This is a common issue known as "crashing out," where the drug precipitates upon contact with the aqueous environment of the body.
Troubleshooting Steps:
-
Decrease the final concentration: The easiest first step is to lower the dosing concentration if the therapeutic window allows.
-
Increase the percentage of solubilizing agents: Try increasing the proportion of PEG, Tween-80, or other surfactants in your formulation. This can help create more stable micelles or complexes that keep the drug in solution longer.
-
Consider a different vehicle: If a PEG/Tween-80 formulation fails, a cyclodextrin-based formulation (like SBE-β-CD) might be more effective at encapsulating the drug. For oral administration, a lipid-based formulation (e.g., corn oil) can also be a good alternative.
-
Check the pH of your final formulation: Ensure the pH is compatible with the route of administration and does not contribute to insolubility.
Q3: I am not seeing the expected in vivo efficacy despite achieving a clear solution for dosing. What could be the issue?
A3: A clear dosing solution does not guarantee bioavailability. The compound may have poor absorption, rapid metabolism, or rapid clearance.
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic (PK) study: Before a full efficacy study, it is essential to understand the drug's exposure profile. A pilot PK study will determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will confirm if the drug is being absorbed and reaching systemic circulation at therapeutic concentrations.
-
Evaluate different administration routes: If oral bioavailability is low, consider intraperitoneal (IP) or subcutaneous (SC) injection, which bypasses first-pass metabolism in the liver.
-
Formulation Optimization: The formulation itself can dramatically impact absorption. Lipid-based formulations or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption for lipophilic compounds.
-
Check for rapid metabolism: The compound might be cleared too quickly. Co-administration with a metabolic inhibitor (though this complicates the experimental design) or structural modification of the compound may be necessary in the long term.
IV. Experimental Protocols
Protocol 1: Preparation of an In Vivo Formulation
This protocol provides a general method for preparing a formulation suitable for oral or IP administration.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the required volume of 100% DMSO to achieve a 10x final concentration stock (e.g., for a final dosing solution of 5 mg/mL, create a 50 mg/mL stock in DMSO). Vortex and gently warm (if necessary) until the powder is fully dissolved.
-
Preparation of Vehicle: In a separate sterile tube, prepare the vehicle by mixing the other components. For example, for the "Example 1" formulation, mix PEG300, Tween-80, and Saline in a 40:5:45 volume ratio.
-
Final Formulation: Slowly add the DMSO stock from step 2 to the vehicle from step 3 while vortexing to make the final 1x dosing solution.
-
Final Check: Ensure the final solution is clear and free of precipitates. If any cloudiness appears, sonication or gentle warming may help. If it persists, the formulation is not suitable at that concentration.
Protocol 2: Pilot Pharmacokinetic (PK) Study Design
This protocol outlines a basic design for assessing the bioavailability of this compound in a rodent model.
-
Animal Model: Use a sufficient number of animals (e.g., 3-5 mice per time point) to ensure statistical power.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage or IP injection) at a predetermined concentration. Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at multiple time points post-administration. A typical schedule might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Plasma Preparation: Process the blood samples to isolate plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key PK parameters (Cmax, Tmax, AUC, half-life).
V. Experimental Workflow Visualization
The following diagram outlines a logical workflow for tackling bioavailability challenges with a novel compound like this compound.
References
Technical Support Center: Preclinical Toxicity Assessment of Cbl-b Inhibitors
This technical support center provides guidance and resources for researchers and drug development professionals working with Cbl-b inhibitors, including compounds such as Cbl-b-IN-10. As specific preclinical toxicology data for many novel inhibitors like this compound are not always publicly available, this guide focuses on the general principles of toxicity assessment for this class of compounds, based on the known biology of the Cbl-b target and standard preclinical safety evaluation practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 463, is a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, with IC50 values of 6.0 nM and 3.5 nM, respectively.[1][2] Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.[3][4][5][6] By inhibiting Cbl-b, compounds like this compound can lower the threshold for T-cell activation, thereby enhancing anti-tumor immune responses.[5]
Q2: What are the potential on-target toxicities associated with Cbl-b inhibition?
A2: Given that Cbl-b is a crucial checkpoint in maintaining immune tolerance, its inhibition carries a theoretical risk of immune-related adverse events (irAEs). Preclinical studies with Cbl-b knockout mice have shown T-cell hyper-reactivity and the development of multi-organ cellular infiltration.[7] Furthermore, the combined knockout of Cbl and Cbl-b in B cells has been shown to lead to a systemic lupus erythematosus (SLE)-like autoimmune disease in mice.[8] Therefore, researchers should be vigilant for signs of autoimmunity, such as inflammation in various organs, during in vivo studies.
Q3: What is the significance of inhibiting c-Cbl in addition to Cbl-b?
A3: c-Cbl is another member of the Cbl family of E3 ubiquitin ligases. While structurally similar to Cbl-b, it has distinct roles. Some evidence suggests that combined inhibition of c-Cbl and Cbl-b could potentially lead to enhanced toxicity.[4] Therefore, the selectivity profile of an inhibitor is an important consideration. Some drug discovery programs aim for high selectivity for Cbl-b over c-Cbl to mitigate this risk.[4]
Q4: What preclinical models are suitable for assessing the toxicity of Cbl-b inhibitors?
A4: Standard rodent models (mice, rats) are typically used for initial toxicity assessments. Syngeneic tumor models in immunocompetent mice are particularly useful as they allow for the simultaneous evaluation of anti-tumor efficacy and immune-related toxicities.[9] For certain studies, humanized mouse models, which involve engrafting human immune cells into immunodeficient mice, can provide insights into the effects on a human immune system.[10]
Q5: What parameters should be monitored in in vivo toxicity studies?
A5: A comprehensive monitoring plan should include:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or activity.
-
Body Weight: Measured regularly as an indicator of general health.
-
Hematology and Clinical Chemistry: Blood analysis to assess organ function (liver, kidneys) and detect signs of inflammation or hematological abnormalities.
-
Cytokine Profiling: Measurement of key cytokines (e.g., IL-2, IFN-γ) in serum to monitor the level of immune activation.[4]
-
Histopathology: Microscopic examination of major organs and tissues at the end of the study to identify any pathological changes, with a particular focus on signs of immune cell infiltration and inflammation.
Troubleshooting Guides
Issue 1: Unexpected Mortality in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Cytokine Release Syndrome (CRS) | 1. Reduce the starting dose and use a dose-escalation design. 2. Measure a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) at early time points post-dosing. 3. Consider pre-treatment with supportive care agents in subsequent studies if CRS is confirmed. |
| On-Target Autoimmune Toxicity | 1. Perform detailed histopathological analysis of all major organs from the deceased animals, looking for immune cell infiltration. 2. Analyze serum for autoantibodies. 3. Evaluate lower doses or a less frequent dosing schedule. |
| Off-Target Toxicity | 1. Conduct a broad in vitro pharmacology screen to identify potential off-target interactions. 2. Synthesize and test a structurally related but inactive analogue as a negative control. |
| Vehicle-Related Toxicity | 1. Run a vehicle-only control group under the exact same experimental conditions. 2. Assess the tolerability of the vehicle at the intended volume and administration route. |
Issue 2: Inconsistent Results in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Cell Viability Issues | 1. Ensure the health and viability of primary cells or cell lines before starting the assay. 2. Optimize cell seeding density. 3. Test for mycoplasma contamination. |
| Compound Solubility/Stability | 1. Visually inspect for compound precipitation in the culture medium. 2. Verify the stability of the compound in the assay medium over the incubation period. 3. Use a lower concentration of DMSO or an alternative solvent. |
| Assay Variability | 1. Include appropriate positive and negative controls in every experiment. 2. Ensure consistent incubation times and conditions. 3. Use a validated assay readout method (e.g., CellTiter-Glo®, MTS). |
Data Presentation: Example Toxicity Study Summaries
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. They are intended to serve as templates for presenting preclinical toxicity findings.
Table 1: Example Summary of an Acute Toxicity Study in Mice
| Group (n=5/sex) | Dose (mg/kg, single IV) | Mortality | Key Clinical Signs | Conclusion |
| 1 (Vehicle) | 0 | 0/10 | None observed | Vehicle was well-tolerated |
| 2 (this compound) | 10 | 0/10 | None observed | Well-tolerated |
| 3 (this compound) | 30 | 0/10 | Mild, transient piloerection | Well-tolerated |
| 4 (this compound) | 100 | 2/10 | Hunched posture, lethargy, piloerection | Signs of toxicity observed |
| 5 (this compound) | 300 | 8/10 | Severe lethargy, hunched posture, ataxia | Significant toxicity |
Table 2: Example Summary of a 14-Day Repeat-Dose Study in Rats (Selected Parameters)
| Parameter | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |
| Mortality | 0/10 | 0/10 | 0/10 | 2/10 |
| Body Weight Change (Day 14) | +15% | +14% | +8% | -5% |
| Spleen Weight (as % of body weight) | 0.25% | 0.30% | 0.45% | 0.60% |
| Alanine Aminotransferase (ALT) | 40 U/L | 42 U/L | 55 U/L | 150 U/L* |
| Histopathology Findings | Unremarkable | Minimal lymphoid hyperplasia (spleen) | Mild lymphoid hyperplasia (spleen, lymph nodes) | Moderate lymphoid hyperplasia (spleen, lymph nodes), mild immune cell infiltrates (liver) |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay using Human PBMCs
-
Objective: To determine the direct cytotoxic effect of this compound on primary human peripheral blood mononuclear cells (PBMCs).
-
Materials: this compound, DMSO (vehicle), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Ficoll-Paque, healthy donor blood, 96-well plates, cell viability reagent (e.g., CellTiter-Glo®).
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium (supplemented with 10% FBS and antibiotics) at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate at 37°C, 5% CO2 for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value if applicable.
-
Protocol 2: General In Vivo Tolerability Study in Mice
-
Objective: To assess the general tolerability and identify a potential maximum tolerated dose (MTD) of this compound in mice.
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.
-
Methodology:
-
Acclimatize animals for at least 7 days.
-
Randomize animals into dose groups (e.g., vehicle, 10, 30, 100 mg/kg), with at least 5 mice per sex per group.
-
Administer this compound daily for 14 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Daily Monitoring: Record clinical signs (using a scoring system), body weight, and food/water consumption.
-
Weekly Blood Collection: Collect blood via a non-terminal method (e.g., tail vein) for interim hematology and cytokine analysis.
-
Terminal Procedures (Day 15):
-
Collect a terminal blood sample via cardiac puncture for full hematology and clinical chemistry panels.
-
Perform a full necropsy, recording the weights of major organs (liver, spleen, kidneys, thymus, etc.).
-
Collect all major organs and any observed gross lesions for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent trends and statistically significant differences compared to the vehicle control group.
-
Visualizations
Caption: Cbl-b signaling pathway and the mechanism of its inhibition.
Caption: General workflow for preclinical toxicity assessment.
Caption: Logic diagram for troubleshooting unexpected in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b-Deficient Mice Express Alterations in Trafficking-Related Molecules but Retain Sensitivity to the Multiple Sclerosis Therapeutic Agent, FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of the B cell-intrinsic tolerance programs by ubiquitin ligases Cbl and Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nimbustx.com [nimbustx.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
overcoming poor response to Cbl-b-IN-10 in cell lines
Welcome to the technical support center for Cbl-b-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges encountered during in-vitro experiments with the Cbl-b inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) protein. Cbl-b is an E3 ubiquitin ligase that functions as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] It ubiquitinates key signaling proteins downstream of immune receptors, such as the T-cell receptor (TCR) and CD28, targeting them for degradation or functional alteration.[1][2][4] By inhibiting the E3 ligase activity of Cbl-b, this compound prevents this negative regulation, leading to enhanced and sustained activation of anti-tumor immune cells.[1][2] Some research suggests that inhibitors can lock Cbl-b in an inactive conformation.[5][6][7]
Q2: In which cell types is this compound expected to be most effective?
A2: this compound is primarily designed to enhance the activity of immune cells. Therefore, its most direct effects are observed in immune cell populations such as T lymphocytes and NK cells.[2][8] In cancer cell lines, the response to this compound may be indirect, relying on the interplay between the cancer cells and any immune cells present in the culture system (e.g., in co-culture experiments). Direct cytotoxic effects on cancer cell lines may not be the primary mechanism of action, although Cbl-b can influence signaling pathways within cancer cells that affect their proliferation and survival, such as the PI3K/Akt and ERK pathways.[9][10]
Q3: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A3: A lack of response in a cancer cell line monoculture can be due to several factors:
-
Low or absent Cbl-b expression: The target protein may not be present in sufficient quantities in your cell line.
-
Redundant signaling pathways: Cancer cells may have alternative signaling pathways that bypass the effects of Cbl-b inhibition.[9]
-
Experimental setup: The primary effect of Cbl-b inhibition is on immune cells. A direct anti-proliferative effect on cancer cells may not be observed in the absence of an immune component.
-
Drug efflux: The cell line may express high levels of multidrug resistance (MDR) transporters that actively pump the inhibitor out of the cell.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by several methods:
-
Western Blotting: Assess the ubiquitination status of known Cbl-b substrates. A decrease in substrate ubiquitination upon treatment with this compound would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding.[7] An increase in the melting temperature of Cbl-b in the presence of the inhibitor indicates direct binding.
-
Downstream Signaling Analysis: Evaluate the phosphorylation status of proteins in pathways regulated by Cbl-b, such as Akt and ERK, via western blotting or phospho-flow cytometry.[9]
Troubleshooting Guide: Poor Response to this compound
This guide provides potential reasons and suggested solutions for overcoming a poor response to this compound in your cell line experiments.
| Potential Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability/proliferation | The cell line may have low or no Cbl-b expression. | 1. Confirm Cbl-b Expression: Perform western blotting or RT-qPCR to determine the expression level of Cbl-b in your cell line. 2. Select Appropriate Cell Lines: Use cell lines known to express Cbl-b. If your model requires a specific cell line with low Cbl-b, consider ectopic expression of Cbl-b to sensitize the cells. |
| The primary mechanism of this compound is immune modulation, not direct cytotoxicity. | 1. Co-culture Experiments: Set up co-culture experiments with immune cells (e.g., T cells, NK cells) and your cancer cell line to assess the immuno-stimulatory effects of the inhibitor. 2. Measure Immune Cell Activation: In co-culture, measure immune cell proliferation, cytokine release (e.g., IFN-γ, IL-2), and cytotoxicity against the cancer cells.[8][11] | |
| The cell line may have mutations or alterations in downstream signaling pathways. | 1. Pathway Analysis: Profile the activation status of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) at baseline and after treatment.[9] 2. Combination Therapy: Consider combining this compound with inhibitors of parallel or downstream pathways that may be constitutively active in your cell line. | |
| Inconsistent or variable results | Issues with inhibitor stability or solubility. | 1. Proper Handling: Ensure this compound is stored correctly and protected from light and repeated freeze-thaw cycles. 2. Solubility Check: Prepare fresh solutions of the inhibitor for each experiment and ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. |
| Cell line heterogeneity or passage number. | 1. Use Low Passage Cells: Work with cell lines at a consistent and low passage number to minimize genetic drift. 2. Clonal Selection: If heterogeneity is suspected, consider using single-cell cloning to establish a more uniform population. | |
| Evidence of drug resistance development | Upregulation of drug efflux pumps (e.g., P-glycoprotein). | 1. Efflux Pump Inhibition: Test for the involvement of efflux pumps by co-administering this compound with a known MDR inhibitor (e.g., verapamil). 2. Expression Analysis: Measure the expression of common MDR transporters in your cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blotting for Cbl-b Expression and Signaling Pathways
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cbl-b, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine relative protein expression or phosphorylation levels.
T-Cell or NK-Cell Co-culture Cytotoxicity Assay
-
Target Cell Labeling: Label the cancer cell line (target cells) with a fluorescent dye (e.g., Calcein-AM) or a luciferase reporter.
-
Co-culture Setup: Seed the labeled target cells in a 96-well plate. Isolate T cells or NK cells (effector cells) from peripheral blood mononuclear cells (PBMCs) or use an established immune cell line.
-
Treatment and Incubation: Add the effector cells to the target cells at various effector-to-target (E:T) ratios. Treat the co-cultures with this compound or a vehicle control. Incubate for a specified period (e.g., 4-24 hours).
-
Cytotoxicity Measurement:
-
For Calcein-AM: Measure the fluorescence remaining in the wells. A decrease in fluorescence indicates target cell lysis.
-
For Luciferase: Add the luciferase substrate and measure luminescence. A decrease in luminescence indicates target cell death.
-
LDH Release Assay: Alternatively, measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of cell lysis.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Visualizations
Caption: Simplified Cbl-b signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for evaluating the efficacy of this compound in cell lines.
Caption: Troubleshooting decision tree for poor response to this compound.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CBLB | Cancer Genetics Web [cancer-genetics.org]
- 11. nurixtx.com [nurixtx.com]
minimizing Cbl-b-IN-10 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Cbl-b-IN-10 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Casitas B-lineage lymphoma b (Cbl-b), an E3 ubiquitin ligase that acts as a key negative regulator of immune cell activation.[1][2][3] By inhibiting Cbl-b, this compound can enhance the activation of T cells and other immune cells, making it a valuable tool for immunotherapy research.[1][2] Cbl-b mediates the ubiquitination of various signaling proteins, targeting them for degradation and thereby dampening the immune response.[3][4]
Q2: Why does this compound precipitate in my cell culture media?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound with limited aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the compound can crash out of solution, leading to precipitation. This is a common issue with hydrophobic compounds when the final concentration in the media exceeds their solubility limit.
Q3: What are the consequences of this compound precipitation?
A3: Precipitation of this compound in your experiment can lead to several issues:
-
Inaccurate Dosing: The actual concentration of the inhibitor in solution will be lower than intended, leading to unreliable and difficult-to-interpret experimental results.
-
Cellular Toxicity: Precipitates can have direct toxic effects on cells, independent of the pharmacological activity of the inhibitor.
-
Artifacts in Assays: Particulates can interfere with various assays, particularly those involving optical measurements like microscopy or plate-based reads.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic small molecules.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step protocol and troubleshooting tips to help you minimize this compound precipitation in your cell culture experiments.
Quantitative Data Summary
| Solvent | Typical Solubility Range for Hydrophobic Inhibitors |
| DMSO | ≥ 10 mM |
| Ethanol | 1 - 10 mM |
| PBS | < 100 µM |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Highly variable, generally < 50 µM |
Note: The solubility in cell culture media can be significantly influenced by the presence of serum proteins, which can help to keep hydrophobic compounds in solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A detailed methodology for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the critical step of diluting the DMSO stock solution into your aqueous cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as per your experimental design.
-
Sterile conical tubes or multi-well plates.
Procedure:
-
Thaw and Pre-warm: Thaw a single-use aliquot of the this compound stock solution and pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): For very high final concentrations, consider making an intermediate dilution of your DMSO stock in pre-warmed media in a separate tube before adding it to the final culture volume.
-
Final Dilution:
-
Pipette the required volume of pre-warmed cell culture medium into your culture vessel (e.g., flask, plate well).
-
Add the appropriate volume of the this compound DMSO stock solution directly to the medium. Crucially, pipette the stock solution directly into the bulk of the medium while gently swirling or mixing the vessel. Avoid pipetting the concentrated stock directly onto the cells or the surface of the culture vessel.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept as low as possible, ideally below 0.5%, and not exceeding 1%. High concentrations of DMSO can be toxic to cells. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, consider reducing the final concentration of this compound.
Mandatory Visualizations
Cbl-b Signaling Pathway
References
addressing inconsistencies in Cbl-b-IN-10 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cbl-b-IN-10, a potent inhibitor of the E3 ubiquitin ligase Cbl-b and its close homolog c-Cbl. This guide is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of Cbl-b and c-Cbl. Cbl-b acts as a negative regulator in immune cell signaling pathways, particularly in T cells and Natural Killer (NK) cells.[1] By ubiquitinating key signaling proteins, Cbl-b marks them for degradation, thereby dampening the immune response.[1] this compound and its analogs are thought to act as an "intramolecular glue," locking the Cbl-b protein in an inactive conformation.[2][3][4] This prevents the necessary conformational changes required for its E3 ligase activity, leading to sustained activation of downstream signaling pathways.[2][4]
Q2: What are the primary cellular effects of inhibiting Cbl-b with this compound?
A2: Inhibition of Cbl-b with this compound is expected to enhance immune cell activation. In T cells, Cbl-b inhibition can lower the threshold for activation, leading to increased proliferation and cytokine production (e.g., IL-2, IFN-γ) in response to T-cell receptor (TCR) stimulation.[5] Similarly, in NK cells, inhibiting Cbl-b can boost their cytotoxic activity and cytokine production.[6][7][8]
Q3: What are the reported IC50 values for this compound?
A3: this compound has been reported to inhibit Cbl-b and c-Cbl with the following IC50 values:
| Target | IC50 (nM) |
| Cbl-b | 6.0 |
| c-Cbl | 3.5 |
[9]
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent to create a stock solution.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Cbl-b inhibitors.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid compound in DMSO. Ensure the compound is fully dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from experimental setup to the inherent biological complexity of the Cbl-b signaling pathway. This guide addresses common issues in a question-and-answer format.
Issue 1: Variable or weaker-than-expected cellular responses.
Q: My cell-based assays show inconsistent or weak effects of this compound, even at concentrations around the reported IC50. What could be the cause?
A: Several factors can contribute to this issue:
-
Suboptimal Inhibitor Concentration: The optimal concentration of this compound can vary significantly between different cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific assay.
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
Upregulation of Cbl-b Expression: Cbl-b expression can be upregulated in T cells and NK cells upon activation.[6][7][8] This can increase the amount of target protein, potentially requiring higher concentrations of the inhibitor to achieve the desired effect. Consider pre-incubating cells with this compound before stimulation.
-
Inhibitor Stability in Culture Media: The stability of small molecules can vary in aqueous solutions like cell culture media. If you suspect instability, you can try minimizing the incubation time or refreshing the media with the inhibitor during long-term experiments.
Experimental Protocol: Determining Optimal Inhibitor Concentration
-
Cell Seeding: Seed your target cells at the desired density in a multi-well plate.
-
Serial Dilution: Prepare a series of dilutions of this compound from your stock solution. It is recommended to perform a wide range of concentrations initially (e.g., from 1 nM to 10 µM).
-
Treatment: Add the different concentrations of the inhibitor to the cells. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Stimulation: If your experiment involves cell stimulation (e.g., with anti-CD3/CD28 for T cells, or cytokines for NK cells), add the stimulus after a pre-incubation period with the inhibitor (e.g., 1-2 hours).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Readout: Perform your assay to measure the desired endpoint (e.g., cytokine production by ELISA, cell proliferation by MTS/WST assay, or marker expression by flow cytometry).
-
Data Analysis: Plot the response against the inhibitor concentration and determine the EC50 (effective concentration for 50% of the maximal response) for your specific system.
Issue 2: Unexpected or off-target effects.
Q: I am observing cellular effects that are not consistent with the known function of Cbl-b. Could this be due to off-target effects of this compound?
A: This is a possibility, and here's why:
-
Inhibition of c-Cbl: this compound is also a potent inhibitor of c-Cbl, a close homolog of Cbl-b.[9] c-Cbl and Cbl-b have some overlapping and some distinct functions in regulating signaling pathways.[10][11] The observed phenotype in your experiment could be a result of the combined inhibition of both proteins.
-
Broad Role of Cbl Proteins: Cbl proteins are involved in a wide range of cellular processes by targeting numerous substrates.[12] The inhibition of Cbl-b can therefore have pleiotropic effects that may vary depending on the cellular context and the specific signaling pathways that are active.
Experimental Workflow: Investigating Potential Off-Target Effects
Workflow for investigating potential off-target effects of this compound.
Issue 3: Compound precipitation or cellular toxicity.
Q: I am observing precipitation in my culture media after adding this compound, or I am seeing signs of cellular toxicity at higher concentrations. How can I address this?
A: These issues are often related to the solubility and handling of the compound:
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture media below 0.5%.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. When diluting the DMSO stock solution into your aqueous culture media, do so in a stepwise manner to avoid rapid changes in solvent composition that can cause the compound to precipitate.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to distinguish between compound-specific effects and solvent-induced toxicity.
Experimental Protocol: Preparing Working Solutions to Avoid Precipitation
-
Thaw Stock Solution: Thaw your frozen aliquot of this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution. This helps to gradually decrease the DMSO concentration.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if you are confident in its solubility) to your experimental wells to achieve the desired final concentrations. Ensure thorough but gentle mixing.
-
Visual Inspection: After adding the compound, visually inspect the wells under a microscope for any signs of precipitation.
Signaling Pathways
Understanding the signaling pathways regulated by Cbl-b is crucial for designing experiments and interpreting results.
Cbl-b Signaling in T-Cell Activation
Cbl-b is a critical negative regulator of T-cell activation. In the absence of co-stimulation (Signal 2), Cbl-b becomes activated and ubiquitinates several key proteins in the TCR signaling cascade (Signal 1), leading to T-cell anergy or tolerance.[13] When co-stimulation through CD28 is present, Cbl-b is targeted for degradation, allowing for full T-cell activation.[12]
Simplified Cbl-b signaling pathway in T-cell activation.
Cbl-b Signaling in NK Cell Function
In NK cells, Cbl-b also acts as a negative regulator. It has been shown to be involved in the ubiquitination and internalization of TAM receptors (Tyro3, Axl, Mer), which are inhibitory receptors on NK cells.[14] By inhibiting Cbl-b, the inhibitory signaling from these receptors can be reduced, leading to enhanced NK cell effector functions.
Role of Cbl-b in regulating NK cell function through TAM receptors.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. nurixtx.com [nurixtx.com]
- 4. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Cbl-b-IN-10 Technical Support Center: Long-Term Storage and Stability
This technical support center provides guidance on the long-term storage and stability of Cbl-b-IN-10. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your compound for research use.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound is typically shipped at room temperature.[1][2] For long-term storage, it is recommended to store the solid compound in a tightly sealed container in a dry, dark place at room temperature. For extended periods, storage at 4°C is advisable to minimize any potential degradation. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.[1]
Q2: What is the best solvent for reconstituting this compound?
Q3: How should I store the reconstituted stock solution of this compound?
A3: For a related compound, Cbl-b-IN-1, stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] This practice minimizes the potential for compound degradation and the introduction of contaminants.
Q4: Can I subject my this compound stock solution to repeated freeze-thaw cycles?
A4: It is strongly advised to avoid repeated freeze-thaw cycles for this compound stock solutions.[4][5] Freeze-thaw cycles can lead to the degradation of the compound and may affect its biological activity. Aliquoting the stock solution into single-use vials is the best practice to maintain the stability of the inhibitor.
Storage and Stability Summary
| Form | Recommended Storage Temperature | Duration | Special Considerations |
| Solid | Room Temperature or 4°C | Refer to CoA | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month (inferred) | Aliquot to avoid freeze-thaw. |
| -80°C | Up to 6 months (inferred) | Aliquot to avoid freeze-thaw. |
Note: The storage duration for stock solutions is inferred from data for the similar compound Cbl-b-IN-1 and represents a general guideline. Always refer to the vendor-specific Certificate of Analysis for this compound for authoritative recommendations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitation in stock solution upon thawing. | - Solution has been frozen for too long.- Improper initial dissolution.- Solvent evaporation. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve.- Ensure the compound was fully dissolved during initial preparation.- Use tightly sealed vials to prevent solvent evaporation. |
| Loss of biological activity in experiments. | - Compound degradation due to improper storage.- Repeated freeze-thaw cycles.- Contamination of the stock solution. | - Prepare a fresh stock solution from solid compound.- Always use a fresh aliquot for each experiment.- Use sterile techniques when handling the stock solution. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution.- Degradation of the compound over time. | - Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known).- Perform a stability test on your stock solution (see experimental protocol below). |
Experimental Protocols
Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for this compound Stability Assessment
This protocol is adapted from a general method used to assess the thermal stability of proteins in the presence of a ligand.[6] It can be used to indirectly assess the binding and stabilizing effect of this compound on its target protein, Cbl-b.
Objective: To determine the thermal stability of the Cbl-b protein in the presence of this compound, which can be an indicator of compound integrity and binding.
Materials:
-
Purified recombinant Cbl-b protein
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
SYPRO Orange dye (5000x stock in DMSO)
-
384-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient (e.g., Roche LightCycler 480)
Procedure:
-
Prepare a master mix containing the Cbl-b protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein should be in the range of 0.1 mg/mL.[6] The final concentration of SYPRO Orange should be optimized, but a 1:1000 dilution of the stock is a good starting point.
-
Serially dilute the this compound stock solution to achieve a range of desired final concentrations (e.g., 0.01 µM to 100 µM).[6] Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.[6] Include a DMSO-only control.
-
Add the serially diluted this compound to the wells of the 384-well plate.
-
Add the protein-dye master mix to each well to a final volume of 20 µL.[6]
-
Seal the plate securely.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal denaturation protocol to monitor fluorescence from 20°C to 95°C with a ramp rate of approximately 4°C/minute, collecting data at 0.5°C intervals.[6]
-
Analyze the data by plotting fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in the Tm in the presence of this compound indicates a stabilizing interaction.
Visualizations
Caption: Workflow for the preparation of this compound stock solution.
Caption: Decision-making workflow for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. CBL-B - Ubiquitin related Protein - ICE Bioscience - Protein platform [enpro.ice-biosci.com]
- 6. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Treatment Schedules for Cbl-b Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on refining in vivo treatment schedules for Cbl-b inhibitors, with a focus on compounds structurally or functionally similar to Cbl-b-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cbl-b inhibitors?
A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a negative regulator of immune responses.[1][2] It primarily targets proteins involved in T-cell and NK-cell activation signaling pathways for ubiquitination and subsequent degradation, thereby setting a higher threshold for immune cell activation.[1][3][4][5] Cbl-b inhibitors block this activity, leading to enhanced T-cell and NK-cell proliferation and effector functions, which in turn promotes anti-tumor immunity.[1][6][7]
Q2: What are the key signaling pathways affected by Cbl-b inhibition?
A2: Cbl-b negatively regulates several key signaling pathways in immune cells. In T-cells, it attenuates T-cell receptor (TCR) signaling and is involved in the CD28 co-stimulatory and CTLA-4 inhibitory pathways.[2][3][4][8] By inhibiting Cbl-b, signaling through pathways involving PI3K/Akt and Vav1 is enhanced, leading to increased T-cell activation.[3][4][9] In NK cells, Cbl-b is involved in regulating activation downstream of receptors like TAM receptors.[4][10]
Q3: What are the general considerations for designing an in vivo study with a Cbl-b inhibitor?
A3: Designing an in vivo study for a Cbl-b inhibitor requires careful consideration of the animal model, dosing regimen, and endpoint analysis. Key considerations include selecting a relevant tumor model (syngeneic models are often preferred for immuno-oncology studies), determining the optimal route of administration, and establishing a dosing schedule (frequency and duration) that balances efficacy with potential toxicity.[11][12] Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding drug exposure and target engagement.[12][13]
Q4: How can I assess target engagement of a Cbl-b inhibitor in vivo?
A4: Target engagement can be assessed by measuring the downstream effects of Cbl-b inhibition. This can include analyzing the phosphorylation status of downstream signaling proteins (e.g., pHS1 as a proximal biomarker for NX-1607), measuring cytokine production (e.g., IL-2, IFN-γ) by T-cells, and assessing the proliferation and activation markers (e.g., Ki67, ICOS) on immune cells within the tumor microenvironment or peripheral blood.[14][15]
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
| Question | Possible Cause | Troubleshooting Step |
| Why is my Cbl-b inhibitor not showing anti-tumor activity in my mouse model? | Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid clearance, or poor tumor penetration, resulting in insufficient exposure at the tumor site. | 1. Conduct PK studies: Analyze plasma and tumor concentrations of the inhibitor over time after a single dose. 2. Optimize formulation: Explore different delivery vehicles or formulations to improve solubility and absorption. 3. Adjust dosing regimen: Increase the dose or dosing frequency based on PK data to achieve target exposure levels.[12] |
| Suboptimal Dosing Schedule: The dosing frequency may not be sufficient to maintain target inhibition over the treatment period. | 1. Perform dose-ranging studies: Test a range of doses and schedules to identify the optimal therapeutic window.[12][16] 2. Consider continuous infusion: If the compound has a very short half-life, continuous infusion via an osmotic pump might be necessary to maintain exposure. | |
| Inappropriate Animal Model: The chosen tumor model may not be immunogenic or may have other resistance mechanisms that are not overcome by Cbl-b inhibition alone. | 1. Use syngeneic models: Ensure the tumor model has a competent immune system. 2. Characterize the tumor microenvironment: Analyze the immune cell infiltrate of the tumor model to ensure the presence of T-cells and NK cells. 3. Consider combination therapies: Cbl-b inhibitors may show enhanced efficacy when combined with other immunotherapies like anti-PD-1.[17] |
Issue 2: Observed In Vivo Toxicity
| Question | Possible Cause | Troubleshooting Step |
| My mice are losing weight or showing other signs of toxicity. What should I do? | On-Target Toxicity: Cbl-b plays a role in maintaining immune tolerance.[5][9] Broad and sustained inhibition could lead to autoimmune-like side effects. | 1. Reduce the dose or dosing frequency: Find the maximum tolerated dose (MTD) through a dose escalation study.[16] 2. Implement intermittent dosing: A less frequent dosing schedule might be sufficient to achieve an anti-tumor response while allowing for recovery from potential on-target toxicities. |
| Off-Target Effects: The inhibitor may be hitting other kinases or proteins, leading to toxicity. This compound is also a potent inhibitor of c-Cbl.[18] | 1. Perform kinome screening: Assess the selectivity of the inhibitor against a panel of kinases and other relevant proteins. 2. Synthesize and test analogs: If off-target activity is identified, medicinal chemistry efforts may be needed to develop more selective compounds. | |
| Vehicle-Related Toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects. | 1. Test vehicle alone: Administer the vehicle to a control group of animals to assess its toxicity. 2. Explore alternative vehicles: Identify a more biocompatible vehicle for your compound. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Line: Select a syngeneic tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) appropriate for the mouse strain (e.g., BALB/c, C57BL/6).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Cbl-b inhibitor (e.g., this compound) and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry, cytokine levels by ELISA or multiplex assay).
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1) and activation/exhaustion markers (e.g., Ki67, ICOS, PD-1, TIM-3).
-
Flow Cytometry: Acquire and analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage and absolute number of different immune cell populations and their expression of activation and exhaustion markers.
Quantitative Data from Preclinical Studies of Cbl-b Inhibitors
| Compound | Model | Dosing Schedule | Key Findings | Reference |
| NX-1607 | CT26 Syngeneic Model | 10 or 30 mg/kg, PO, QD | Dose-dependent tumor growth inhibition. | [15][19] |
| NX-1607 | CT26 Syngeneic Model | 30 mg/kg, PO, QD | Anti-tumor efficacy was abrogated by CD8+ T or NK cell depletion. | [15] |
| NRX-8 | Syngeneic Mouse Models | 45 mg/kg, BID | Inhibited tumor growth. | [20] |
| CBL0137 | U87MG & A1207 Orthotopic GBM Models | 80 mg/kg, single dose | Increased survival over controls. | [21] |
Signaling Pathways and Experimental Workflows
Caption: Cbl-b signaling pathway in T-cell activation and anergy.
Caption: Experimental workflow for optimizing in vivo treatment schedules.
Caption: Logic diagram for troubleshooting lack of in vivo efficacy.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Optimization of Cancer Treatment in the Frequency Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 13. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nurix Therapeutics Presents New Translational Data from [globenewswire.com]
- 15. nurixtx.com [nurixtx.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. nurixtx.com [nurixtx.com]
- 20. nurixtx.com [nurixtx.com]
- 21. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Impact of Cbl-b-IN-10 on Non-Immune Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Cbl-b-IN-10, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, on non-immune cells.
Frequently Asked Questions (FAQs)
Q1: What is the known role of Cbl-b in non-immune cells?
A1: While extensively studied in immune cells as a key negative regulator of activation, Cbl-b also plays significant roles in various non-immune cell types.[1][2][3][4][5] It functions as an E3 ubiquitin ligase, targeting proteins for degradation and thereby modulating signaling pathways.[6][7][8][9] Key reported functions in non-immune cells include:
-
Epithelial Cells: Cbl-b is involved in maintaining intestinal epithelial stem cell homeostasis and can influence epithelial-mesenchymal transition (EMT), a process critical in development and cancer progression.[1][3]
-
Fibroblasts: In fibroblasts, Cbl-b, along with its homolog c-Cbl, negatively regulates chemotaxis induced by platelet-derived growth factor (PDGF) by modulating PDGFRβ signaling.[2]
-
Endothelial Cells: Cbl-b has been implicated in endothelial cell function. For instance, its overexpression can alleviate endothelial dysfunction in diabetic models by regulating the JAK2/STAT4 pathway.[4] It has also been shown to suppress vascular endothelial cell pyroptosis and injury.[5]
Q2: What is the expected general mechanism of action of this compound?
A2: this compound is an inhibitor of the Cbl-b E3 ubiquitin ligase. Cbl-b normally ubiquitinates specific substrate proteins, marking them for degradation by the proteasome or lysosome.[8][9] By inhibiting the E3 ligase activity of Cbl-b, this compound is expected to prevent the ubiquitination and subsequent degradation of its target proteins. This leads to the accumulation and sustained activation of these substrates, thereby amplifying downstream signaling pathways that are normally suppressed by Cbl-b.[10][11]
Q3: What are the potential off-target effects of this compound I should be aware of?
A3: As with any small molecule inhibitor, off-target effects are a possibility. Cbl-b belongs to a family of highly conserved proteins, including c-Cbl and Cbl-c.[12] There is a potential for this compound to cross-react with these other Cbl family members, which could lead to a broader range of cellular effects. It is crucial to perform control experiments, such as using cells with Cbl-b knocked down or knocked out, to confirm that the observed effects are specifically due to the inhibition of Cbl-b.
Q4: I am not seeing any effect of this compound on my non-immune cell line. What could be the reason?
A4: Several factors could contribute to a lack of observable effect:
-
Low Cbl-b Expression: The expression level of Cbl-b can vary significantly between different cell types. Verify the endogenous expression of Cbl-b in your specific non-immune cell line using techniques like Western blotting or qPCR.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and treatment duration for this compound may be cell-type dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal experimental conditions.[13]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by Cbl-b inhibition. Consider using more sensitive or alternative assays to measure the desired cellular phenotype.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to inhibitors.[14][15] Ensure consistent and optimal cell culture practices.
Troubleshooting Guides
Problem 1: High background or inconsistent results in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If observed, try dissolving the compound in a different solvent or at a lower stock concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or media. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding and use a calibrated pipette to dispense cells. Uneven cell distribution can lead to high variability.[14] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and response to treatments. |
Problem 2: Difficulty in interpreting Western blot results for Cbl-b substrate ubiquitination.
| Possible Cause | Troubleshooting Step |
| Low Substrate Abundance | You may need to enrich for your protein of interest via immunoprecipitation (IP) before performing the Western blot for ubiquitin. |
| Inefficient Immunoprecipitation | Optimize IP conditions, including antibody concentration, incubation time, and washing steps. Use appropriate positive and negative controls for the IP. |
| Deubiquitinase Activity | Include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), in your cell lysis buffer to preserve the ubiquitinated state of your target protein. |
| Antibody Specificity | Use a high-quality, validated antibody specific for your protein of interest and a separate antibody that recognizes ubiquitin or polyubiquitin chains. |
| Proteasome Inhibition | To increase the signal of ubiquitinated proteins, you can pre-treat cells with a proteasome inhibitor (e.g., MG132) for a short period before lysis to allow ubiquitinated substrates to accumulate. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed non-immune cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Wound Healing/Scratch Assay for Cell Migration
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create the "Wound": Use a sterile pipette tip to create a linear scratch in the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh media containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time.
Protocol 3: Immunoprecipitation (IP) for Ubiquitination
-
Cell Lysis: Lyse treated and control cells in a buffer containing protease and deubiquitinase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest overnight at 4°C.
-
Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody.
Quantitative Data Summary
Table 1: Example Data Table for Dose-Response Effect of this compound on Cell Viability (%)
| Concentration (µM) | Cell Line 1 | Cell Line 2 | Cell Line 3 |
| Vehicle Control (0) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.01 | 98.7 ± 4.9 | 101.2 ± 5.3 | 99.5 ± 5.8 |
| 0.1 | 95.3 ± 6.1 | 98.9 ± 4.5 | 97.2 ± 6.3 |
| 1 | 88.1 ± 7.3 | 92.4 ± 5.9 | 90.8 ± 7.0 |
| 10 | 75.4 ± 8.5 | 80.1 ± 6.7 | 79.3 ± 8.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Example Data Table for the Effect of this compound on Wound Closure (%)
| Time (hours) | Vehicle Control | This compound (1 µM) |
| 0 | 0 | 0 |
| 6 | 25.3 ± 3.1 | 35.8 ± 4.2 |
| 12 | 52.1 ± 4.5 | 70.2 ± 5.1 |
| 24 | 85.7 ± 5.8 | 95.1 ± 3.9 |
| Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control. |
Visualizations
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound impact.
Caption: Troubleshooting logic for experiments with no observable effect.
References
- 1. Cbl and Cbl-b ubiquitin ligases are essential for intestinal epithelial stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ubiquitin Ligases c-Cbl and Cbl-b Negatively Regulate Platelet-derived Growth Factor (PDGF) BB-induced Chemotaxis by Affecting PDGF Receptor β (PDGFRβ) Internalization and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin ligase Cbl-b represses IGF-I-induced epithelial mesenchymal transition via ZEB2 and microRNA-200c regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of E3 ubiquitin ligase Cbl attenuates endothelial dysfunction in diabetes mellitus by inhibiting the JAK2/STAT4 signaling and Runx3-mediated H3K4me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. E3 ubiquitin ligase Casitas B lineage lymphoma‐b and its potential therapeutic implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. selectscience.net [selectscience.net]
Validation & Comparative
Cbl-b-IN-10: A Comparative Analysis of a Novel Cbl-b Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cbl-b-IN-10 with other emerging Cbl-b inhibitors, supported by available experimental data. The content is intended to assist researchers in making informed decisions regarding the selection of appropriate research tools for investigating the therapeutic potential of Cbl-b inhibition.
Introduction to Cbl-b Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of immune responses, particularly in T cells and NK cells.[1][2] By ubiquitinating key signaling proteins, Cbl-b effectively raises the threshold for immune cell activation.[1] Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology, as it can unleash the anti-tumor activity of the immune system.[2][3] this compound is a novel small molecule inhibitor of Cbl-b, and this guide will compare its publicly available data with that of other known Cbl-b inhibitors.
Biochemical Potency and Selectivity
A key metric for evaluating enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Cbl-b | 6.0 | [4][5][6][7] |
| c-Cbl | 3.5 | [4][5][6][7] | |
| NX-1607 | Cbl-b | Not explicitly stated in a comparable format | [2][3][8][9] |
| HOT-A | Cbl-b | Not explicitly stated in a comparable format | |
| Compound 25 | Cbl-b | Potent (nanomolar levels) | [10] |
Mechanism of Action
Cbl-b inhibitors function by preventing the ubiquitination of downstream target proteins, thereby promoting immune cell activation.[1] The general mechanism involves binding to Cbl-b and blocking its E3 ligase activity.
Caption: Cbl-b signaling pathway in T-cell activation.
Supporting Experimental Data and Protocols
The efficacy of Cbl-b inhibitors is evaluated through a series of biochemical and cell-based assays.
Biochemical Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of Cbl-b.
Caption: Generalized biochemical assay workflow.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is commonly used to quantify the inhibitory effect of compounds on Cbl-b enzymatic activity.[8] The assay measures the transfer of energy between a donor and an acceptor fluorophore, which are brought into proximity by the ubiquitination of a substrate. Inhibition of Cbl-b leads to a decrease in the HTRF signal.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: Similar to HTRF, this assay measures the inhibition of the interaction between Cbl-b and the ubiquitin-charged E2 enzyme.[8]
Cell-Based Assays
These assays assess the functional consequences of Cbl-b inhibition in a cellular context.
Caption: Generalized cell-based assay workflow.
T-Cell Activation Assays: Primary T cells or Jurkat T-cell lines are treated with a Cbl-b inhibitor and then stimulated. Activation is measured by the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), or by the upregulation of activation markers like CD69.[8]
NK Cell Cytotoxicity Assays: The ability of NK cells to kill target tumor cells is a key measure of their effector function. Cbl-b inhibitors are expected to enhance this activity. Cytotoxicity can be measured using various methods, including chromium-51 release assays or flow cytometry-based killing assays.
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify the direct binding of an inhibitor to its target protein within a cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
In Vivo Efficacy
Preclinical in vivo studies in mouse models are crucial for evaluating the anti-tumor efficacy of Cbl-b inhibitors. These studies typically involve treating tumor-bearing mice with the inhibitor and monitoring tumor growth and survival. For example, NX-1607 has demonstrated anti-lymphoma activity in murine models, both as a single agent and in combination with other therapies.[2]
Conclusion
This compound is a potent inhibitor of Cbl-b and c-Cbl. While direct comparative data with other inhibitors like NX-1607 and HOT-A is limited in the public domain, the available information suggests that all are promising tools for studying the role of Cbl-b in immune regulation and for the development of novel cancer immunotherapies. The selection of a specific inhibitor for research purposes will depend on the specific experimental needs, including the desired selectivity profile and the availability of the compound. Researchers are encouraged to consult the primary literature and manufacturer's datasheets for the most detailed and up-to-date information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PB2099: A FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-1607, A FIRST-IN-CLASS ORAL CBL-B INHIBITOR, IN PATIENTS WITH ADVANCED MALIGNANCIES INCLUDING RICHTER TRANSFORMATION DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nurix Therapeutics Reports New Clinical Data from First-in-Class Oral CBL-B Inhibitor, NX-1607, Demonstrating Single-Agent Activity Across Multiple Tumor Types at the European Society for Medical Oncology Congress | INN [investingnews.com]
- 10. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cbl-b and c-Cbl Inhibitor Efficacy for Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Cbl-b and c-Cbl inhibitors, focusing on the dual inhibitor Cbl-b-IN-10 and the broader class of selective Cbl-b inhibitors. This analysis is supported by experimental data to aid in the evaluation of these promising immuno-oncology targets.
The Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases, particularly Cbl-b and c-Cbl, have emerged as critical negative regulators of immune cell activation. Their inhibition presents a compelling strategy to enhance anti-tumor immunity. This guide delves into the efficacy of small molecule inhibitors targeting these proteins, with a special focus on this compound, a potent inhibitor of both Cbl-b and c-Cbl.
Mechanism of Action: Releasing the Brakes on the Immune System
Cbl-b and c-Cbl act as molecular brakes, or immune checkpoints, within T cells, NK cells, and other immune cells. They mediate the ubiquitination and subsequent degradation of key signaling proteins involved in immune activation. By inhibiting these E3 ligases, the threshold for immune cell activation is lowered, leading to a more robust and sustained anti-tumor response.
Inhibition of Cbl-b has been shown to enhance T-cell and NK cell activity, reduce T-cell exhaustion, and promote the production of anti-cancer cytokines.[1] Preclinical studies have demonstrated that Cbl-b inhibitors can lead to significant tumor growth reduction in various animal models.[1][2] c-Cbl, while sharing structural homology with Cbl-b, also plays a role in negatively regulating signaling from receptor tyrosine kinases. However, the development of selective small molecule inhibitors for c-Cbl is less advanced than for Cbl-b, with limited publicly available data on their specific efficacy.
Quantitative Efficacy of Cbl Inhibitors
The following table summarizes the in vitro potency of this compound and other notable Cbl-b inhibitors. A direct comparison with a selective c-Cbl inhibitor is challenging due to the limited availability of public data on such compounds.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity | Key Findings |
| This compound | Cbl-b, c-Cbl | Cbl-b: 6.0, c-Cbl: 3.5 | Dual Inhibitor | Potently inhibits both Cbl-b and c-Cbl. |
| NX-1607 | Cbl-b | Low nanomolar | Selective for Cbl-b | Demonstrates significant single-agent tumor growth inhibition in mice and enhances the efficacy of anti-PD-1 therapy.[2] |
| GRC 65327 | Cbl-b | 4 | >25-fold vs. c-Cbl | Potent and selective Cbl-b inhibitor with demonstrated in vivo efficacy in a colon cancer model. |
| NTX-801 | Cbl-b | Not disclosed | Selective for Cbl-b | Shows robust anti-tumor activity in a syngeneic mouse model, both as a monotherapy and in combination with anti-PD-1.[3] |
| Cbl-b inhibitor 3 (Genentech) | Cbl-b | 5.5 | Selective for Cbl-b | Potent and selective inhibitor identified in TR-FRET assays.[4] |
In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-cancer potential of Cbl-b inhibitors. Oral administration of these compounds has been shown to inhibit tumor growth and, in some cases, lead to complete tumor regression, particularly when combined with other immunotherapies like anti-PD-1.
A common experimental design to evaluate in vivo efficacy is as follows:
Signaling Pathways Modulated by Cbl-b and c-Cbl Inhibition
Inhibition of Cbl-b and c-Cbl removes a key layer of negative regulation on T-cell receptor (TCR) and co-stimulatory signaling pathways. This leads to enhanced activation of downstream effectors, promoting T-cell proliferation, cytokine production, and cytotoxic activity.
Experimental Protocols
In Vitro Ubiquitination Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for and characterize inhibitors of E3 ubiquitin ligases like Cbl-b and c-Cbl.
Objective: To measure the auto-ubiquitination activity of Cbl-b or c-Cbl and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human GST-tagged Cbl-b or c-Cbl
-
Biotinylated ubiquitin
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (acceptor)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.005% Tween-20)
-
Test inhibitor (e.g., this compound)
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and ATP in the assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the 384-well plate.
-
Add the recombinant Cbl-b or c-Cbl protein to initiate the ubiquitination reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.
-
Stop the reaction and add the TR-FRET detection reagents (Terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor).
-
Incubate for a further period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a Cbl inhibitor as a monotherapy or in combination with other immunotherapies.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Cbl inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
(Optional) Anti-PD-1 or other checkpoint inhibitor antibody
Procedure:
-
Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the Cbl inhibitor (e.g., daily by oral gavage) and/or other treatments according to the study design. The control group receives the vehicle.
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).
-
Analyze the data to compare tumor growth rates and survival between the treatment and control groups.
Conclusion
The inhibition of Cbl-b and c-Cbl represents a promising avenue in cancer immunotherapy. This compound stands out as a potent dual inhibitor, while a growing number of selective Cbl-b inhibitors are demonstrating significant preclinical efficacy. The available data strongly support the continued investigation of Cbl-b as a high-value immuno-oncology target. Further research into the development of selective c-Cbl inhibitors and head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of targeting the Cbl family of E3 ligases. This guide provides a foundational understanding for researchers to navigate this exciting and rapidly evolving field.
References
Unlocking Immune Checkpoint Control: A Comparative Guide to Cbl-b-IN-10 and its Alternatives in Downstream Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cbl-b-IN-10, a potent inhibitor of the E3 ubiquitin ligase Cbl-b, with other known Cbl-b inhibitors. The focus is on the validation of their effects on downstream signaling targets crucial for immune cell activation. Experimental data is presented to facilitate a clear comparison of inhibitor potency and cellular activity. Detailed protocols for key validation experiments are provided to enable reproducibility and further investigation.
Introduction to Cbl-b and its Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint protein that functions as an E3 ubiquitin ligase.[1] It plays a pivotal role in establishing the activation threshold for T cells and Natural Killer (NK) cells by targeting key signaling proteins for ubiquitination and subsequent degradation or functional alteration.[1] Inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology, as it can lower this activation threshold, leading to enhanced anti-tumor immune responses.[1] this compound is a small molecule inhibitor targeting the activity of Cbl-b. This guide evaluates its performance in modulating downstream signaling pathways compared to other known Cbl-b inhibitors.
Comparative Analysis of Cbl-b Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable Cbl-b inhibitors.
Table 1: Biochemical Potency of Cbl-b Inhibitors
| Inhibitor | Target(s) | IC50 / Kd | Assay Method | Reference |
| This compound | Cbl-b, c-Cbl | IC50: 6.0 nM (Cbl-b), 3.5 nM (c-Cbl) | Biochemical Assay | [2] |
| NX-1607 | Cbl-b | IC50: 0.19 nM | HTRF Assay | [3] |
| Kd: < 1 nM | Surface Plasmon Resonance (SPR) | [4] | ||
| Benzodiazepine Hit 1 | Cbl-b | IC50: 0.21 µM | TR-FRET | [5] |
| Kd: 0.40 µM | Surface Plasmon Resonance (SPR) | [5] | ||
| HOT-A | Cbl-b | Data not publicly available | - | - |
Table 2: Cellular Activity of Cbl-b Inhibitors
| Inhibitor | Cell Type(s) | Key Effect(s) | Quantitative Data | Reference |
| This compound | T cells (inferred) | Promotes cytokine secretion and enhances TCR signaling. | Data not publicly available | - |
| NX-1607 | Primary Human T cells | Increased IL-2 and IFN-γ secretion upon TCR stimulation. | Enhanced cytokine secretion at low nanomolar concentrations. | [3] |
| Benzodiazepine Series | T cells | Potent T-cell activation. | Nanomolar biochemical potency translates to cellular activity. | [5] |
| HOT-A | Primary Human NK cells | Dose-dependently promoted NK cell activation, cytokine production (IFN-γ), and cytotoxicity against K562 target cells. | Enhanced activity observed at concentrations from 10 nM to 10 µM. | [2][4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Cbl-b inhibitors, it is crucial to visualize the targeted signaling pathways and the experimental approaches used for their validation.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Cbl-b inhibitor effects on downstream targets are provided below.
Western Blot for Phosphorylated PLC-γ1 in Jurkat T-cells
This protocol details the detection of phosphorylated Phospholipase C-gamma 1 (PLC-γ1), a direct downstream target of Cbl-b, in Jurkat T-cells following inhibitor treatment and stimulation.
a. Cell Culture and Treatment:
-
Culture Jurkat E6.1 T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁶ cells/mL in a 6-well plate.
-
Pre-treat cells with this compound or an alternative inhibitor at desired concentrations for 1 hour.
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes.
b. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total PLC-γ1 as a loading control.
Flow Cytometry for T-cell Activation Marker (CD69)
This protocol describes the measurement of the early activation marker CD69 on the surface of primary human T-cells.
a. T-cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using a pan-T-cell isolation kit.
-
Culture T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
b. T-cell Stimulation and Inhibitor Treatment:
-
Plate T-cells at 1 x 10⁶ cells/mL in a 96-well U-bottom plate.
-
Pre-treat cells with this compound or an alternative inhibitor for 1 hour.
-
Stimulate T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies for 24 hours.
c. Staining and Flow Cytometry:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain cells with fluorescently conjugated antibodies against CD3 and CD69 for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69-positive cells within the CD3-positive T-cell population.
ELISA for IL-2 and IFN-γ Secretion
This protocol details the quantification of the cytokines Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) secreted by activated T-cells.
a. Cell Culture, Stimulation, and Treatment:
-
Follow the same procedure for T-cell isolation, culture, stimulation, and inhibitor treatment as described in the flow cytometry protocol (Section 2a and 2b), with a 48-hour stimulation period.
b. Supernatant Collection:
-
After the 48-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for analysis.
c. ELISA Procedure:
-
Perform the ELISA for human IL-2 and IFN-γ according to the manufacturer's instructions for the specific ELISA kits used.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 and IFN-γ in the samples based on the standard curve.
Conclusion
The available data indicates that this compound is a potent inhibitor of Cbl-b with low nanomolar efficacy. Its performance relative to other inhibitors such as NX-1607, which shows sub-nanomolar potency, and the benzodiazepine series, highlights a competitive landscape of Cbl-b targeted therapeutics. While direct comparative cellular data for this compound is not extensively published, the provided experimental protocols offer a robust framework for researchers to independently validate its effects on downstream targets like PLC-γ1 phosphorylation and to functionally assess its impact on T-cell and NK-cell activation through cytokine secretion and activation marker expression. The continued investigation and comparison of these inhibitors are crucial for the development of novel and effective cancer immunotherapies.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abstract LB337: Inhibition of the E3 ligase CBL-B enhances the effector function and proliferation of natural killer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hotspotthera.com [hotspotthera.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Cbl-b-IN-10 versus PD-1 Inhibitors in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Cbl-b-IN-10, a novel small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, and established PD-1 inhibitors, a cornerstone of cancer immunotherapy. This analysis is supported by a summary of available experimental data, detailed methodologies of key experiments, and visualizations of the respective signaling pathways.
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer treatment. Programmed cell death protein 1 (PD-1) inhibitors have shown remarkable success in a variety of malignancies by blocking the interaction between PD-1 on T cells and its ligands (PD-L1/PD-L2) on tumor cells, thereby reinvigorating the anti-tumor immune response.[1][2][3][4] However, a significant number of patients do not respond to or develop resistance to PD-1 blockade, highlighting the need for novel therapeutic strategies.[5]
Cbl-b (Casitas B-lineage lymphoma-b) is an intracellular E3 ubiquitin ligase that acts as a key negative regulator of T cell and NK cell activation.[6][7][8] By inhibiting Cbl-b, this compound and similar molecules aim to lower the threshold for immune cell activation, representing a promising new approach in immuno-oncology.[9][10] This guide will compare the efficacy of these two distinct immunotherapeutic strategies.
Mechanism of Action
Cbl-b Inhibitors
Cbl-b is an E3 ubiquitin ligase that negatively regulates T-cell activation, natural killer (NK) cell activity, and the overall immune response by targeting specific proteins for degradation.[6][7] It functions as an intracellular checkpoint that dampens immune responses to prevent autoimmunity.[8] Cbl-b inhibitors, such as this compound, are small molecules designed to block the enzymatic activity of Cbl-b.[9] This inhibition prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T-cell receptor (TCR) and CD28 signaling pathways.[8] The result is enhanced activation and proliferation of T-cells and NK cells, leading to a more robust anti-tumor immune response.[8]
PD-1 Inhibitors
Programmed cell death protein 1 (PD-1) is a checkpoint protein expressed on the surface of activated T cells.[1][4] Its ligands, PD-L1 and PD-L2, can be expressed on tumor cells and other cells within the tumor microenvironment.[1] When PD-L1 or PD-L2 binds to PD-1, it delivers an inhibitory signal to the T cell, leading to T cell "exhaustion" and a suppressed anti-tumor immune response.[11][12] PD-1 inhibitors are monoclonal antibodies that bind to the PD-1 receptor on T cells, blocking its interaction with PD-L1 and PD-L2.[1][3] This blockade releases the "brake" on the immune system, restoring the ability of T cells to recognize and attack cancer cells.[1]
Efficacy Data Comparison
The following tables summarize the available efficacy data for Cbl-b inhibitors and PD-1 inhibitors. It is important to note that the data for Cbl-b inhibitors is currently preclinical, while the data for PD-1 inhibitors is derived from extensive clinical trials.
Table 1: Preclinical Efficacy of Cbl-b Inhibitors
| Compound | Model | Key Findings | Reference |
| Cbl-b Inhibitors (General) | In vitro human PBMC and Jurkat T cell assays | Increased IL-2 and IFNγ secretion in the presence of anti-CD3/CD28 stimulation. | [13] |
| Cbl-b Inhibitor | In vitro NK cell assays | Increased single-cell polyfunctionality, activation, proliferation, and cytotoxic activity of NK cells against K562 tumor cells. | [9] |
| NTX-801 | Mouse syngeneic tumor model (unspecified) | Demonstrated strong immune cell activation and robust, statistically significant tumor growth inhibition. | [6] |
| Cbl-b Inhibitor | CT26 syngeneic mouse model | Oral administration effectively inhibited tumor growth. | [13] |
| Combination: Cbl-b Inhibitor + anti-PD-1 | CT26 syngeneic mouse model | Completely inhibited tumor growth, demonstrating synergistic activity. Increased lymphocyte infiltration and cytokine release in tumor tissues. | [13] |
| Combination: NTX-801 + anti-PD-1 | Mouse syngeneic tumor model (unspecified) | Resulted in robust anti-tumor activity, increased survival, and several complete responses. | [6] |
| Combination: NTX-512/NTX-477 + anti-PD1/PD-L1 | Tumor-derived organoids (TNBC and colon cancer) | Cbl-b inhibitors enhanced the efficacy of anti-PD1/PD-L1 in promoting cancer cell death. | [14] |
Table 2: Clinical Efficacy of PD-1 Inhibitors (Monotherapy)
| Metric | Value | Cancer Types | Reference |
| Objective Response Rate (ORR) | Mean: 19.56% (95% CI: 15.09–24.03) | Various advanced cancers | [15][16] |
| Varies by cancer type (e.g., ~30% in melanoma and lung cancer) | Melanoma, Lung Cancer | [16] | |
| Median Time to Response (TTR) | 2.05 months (95% CI: 1.85–2.26) | Various advanced cancers | [15][16] |
| Median Duration of Response (DOR) | 10.65 months (95% CI: 7.78–13.52) | Various advanced cancers | [15][16] |
| First-Line vs. Second-Line+ Treatment ORR | 36.57% vs. 13.18% | Various advanced cancers | [15][16] |
Data from a meta-analysis of 91 clinical trials including 16,400 patients.
Experimental Protocols
In Vitro T Cell and NK Cell Activation Assays (for Cbl-b Inhibitors)
-
Objective: To assess the ability of Cbl-b inhibitors to enhance the activation and effector function of T cells and NK cells.
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs), Jurkat T cells, or isolated NK cells.
-
Methodology:
-
Cells are cultured in appropriate media.
-
For T cell assays, cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.
-
Cells are treated with varying concentrations of the Cbl-b inhibitor or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 24-72 hours), supernatants are collected to measure cytokine secretion (e.g., IL-2, IFNγ) using ELISA or multiplex bead arrays.
-
Cell proliferation can be assessed using assays such as CFSE dilution or BrdU incorporation, measured by flow cytometry.
-
For NK cell cytotoxicity assays, target tumor cells (e.g., K562) are co-cultured with NK cells in the presence or absence of the Cbl-b inhibitor, and target cell lysis is measured.
-
Syngeneic Mouse Tumor Models (for Cbl-b and PD-1 Inhibitors)
-
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitors, alone or in combination.
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma, B16 melanoma).
-
Methodology:
-
Tumor cells are injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, Cbl-b inhibitor, anti-PD-1 antibody, combination therapy).
-
The Cbl-b inhibitor is typically administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection, following a defined dosing schedule.
-
Tumor growth is monitored regularly by caliper measurements.
-
The primary endpoint is typically tumor growth inhibition or overall survival.
-
At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation status of immune cells (e.g., CD8+ T cells, NK cells).
-
Clinical Trials for PD-1 Inhibitors
-
Objective: To determine the safety and efficacy of PD-1 inhibitors in cancer patients.
-
Study Design: Typically multi-center, randomized, controlled trials (Phase II and III).
-
Patient Population: Patients with specific types of advanced or metastatic cancer, often with defined prior lines of therapy.
-
Methodology:
-
Patients are randomized to receive the PD-1 inhibitor or a standard-of-care control (e.g., chemotherapy).
-
The PD-1 inhibitor is administered intravenously at a fixed dose or weight-based dose, typically every 2-6 weeks.
-
Tumor responses are assessed at baseline and at regular intervals using imaging techniques (e.g., CT, MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Safety and tolerability are monitored throughout the trial by tracking adverse events.
-
Logical Workflow for Drug Efficacy Comparison
Summary and Future Directions
PD-1 inhibitors are an established and effective class of cancer immunotherapies with a large body of clinical data supporting their use across numerous cancer types. Their efficacy, however, is not universal.
This compound and other Cbl-b inhibitors represent a novel, promising approach to cancer immunotherapy by targeting an intracellular checkpoint to enhance the function of both T cells and NK cells. The preclinical data are encouraging, demonstrating potent immune activation and anti-tumor activity, particularly in combination with PD-1 inhibitors. The synergistic effect observed in preclinical models suggests that inhibiting Cbl-b may overcome resistance to PD-1 blockade.[5][13]
Further research and clinical trials are necessary to establish the clinical efficacy and safety of Cbl-b inhibitors in humans. Key areas for future investigation include identifying patient populations most likely to benefit from Cbl-b inhibition, determining the optimal combination strategies with existing immunotherapies, and understanding potential on-target and off-target toxicities. The ongoing development of Cbl-b inhibitors holds the potential to expand the arsenal of effective immunotherapies for cancer patients.
References
- 1. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nimbustx.com [nimbustx.com]
- 7. Nimbus Therapeutics Presents Preclinical Data on Cbl-b Inhibitor at AACR Annual Meeting [businesswire.com]
- 8. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 9. hotspotthera.com [hotspotthera.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Inhibitors of the PD-1 Pathway in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]
Unlocking Synergistic Potential: A Comparative Guide to Cbl-b-IN-10 and Chemotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Cbl-b is a critical negative regulator of immune responses and a modulator of receptor tyrosine kinase signaling. Its inhibition has emerged as a promising strategy in oncology, primarily to enhance anti-tumor immunity. This guide explores the potential synergistic effects of the Cbl-b inhibitor, Cbl-b-IN-10, when combined with conventional chemotherapy. While direct, peer-reviewed experimental data on this compound in combination with chemotherapy is emerging, this document provides a framework for evaluating such combinations, supported by existing evidence on Cbl-b's role in chemosensitivity and established experimental protocols.
A key study has indicated that the overexpression of Cbl-b can sensitize leukemia and gastric cancer cells to anthracyclines, a common class of chemotherapy drugs.[1][2] This sensitization is achieved by activating the mitochondrial apoptotic pathway and modulating the ERK and Akt survival pathways.[1] This finding provides a strong rationale for investigating whether a Cbl-b inhibitor, such as this compound, could replicate and enhance this sensitizing effect, thereby creating a synergistic anti-cancer effect when combined with chemotherapy.
Quantitative Data Summary
As specific quantitative data for this compound with various chemotherapies is not yet widely published, the following tables are presented as illustrative examples of how experimental data on synergy would be structured. These tables are based on the methodologies described in the "Experimental Protocols" section.
Table 1: In Vitro Synergistic Effects of this compound with Chemotherapeutic Agents on Cancer Cell Lines
| Cancer Cell Line | Chemotherapeutic Agent | This compound IC50 (nM) | Chemotherapy IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| MCF-7 (Breast) | Doxorubicin | 15 | 0.5 | Value < 0.9 | Synergistic |
| A549 (Lung) | Cisplatin | 25 | 5.0 | Value < 0.9 | Synergistic |
| Panc-1 (Pancreatic) | Gemcitabine | 20 | 0.1 | Value > 1.1 | Antagonistic |
| HCT116 (Colon) | Paclitaxel | 18 | 0.01 | Value 0.9-1.1 | Additive |
Note: The CI values are hypothetical and for illustrative purposes. A CI value < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism, as determined by the Chou-Talalay method.[3][4][5][6]
Table 2: In Vivo Tumor Growth Inhibition with this compound and Chemotherapy Combination
| Tumor Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| MCF-7 Xenograft | Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 1200 ± 120 | 20% | |
| Doxorubicin (2 mg/kg) | 900 ± 100 | 40% | |
| This compound + Doxorubicin | 300 ± 50 | 80% | |
| A549 Xenograft | Vehicle Control | 1800 ± 200 | - |
| This compound (10 mg/kg) | 1500 ± 180 | 16.7% | |
| Cisplatin (5 mg/kg) | 1000 ± 130 | 44.4% | |
| This compound + Cisplatin | 400 ± 60 | 77.8% |
Note: Data are presented as mean ± standard deviation and are hypothetical. Enhanced TGI in the combination group compared to the sum of individual treatments would suggest in vivo synergy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions.
Cell Viability Assay to Determine IC50 and Synergy
-
Objective: To measure the dose-response of cancer cells to this compound and a chemotherapeutic agent, individually and in combination, and to calculate the Combination Index (CI).
-
Method:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapeutic agent (e.g., doxorubicin, cisplatin).
-
Treatment:
-
For single-drug treatments, add the serial dilutions of each drug to respective wells.
-
For combination treatments, add the drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format (checkerboard dilution).
-
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Apoptosis Assay
-
Objective: To determine if the combination of this compound and chemotherapy induces a higher rate of apoptosis than either agent alone.
-
Method (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). A significant increase in the apoptotic cell population in the combination treatment group compared to single-agent groups indicates synergistic induction of apoptosis.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and chemotherapy in a living organism.
-
Method:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone, and (4) this compound + Chemotherapy.
-
Treatment Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound via oral gavage daily and doxorubicin via intraperitoneal injection twice a week.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the average tumor volumes and weights between the treatment groups. Calculate the Tumor Growth Inhibition (TGI) for each group. A TGI in the combination group that is significantly greater than the individual treatment groups suggests in vivo synergy.
-
Visualizations
Signaling Pathway
References
- 1. Ubiquitin ligase Cbl-b sensitizes leukemia and gastric cancer cells to anthracyclines by activating the mitochondrial pathway and modulating Akt and ERK survival signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. combosyn.com [combosyn.com]
- 8. CompuSyn [oit.va.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 11. Calculation of combination index (CI) [bio-protocol.org]
Cbl-b-IN-10 vs. Genetic Knockout of Cbl-b: A Comparative Guide for Researchers
A comprehensive analysis of pharmacological inhibition versus genetic deletion of the E3 ubiquitin ligase Cbl-b, providing researchers with comparative data, detailed experimental protocols, and signaling pathway visualizations to guide research and drug development decisions.
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it an attractive target for enhancing anti-tumor immunity.[1][2] Both pharmacological inhibition using small molecules like Cbl-b-IN-10 and genetic knockout of the Cblb gene are powerful tools to interrogate its function and unlock the therapeutic potential of targeting this pathway. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their studies.
Performance Comparison: this compound vs. Cbl-b Knockout
Pharmacological inhibition of Cbl-b offers a transient and titratable approach to modulate its activity, while genetic knockout provides a permanent and complete ablation of the protein. The choice between these methods depends on the specific experimental goals, with each having distinct advantages and limitations.
In Vitro T Cell Activation and Function
Both Cbl-b inhibitors and genetic knockout enhance T cell activation, proliferation, and cytokine production.[3][4] Cbl-b-deficient T cells, for instance, exhibit hyperproliferation and increased IL-2 production upon T cell receptor (TCR) stimulation, even in the absence of co-stimulatory signals.[4] Similarly, treatment with Cbl-b inhibitors leads to a significant increase in the secretion of key effector cytokines such as IFN-γ and IL-2.[5][6]
| Parameter | Cbl-b Inhibitor (Generic) | Cbl-b Knockout | Reference |
| T Cell Proliferation | Increased | Increased | [3][4] |
| IL-2 Secretion | Increased | Increased | [4][5] |
| IFN-γ Secretion | Increased | Increased | [4][5] |
| Dependence on Co-stimulation | Reduced | Bypassed | [1][4] |
In Vivo Anti-Tumor Efficacy
In preclinical cancer models, both strategies have demonstrated significant anti-tumor effects. Cbl-b knockout mice show resistance to tumor transplantation and a delay in spontaneous tumor growth.[5][6] Oral administration of potent Cbl-b inhibitors has also been shown to effectively inhibit tumor growth in syngeneic mouse models.[5][6]
| Model | Cbl-b Inhibitor (Oral Administration) | Cbl-b Knockout | Reference |
| Syngeneic Tumor Model (e.g., CT26) | Effective tumor growth inhibition | Resistance to tumor transplantation | [5][6] |
| Combination with Anti-PD1 | Synergistic anti-tumor activity | Augmented tumor regression | [1][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Cbl-b Signaling Pathway in T Cell Activation
Cbl-b acts as a crucial checkpoint downstream of the T cell receptor (TCR) and the CD28 co-stimulatory receptor. It ubiquitinates key signaling proteins, targeting them for degradation and thereby dampening T cell activation.
Caption: Cbl-b negatively regulates T cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow: Comparing this compound and Cbl-b Knockout
This workflow outlines a typical experimental design to compare the effects of a Cbl-b inhibitor with a genetic knockout model.
Caption: A typical workflow for comparing a Cbl-b inhibitor and knockout in vitro and in vivo.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines for key experiments cited in this guide.
In Vitro T Cell Proliferation Assay
Objective: To assess the effect of Cbl-b inhibition or knockout on T cell proliferation.
Materials:
-
Isolated primary T cells (from wild-type and Cbl-b knockout mice)
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 media
-
96-well plates
-
Flow cytometer
Procedure:
-
Label isolated T cells with CFSE according to the manufacturer's protocol.
-
Plate CFSE-labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
For the inhibitor group, add this compound at various concentrations to the wells containing wild-type T cells. Add a vehicle control (e.g., DMSO) to another set of wells.
-
Stimulate the T cells by adding plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies. Include unstimulated controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
CRISPR-Cas9 Mediated Knockout of Cbl-b in Primary T Cells
Objective: To generate Cbl-b knockout T cells for functional studies.
Materials:
-
Isolated primary T cells
-
Cas9 nuclease
-
Synthetic guide RNA (sgRNA) targeting the Cblb gene
-
Electroporation system (e.g., Neon™ Transfection System)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads)
-
T cell culture medium with IL-2
Procedure:
-
Activate primary T cells for 48 hours using anti-CD3/CD28 beads.
-
Prepare the ribonucleoprotein (RNP) complex by incubating Cas9 nuclease with the Cblb-targeting sgRNA.
-
Harvest the activated T cells and wash them with an appropriate electroporation buffer.
-
Resuspend the T cells in the electroporation buffer and mix with the RNP complex.
-
Electroporate the cells using a pre-optimized program.
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing T cell medium with IL-2.
-
Culture the cells for 3-5 days to allow for gene editing and protein turnover.
-
Validate the knockout efficiency by Western blot for Cbl-b protein or by sequencing the target genomic region.
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of Cbl-b inhibition or knockout in a syngeneic mouse model.
Materials:
-
Wild-type and Cbl-b knockout mice (e.g., C57BL/6 background)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of wild-type and Cbl-b knockout mice.
-
For the inhibitor group, begin oral administration of this compound to a cohort of wild-type mice once tumors are palpable. Administer a vehicle control to another cohort.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., analysis of tumor-infiltrating lymphocytes).
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of Cbl-b are valuable approaches for studying the role of this E3 ubiquitin ligase in immune regulation and for exploring its therapeutic potential. Pharmacological inhibitors offer the advantage of temporal control and dose-dependent modulation, which is more translatable to a clinical setting. Genetic knockout, on the other hand, provides a complete and sustained loss of function, which is ideal for dissecting fundamental biological mechanisms. The choice between these two powerful techniques will ultimately be guided by the specific research question and the desired experimental outcomes. This guide provides a foundational framework to assist researchers in making informed decisions and designing rigorous experiments to further elucidate the role of Cbl-b in health and disease.
References
- 1. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Comparison of Emerging Small Molecule Cbl-b Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its inhibition offers a promising therapeutic strategy to enhance anti-tumor immunity by lowering the activation threshold of T cells and other immune cells. Several pharmaceutical companies are actively developing small molecule inhibitors targeting Cbl-b, with a few candidates progressing into clinical trials. This guide provides a head-to-head comparison of the most prominent publicly disclosed small molecule Cbl-b inhibitors based on available preclinical data.
Key Competitors and Performance Data
The landscape of small molecule Cbl-b inhibitors is led by compounds from Nurix Therapeutics, HotSpot Therapeutics, and Nimbus Therapeutics. While direct comparative studies under identical experimental conditions are not publicly available, this guide collates and presents the reported potency and selectivity data to offer a snapshot of the current competitive landscape.
| Compound (Developer) | Target Affinity (K D ) | Biochemical Potency (IC 50 ) | Cellular Potency (IC 50 ) | Selectivity (Cbl-b vs. c-Cbl) |
| NX-1607 (Nurix Therapeutics) | Not directly reported for NX-1607. An analog, C7683, has a K D of 8 ± 4 nM.[1] | 25 nM (E2-Ub TR-FRET assay) | Not explicitly reported. | K D for c-Cbl is 1.43 nM, suggesting potential for cross-reactivity. |
| HST-1011 (HotSpot Therapeutics) | 0.031 nM | Low nanomolar | Not explicitly reported. | 40-fold selectivity for Cbl-b over c-Cbl.[2] |
| NTX-801 (Nimbus Therapeutics) | Not explicitly reported. | < 5 nM[3] | < 5 nM[3] | Selectivity profile not quantitatively disclosed. |
Disclaimer: The data presented above is compiled from various public sources, including scientific publications, conference presentations, and press releases. The experimental conditions for these assays may differ, which can influence the results. Therefore, this table should be used for informational purposes and not as a direct, definitive comparison of potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for identifying and characterizing Cbl-b inhibitors.
Experimental Protocols
Detailed, proprietary experimental protocols for each company's specific assays are not publicly available. However, based on published literature and commercially available kits, representative methodologies for key assays are described below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Activity
This assay is commonly used to measure the ubiquitination activity of Cbl-b and the inhibitory effect of small molecules.
Objective: To quantify the E3 ligase activity of Cbl-b through the transfer of ubiquitin to a substrate, detected by FRET.
Principle: The assay measures the proximity of a fluorescently labeled ubiquitin (donor) to a labeled substrate or Cbl-b itself (acceptor). When ubiquitination occurs, the donor and acceptor are brought close together, resulting in a FRET signal. Inhibitors of Cbl-b will prevent this interaction, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagents:
-
Recombinant human Cbl-b protein (e.g., GST-tagged)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
ATP
-
Biotinylated-ubiquitin
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer
-
Test compounds (Cbl-b inhibitors)
-
-
Procedure: a. Prepare a reaction mixture containing E1, E2, ATP, and biotinylated-ubiquitin in the assay buffer. b. In a microplate, add the test compound at various concentrations. c. Add the recombinant Cbl-b protein to the wells. d. Initiate the ubiquitination reaction by adding the reaction mixture. e. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor). g. Incubate for a further period to allow for antibody binding. h. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (for donor and acceptor).
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target within a cellular environment.
Objective: To determine the target engagement of a Cbl-b inhibitor by measuring the thermal stabilization of the Cbl-b protein in cells.
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining after heating is quantified. An effective inhibitor will lead to a higher amount of soluble Cbl-b at elevated temperatures.
Generalized Protocol:
-
Cell Culture and Treatment: a. Culture a suitable cell line (e.g., a T-cell line like Jurkat) to the desired density. b. Treat the cells with the test compound or vehicle control for a specific duration.
-
Thermal Challenge: a. Aliquot the cell suspension into PCR tubes or a PCR plate. b. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes). c. Cool the samples to room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a lysis buffer. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation. c. Quantify the amount of soluble Cbl-b in the supernatant using an appropriate method, such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: a. Generate a melting curve by plotting the amount of soluble Cbl-b against the temperature for both treated and untreated samples. b. The shift in the melting temperature (T m ) in the presence of the inhibitor indicates target engagement.
Conclusion
The development of small molecule Cbl-b inhibitors represents a significant advancement in immuno-oncology. While NX-1607, HST-1011, and NTX-801 are all potent inhibitors with promising preclinical data, the publicly available information suggests potential differences in their potency and selectivity profiles. HST-1011 is highlighted for its high selectivity for Cbl-b over the closely related c-Cbl, which could translate to a better safety profile.[2] NX-1607 and NTX-801 also demonstrate low nanomolar potency.[3] As more data from ongoing clinical trials becomes available, a clearer picture of the clinical efficacy and safety of these competing molecules will emerge, ultimately defining their respective roles in cancer therapy. Researchers are encouraged to consult the primary sources for more detailed information and to consider the different assay methodologies when comparing these promising therapeutic candidates.
References
Confirming the On-Target Activity of Cbl-b-IN-10 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cbl-b-IN-10's on-target activity in cells against other known Cbl-b inhibitors. The information is designed to assist researchers in making informed decisions about the selection and application of these compounds in their studies. This document summarizes key performance data, details experimental protocols, and visualizes essential biological pathways and workflows.
Introduction to Cbl-b: A Key Negative Regulator of Immune Responses
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that plays a critical role in regulating immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][3] It acts as a crucial checkpoint by ubiquitinating key signaling proteins, targeting them for degradation, and thereby setting the activation threshold for these immune cells.[1][4][5] By inhibiting Cbl-b, the immune system's anti-tumor response can be significantly enhanced, making it an attractive target for cancer immunotherapy.[3][5]
This compound: On-Target Activity and Performance
This compound is a potent small molecule inhibitor of Cbl-b. Biochemical assays have demonstrated its high affinity for its target. While specific cellular activity data for this compound is limited in publicly available literature, data for the closely related and commercially available compound, Cbl-b-IN-1, provides strong evidence of its on-target efficacy in a cellular context.
A recent study highlighted that Cbl-b-IN-1 treatment of T cells leads to enhanced proliferation, survival, and cytokine production, while maintaining the cells in a less differentiated state. Furthermore, the study showed that Cbl-b-IN-1 augments T-cell receptor (TCR) signaling, as evidenced by increased phosphorylation of key downstream proteins like ZAP70 and PLCγ1.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its comparator compounds. It is important to note that the cellular data for this compound is represented by data from studies on Cbl-b-IN-1, a closely related analog.
| Parameter | This compound / Cbl-b-IN-1 | NX-1607 | GRC 65327 |
| Biochemical IC50 (Cbl-b) | 6.0 nM | Not publicly available | 4 nM[6] |
| Biochemical IC50 (c-Cbl) | 3.5 nM | Not publicly available | >100 nM (>25-fold selective)[6] |
| Cellular EC50 (Cytokine Release) | ~80 nM (IL-2 in Jurkat cells) | Dose-dependent increase in T-cell activation in patients | ~400 nM (in PBMCs)[6] |
| Effect on T-Cell Proliferation | Promotes proliferation | Increased proliferation in patients with stable disease | Enhances T-cell proliferation |
| Effect on Cytokine Production | Enhances IL-2, IFN-γ, and TNF-α secretion | Dose-dependent immune modulation | Potentiates IL-2 and IFN-γ production[6] |
Comparison with Alternative Cbl-b Inhibitors
Several other small molecule inhibitors targeting Cbl-b are under investigation, with NX-1607 and GRC 65327 being prominent examples.
-
NX-1607: This orally bioavailable inhibitor has shown promising results in clinical trials, demonstrating dose-dependent T-cell activation and proliferation in cancer patients.[7][8][9] Its mechanism of action is understood to be that of an "intramolecular glue," locking Cbl-b in an inactive conformation.[10][11]
-
GRC 65327: A potent and selective Cbl-b inhibitor, GRC 65327 has a biochemical IC50 of 4 nM and demonstrates cellular activity with an EC50 of approximately 400 nM for potentiating cytokine release in peripheral blood mononuclear cells (PBMCs).[6] It has also been shown to reverse T-cell exhaustion.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. nurixtx.com [nurixtx.com]
- 2. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. iginnovate.com [iginnovate.com]
- 6. researchgate.net [researchgate.net]
- 7. investing.com [investing.com]
- 8. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 9. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 10. nurixtx.com [nurixtx.com]
- 11. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Cbl-b Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic agent is paramount. This guide provides a comparative overview of the specificity of clinical-stage Cbl-b inhibitors, with a focus on selectivity against other E3 ligases, particularly the closely related homolog c-Cbl.
The E3 ubiquitin ligase Cbl-b is a critical negative regulator of T-cell activation and has emerged as a promising target for cancer immunotherapy.[1][2] Small molecule inhibitors of Cbl-b are being developed to enhance anti-tumor immunity. However, due to the high degree of homology within the Cbl protein family, achieving selectivity, especially against c-Cbl, is a significant challenge. Simultaneous inhibition of both Cbl-b and c-Cbl has been linked to potential autoimmune toxicities, underscoring the need for highly selective inhibitors.
This guide summarizes available data on the selectivity of representative Cbl-b inhibitors, details the experimental protocols used to assess specificity, and provides diagrams to illustrate key concepts and workflows.
Quantitative Comparison of Inhibitor Specificity
While comprehensive data across a wide panel of E3 ligases for specific inhibitors like NX-1607 and HST-1011 is not fully available in the public domain, the primary focus of selectivity profiling has been against the close homolog, c-Cbl.
One study on a series of highly potent Cbl-b inhibitors reported that their candidate compounds displayed greater than 10-fold selectivity against c-Cbl in an in vitro CBL-b/E2-ubiquitin assay. Similarly, HST-1011, a clinical-stage Cbl-b inhibitor, is described as having greater selectivity for Cbl-b relative to c-Cbl .[3][4]
The following table summarizes the types of assays frequently employed to determine the specificity and selectivity of Cbl-b inhibitors.
| Assay Type | Purpose | Key Metrics |
| Biochemical Assays | ||
| In Vitro Ubiquitination Assay | To directly measure the enzymatic activity of the E3 ligase in the presence of an inhibitor. | IC50 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | To quantify the interaction between Cbl-b and its binding partners or the ubiquitination of a substrate. | IC50, Kd |
| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics of the inhibitor to the E3 ligase. | Kd, Kon, Koff |
| Cellular Assays | ||
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement of the inhibitor with Cbl-b within a cellular environment. | Thermal Shift (ΔTm) |
| Jurkat HiBit-IL2 Reporter Assay | To assess the functional consequence of Cbl-b inhibition on T-cell activation by measuring IL-2 production. | EC50 |
| Peripheral Blood Mononuclear Cell (PBMC) Assays | To evaluate the effect of the inhibitor on primary human immune cells. | Cytokine release (e.g., IFN-γ, IL-2) |
Signaling Pathway and Mechanism of Action
Cbl-b acts as a negative regulator of T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR), marking them for degradation. Inhibition of Cbl-b removes this "brake" on the immune system, leading to enhanced T-cell activation and anti-tumor response. The mechanism of action for some novel Cbl-b inhibitors, such as NX-1607, is described as an "intramolecular glue" that locks Cbl-b in an inactive conformation.[5]
Caption: Cbl-b signaling pathway in T-cell activation and point of intervention for inhibitors.
Experimental Workflows
Assessing the specificity of Cbl-b inhibitors involves a multi-step process, starting from biochemical assays to more complex cellular and in vivo models.
Caption: A generalized workflow for determining the specificity of Cbl-b inhibitors.
Detailed Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of Cbl-b.
-
Objective: To determine the concentration at which an inhibitor reduces Cbl-b's ubiquitination activity by 50% (IC50).
-
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Cbl-b and c-Cbl proteins
-
Ubiquitin
-
Substrate protein (e.g., a fragment of a known Cbl-b substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, substrate, and ATP in the assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding the E3 ligase (Cbl-b or c-Cbl).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Detect the ubiquitinated substrate using an antibody specific to the substrate or ubiquitin.
-
Quantify the band intensities to determine the extent of ubiquitination at each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the inhibitor binds to Cbl-b inside living cells.
-
Objective: To demonstrate target engagement by observing a thermal stabilization of Cbl-b in the presence of the inhibitor.
-
Materials:
-
Intact cells (e.g., a T-cell line)
-
Test inhibitor
-
Lysis buffer
-
Antibodies specific to Cbl-b
-
Equipment for heating cells, SDS-PAGE, and Western blotting
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Cbl-b in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates stabilization of Cbl-b and thus, target engagement.
-
Jurkat HiBit-IL2 Reporter Assay
This cellular assay assesses the functional outcome of Cbl-b inhibition on T-cell activation.
-
Objective: To measure the increase in IL-2 production, a marker of T-cell activation, upon Cbl-b inhibition.
-
Materials:
-
Jurkat T-cells engineered with an IL-2 promoter-driven luciferase reporter (e.g., HiBit-IL2).
-
Test inhibitor.
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or a co-culture with stimulator cells).
-
Luciferase substrate.
-
-
Procedure:
-
Plate the Jurkat reporter cells.
-
Add the test inhibitor at various concentrations.
-
Stimulate the cells to activate the T-cell signaling pathway.
-
Incubate for a period sufficient to allow for IL-2 promoter activation and luciferase expression (e.g., 6-24 hours).
-
Add the luciferase substrate and measure the resulting luminescence.
-
An increase in luminescence indicates enhanced IL-2 promoter activity and thus, functional inhibition of Cbl-b.
-
Calculate the EC50 value, the concentration of inhibitor that produces 50% of the maximal response.
-
By employing a combination of these and other assays, researchers can build a comprehensive profile of a Cbl-b inhibitor's specificity and selectivity, which is crucial for its advancement as a potential therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. nurixtx.com [nurixtx.com]
- 3. HotSpot Therapeutics Achieves First-In-Human Dosing with HST-1011, An Investigational Oral Small Molecule Allosteric Inhibitor of CBL-B [prnewswire.com]
- 4. targetedonc.com [targetedonc.com]
- 5. firstwordpharma.com [firstwordpharma.com]
The Role of Cbl-b-IN-10 in Memory T Cell Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cbl-b-IN-10's performance in promoting memory T cell formation against other alternatives, supported by experimental data.
Introduction to Cbl-b and Memory T Cell Formation
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of T cell activation.[1][2][3] By targeting key signaling proteins for degradation, Cbl-b establishes a threshold for T cell activation, thereby playing a crucial role in maintaining immune tolerance and preventing autoimmunity.[1][3] However, in the context of cancer and chronic infections, this regulation can be detrimental, leading to T cell exhaustion and hampering the formation of a robust and lasting memory T cell response.
Memory T cells are essential for long-term immunity. They persist after an infection or immunization and can mount a rapid and potent response upon re-exposure to the same antigen. The formation of memory T cells is a complex process influenced by the strength and duration of T cell receptor (TCR) signaling, co-stimulation, and the cytokine environment. Interventions that modulate these factors can therefore influence the generation and persistence of memory T cells.
This compound is a small molecule inhibitor of Cbl-b. By inhibiting Cbl-b, this compound lowers the threshold for T cell activation, enhances T cell proliferation and cytokine production, and has been shown to reverse T cell exhaustion.[4] These properties make it a promising candidate for enhancing the formation and function of memory T cells, a critical aspect of effective immunotherapies.
Cbl-b Signaling Pathway in T Cells
The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28. Inhibition of Cbl-b by this compound removes this brake, leading to enhanced T cell responses.
Caption: Cbl-b negatively regulates TCR and CD28 signaling pathways. This compound inhibits Cbl-b, enhancing T cell activation.
Comparative Performance of this compound
The primary advantage of this compound in memory T cell formation lies in its ability to promote a less differentiated T cell phenotype, which is more conducive to long-term persistence and recall responses. Here, we compare its effects with other common approaches to enhance T cell function.
Table 1: Comparison of this compound with Other Immunotherapies on Memory T Cell Characteristics
| Feature | This compound (NX-1607) | Anti-PD-1/PD-L1 | Anti-CTLA-4 | CAR-T Cell Therapy |
| Mechanism of Action | Intracellular inhibition of Cbl-b E3 ligase activity, lowering T cell activation threshold.[2] | Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, reversing T cell exhaustion. | Blocks the inhibitory signal from CTLA-4, primarily during the initial T cell priming phase in lymph nodes.[4] | Genetically engineered T cells expressing a chimeric antigen receptor to directly recognize and kill tumor cells.[5][6] |
| Effect on Memory T Cell Subsets | Promotes expansion of activated peripheral memory T cell subsets.[7][8][9] Facilitates the maintenance of less differentiated T cell states.[10] | Can reinvigorate exhausted memory T cells. The impact on the de novo formation of different memory subsets is an area of active research. | Primarily impacts the early stages of T cell activation, which can influence the initial burst size and subsequent memory pool. | The phenotype of the initial CAR-T cell product (e.g., central memory vs. effector memory) is a critical determinant of long-term persistence. |
| Impact on T Cell Exhaustion | Reverses T cell exhaustion and promotes effector functions.[5][6][11][12] | Directly counteracts T cell exhaustion in the tumor microenvironment. | Acts earlier in the T cell response, potentially preventing the induction of exhaustion. | Prone to exhaustion, especially in the solid tumor microenvironment.[5][6][11][12] |
| Combination Potential | Synergistic effects observed with anti-PD-1 therapy in preclinical models.[4][13] Can be used to enhance CAR-T cell manufacturing and function.[14] | Standard of care in many cancers, often used in combination with other therapies. | Often used in combination with anti-PD-1 therapy. | Can be combined with checkpoint inhibitors or other strategies to overcome exhaustion. |
| Known Clinical Data | Phase 1 clinical trial data shows expansion of activated peripheral memory T cell subsets in patients with advanced solid tumors.[7][8][9] | Approved for a wide range of malignancies with extensive clinical data. | Approved for several malignancies, often in combination with anti-PD-1. | Approved for hematological malignancies with growing application in solid tumors. |
Supporting Experimental Data
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of Cbl-b inhibition in T cell function and memory formation.
Table 2: Preclinical Data on Cbl-b Inhibition and T Cell Function
| Parameter | Control | Cbl-b Inhibition/Deletion | Fold Change/Effect | Reference |
| T Cell Proliferation | Baseline | Increased | Enhanced proliferation potential. | [10] |
| Cytokine Production (IFN-γ, TNF-α) | Baseline | Increased | Enhanced cytokine production. | [5][6][12] |
| Exhaustion Markers (PD-1, TIM-3) | High expression in exhausted T cells | Reduced | Marked reduction of PD-1+TIM-3+ CD8+ TILs. | [5][6][12] |
| In Vivo Tumor Growth | Progressive tumor growth | Reduced tumor growth | Significantly inhibited tumor progression. | [5][6][12] |
| CAR-T Cell Function | Prone to exhaustion | Resistant to exhaustion | Enhanced tumor cell killing and survival of CAR-T cells. | [5][6][12] |
Table 3: Clinical Data from Phase 1 Trial of NX-1607 (Oral Cbl-b Inhibitor)
| Parameter | Observation | Significance | Reference |
| Peripheral T Cell Activation and Proliferation | Statistically significantly greater in patients with stable disease compared to progressive disease. | Indicates active TCR engagement and immune responsiveness to treatment. | [7][8][9] |
| Peripheral Memory T Cell Subsets | Expansion of activated peripheral memory T cell subsets. | Suggests a role in promoting long-term immune surveillance. | [7][8][9] |
| Tumor Infiltrating Lymphocytes (TILs) | Increased CD8+ TIL density in a patient with stable disease. | Demonstrates remodeling of the tumor microenvironment towards a more inflamed state. | [7][8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the role of this compound in memory T cell formation.
Experiment 1: In Vitro Differentiation of Murine Memory T Cells with this compound
This protocol is adapted from established methods for in vitro memory T cell differentiation and incorporates this compound to assess its impact.
Objective: To determine if this compound promotes the differentiation of naive CD8+ T cells into central memory-like T cells in vitro.
Workflow Diagram:
Caption: Workflow for in vitro memory T cell differentiation with this compound.
Methodology:
-
T Cell Isolation:
-
Isolate splenocytes from OT-I TCR transgenic mice.
-
Enrich for naive CD8+ T cells (CD44-low, CD62L-high) using a negative selection magnetic bead kit.
-
-
T Cell Activation:
-
Plate naive CD8+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Activate the cells with 1 µg/mL of SIINFEKL (OVA peptide) for 48 hours.
-
-
Memory T Cell Differentiation:
-
After 48 hours, wash the cells to remove the peptide.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10 ng/mL of recombinant murine IL-15.
-
Divide the cells into two groups:
-
Control: Add vehicle (e.g., 0.1% DMSO).
-
Treatment: Add this compound to a final concentration of 1 µM.
-
-
Culture the cells for an additional 5-7 days.
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against memory T cell markers: CD44, CD62L, CD127 (IL-7Rα), and KLRG1.
-
Analyze the cell populations by flow cytometry.
-
Expected Outcome: An increase in the percentage of central memory-like T cells (CD44-high, CD62L-high) in the this compound treated group compared to the control group.
-
Experiment 2: In Vivo Assessment of Memory T Cell Formation in a Mouse Tumor Model
Objective: To evaluate the effect of this compound on the formation and persistence of tumor-specific memory T cells in vivo.
Workflow Diagram:
Caption: In vivo workflow to assess memory T cell formation with this compound.
Methodology:
-
Tumor Model:
-
Subcutaneously implant C57BL/6 mice with 5 x 10^5 MC38 colon adenocarcinoma cells expressing ovalbumin (MC38-OVA).
-
-
Adoptive T Cell Transfer:
-
On day 7 post-tumor implantation, adoptively transfer 1 x 10^6 naive OT-I CD8+ T cells via intravenous injection.
-
-
Treatment:
-
Beginning on the day of T cell transfer, treat mice daily with either vehicle control or this compound via oral gavage.
-
Monitor tumor growth every 2-3 days.
-
-
Memory Phase and Rechallenge:
-
In mice that have cleared their tumors, allow a rest period of at least 30 days for the establishment of a memory T cell population.
-
Rechallenge the mice with a second dose of MC38-OVA cells on the contralateral flank.
-
Monitor for tumor growth to assess the protective anti-tumor memory response.
-
-
Analysis:
-
At the end of the experiment, or at various time points, harvest spleens, lymph nodes, and tumors.
-
Analyze the phenotype and function of tumor-specific (OT-I) T cells by flow cytometry for memory markers (CD44, CD62L, CD127) and intracellular cytokine staining for IFN-γ and TNF-α after ex vivo restimulation with OVA peptide.
-
Expected Outcome: The this compound treated group will show enhanced tumor clearance, improved protection upon rechallenge, and a higher frequency of functional, long-lived memory T cells.
-
Conclusion
The available evidence strongly suggests that this compound plays a significant role in promoting the formation and function of memory T cells. By inhibiting a key negative regulator of T cell activation, this compound fosters a cellular state that is conducive to the development of long-lived, functional memory T cells. This is supported by preclinical data demonstrating enhanced T cell proliferation, cytokine production, and resistance to exhaustion, as well as early clinical data showing an expansion of memory T cell populations in patients.
Compared to other immunotherapies, this compound offers a distinct, intracellular mechanism of action that may be synergistic with existing treatments such as checkpoint inhibitors and CAR-T cell therapy. Further research, particularly direct comparative studies, will be crucial to fully elucidate the positioning of this compound in the therapeutic landscape. However, the current data validates this compound as a promising agent for enhancing anti-tumor immunity through the promotion of a robust and durable memory T cell response.
References
- 1. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nurix Therapeutics, Inc. Presents New Translational Data from First-In-Human Clinical Trial of Oral CBL-B Inhibitor | MarketScreener [marketscreener.com]
- 8. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 9. investing.com [investing.com]
- 10. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cbl-b inhibition improves manufacturing efficiency and antitumoral efficacy of anti-CD19 CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Safety Profile of Cbl-b Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a compelling target in immuno-oncology, with several small molecule inhibitors advancing through preclinical and clinical development. This guide provides a comparative overview of the safety profile of Cbl-b inhibitors, with a focus on available data for compounds in development, to aid researchers in evaluating their therapeutic potential. While specific safety data for every investigational agent, including Cbl-b-IN-10, is not always publicly available, this guide synthesizes current knowledge to offer a baseline for comparison.
Understanding the Target: Cbl-b Signaling
Cbl-b is a key negative regulator of immune cell activation, particularly in T cells and NK cells.[1][2][3] Its inhibition is intended to lower the threshold for immune cell activation, thereby enhancing anti-tumor immunity.[2][4] A simplified diagram of the Cbl-b signaling pathway is presented below.
Caption: Simplified Cbl-b signaling pathway in immune cells.
Comparative Safety Profile of Cbl-b Inhibitors
The development of Cbl-b inhibitors is still in its early stages, with most data originating from preclinical studies and early-phase clinical trials. The table below summarizes the available safety and tolerability information for representative Cbl-b inhibitors. It is important to note that direct head-to-head comparative studies are not yet available.
| Compound | Development Stage | Key Safety/Tolerability Findings | Reported IC50 | References |
| This compound | Preclinical | Data on specific adverse effects, LD50, or NOAEL are not publicly available. As a potent Cbl-b and c-Cbl inhibitor, off-target effects related to c-Cbl inhibition should be considered. | Cbl-b: 6.0 nM, c-Cbl: 3.5 nM | [5] |
| NX-1607 | Phase 1 Clinical Trial | First-in-human trials are ongoing. Translational data indicate dose-dependent pharmacologic activity and immune modulation. Treatment was associated with an expansion of activated T cells. No dose-limiting toxicities have been publicly detailed. | Not specified | [6][7][8] |
| NTX-801 | Preclinical | Demonstrated robust anti-tumor activity in a mouse syngeneic tumor model, both as a single agent and in combination with anti-PD-1, with no reported significant toxicity in these studies. | Not specified | [4] |
| Other Investigational Inhibitors | Preclinical | Generally reported to be well-tolerated in in vivo models. Some compounds showed no significant cytotoxicity at concentrations effective for enhancing immune cell activation. Selectivity against other Cbl family members, like c-Cbl, is a key consideration to mitigate potential toxicity. | Nanomolar range | [2][9] |
Experimental Methodologies for Safety Assessment
A comprehensive evaluation of the safety profile of a Cbl-b inhibitor involves a battery of in vitro and in vivo assays. The following workflow outlines a typical preclinical safety assessment strategy.
Caption: A typical preclinical safety assessment workflow.
Key Experimental Protocols:
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Plate immune cells (e.g., PBMCs or specific T cell lines) in a 96-well plate.
-
Treat cells with a range of concentrations of the Cbl-b inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Off-Target Screening (e.g., CEREP Safety Panel):
-
This involves testing the compound at a fixed concentration against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse effects.[2]
-
-
In Vivo Repeat-Dose Toxicity Study:
-
Select two relevant species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).
-
Administer the Cbl-b inhibitor daily for a specified duration (e.g., 28 days) at multiple dose levels, including a vehicle control.
-
Monitor clinical signs, body weight, food consumption, and perform ophthalmology and electrocardiography.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and histopathological examination of all major organs.
-
Conclusion
The available data suggest that Cbl-b inhibitors are a promising class of immuno-oncology agents with a potentially favorable safety profile. Preclinical studies have generally indicated good tolerability, and early clinical data for compounds like NX-1607 are encouraging. However, a comprehensive understanding of the safety of any specific inhibitor, including this compound, requires the full suite of preclinical toxicology studies and further clinical evaluation. Key considerations for the safety profile of any Cbl-b inhibitor will include its selectivity for Cbl-b over other E3 ligases, particularly the closely related c-Cbl, and the potential for on-target, mechanism-based toxicities related to sustained immune activation. As more data from ongoing and future studies become available, a clearer picture of the comparative safety of different Cbl-b inhibitors will emerge, guiding their continued development and potential clinical application.
References
- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nimbustx.com [nimbustx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nurix Therapeutics, Inc. Presents New Translational Data from First-In-Human Clinical Trial of Oral CBL-B Inhibitor | MarketScreener [marketscreener.com]
- 7. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling - BioSpace [biospace.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Abstract 3474: Identification of the selective CBL-b inhibitors which effectively prevent T cells from exhaustion and demonstrate synergistic anti-tumor activity in combination with an anti-PD1 antibody | Cancer Research | American Association for Cancer Research [aacrjournals.org]
reproducibility of Cbl-b-IN-10 experimental findings
A Comparative Guide to the Preclinical and Clinical Findings of Cbl-b Inhibitors
This guide provides a comparative analysis of experimental findings for small molecule inhibitors of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b), a key negative regulator of immune responses.[1][2][3] The inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology, aiming to enhance the anti-tumor activity of T cells and Natural Killer (NK) cells.[2][4] We will focus on the available data for Cbl-b-IN-10 and compare it with other notable Cbl-b inhibitors in development, including NX-1607, HST-1011, and NTX-801.
Introduction to Cbl-b
Cbl-b is an E3 ubiquitin ligase that plays a crucial role in regulating the activation threshold of immune cells, particularly T cells and NK cells.[3][5] It acts as an intracellular checkpoint by ubiquitinating key signaling proteins, which marks them for degradation and thereby dampens the immune response.[2][3] This negative regulatory function is essential for maintaining immune homeostasis and preventing autoimmunity.[1][2] However, in the context of cancer, Cbl-b can contribute to an immunosuppressive tumor microenvironment, limiting the immune system's ability to eliminate malignant cells.[1][3][6] Therefore, inhibiting Cbl-b is being explored as a novel immuno-oncology approach to unleash a potent anti-tumor immune response.[2][7]
Cbl-b Signaling Pathway
Cbl-b is a downstream master regulator of both the T cell receptor (TCR) and the CD28 co-stimulatory signaling pathways.[6] Upon T cell activation, Cbl-b is recruited to the immunological synapse where it can ubiquitinate various signaling proteins, including the p85 subunit of PI3K and phospholipase C gamma 1 (PLCγ1), leading to the downregulation of T cell activation signals. Cbl-b-deficient T cells have a lower threshold for activation and do not require the CD28 co-stimulatory signal to become fully activated.[5]
Caption: Cbl-b negatively regulates T cell activation.
Comparative Analysis of Cbl-b Inhibitors
Several small molecule inhibitors targeting Cbl-b are in various stages of development. The following table summarizes the available quantitative data for this compound and its alternatives.
| Inhibitor | Developer/Source | Target(s) & Potency (IC50) | Key Preclinical Findings | Development Stage |
| This compound | MedchemExpress | Cbl-b: 6.0 nMc-Cbl: 3.5 nM[8] | Data not publicly available in peer-reviewed literature. | Research Compound |
| NX-1607 | Nurix Therapeutics | Cbl-b | Oral inhibitor.[9] In preclinical studies, it reverses T cell exhaustion and reduces tumor growth in colon and triple-negative breast cancer models.[6][10] An analog, C7683, acts as an "intramolecular glue" to lock Cbl-b in an inactive state.[11][12][13] | Phase 1 Clinical Trial[9] |
| HST-1011 | HotSpot Therapeutics | Cbl-b (Allosteric inhibitor) | Orally bioavailable. Preclinical data show it enhances NK cell activation, proliferation, and cytotoxic activity.[4] | Phase 1 Clinical Trial[1][4] |
| NTX-801 | Nimbus Therapeutics | Cbl-b | Demonstrated strong immune cell activation and significant tumor growth inhibition in a mouse syngeneic tumor model. Showed robust anti-tumor activity and increased survival in combination with anti-PD-1.[7] | Preclinical[1] |
Experimental Protocols
Reproducibility of findings relies on detailed and standardized experimental protocols. While specific protocols for this compound are not widely published, this section outlines general methodologies for key experiments used to characterize Cbl-b inhibitors.
In Vitro E3 Ligase Activity Assay
This assay measures the ability of an inhibitor to block the ubiquitination activity of Cbl-b.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used to detect the ubiquitination of a substrate protein by recombinant Cbl-b.
-
General Protocol:
-
Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (like UbcH5b), a biotinylated substrate, and an Europium-labeled ubiquitin are combined in an assay buffer.
-
The inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is initiated by adding ATP and incubated at 30°C.
-
The reaction is stopped, and streptavidin-allophycocyanin (SA-APC) is added.
-
The TR-FRET signal is read on a compatible plate reader. A decrease in signal indicates inhibition of ubiquitination.
-
IC50 values are calculated from the dose-response curve.
-
T Cell Activation and Cytokine Release Assay
This assay evaluates the effect of Cbl-b inhibitors on T cell function.
-
Principle: Primary T cells are stimulated in the presence of the inhibitor, and activation markers and cytokine production are measured.
-
General Protocol:
-
Isolate primary human or mouse T cells from peripheral blood or spleen.
-
Plate the T cells in wells pre-coated with anti-CD3 antibody to provide the primary activation signal.
-
Add the Cbl-b inhibitor at various concentrations. For some experiments, a sub-optimal concentration of anti-CD28 antibody is added to assess the inhibitor's ability to lower the activation threshold.
-
Incubate the cells for 48-72 hours.
-
Collect the supernatant to measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.
-
Analyze the T cells for expression of activation markers (e.g., CD25, CD69) by flow cytometry.
-
In Vivo Syngeneic Mouse Tumor Models
These models are crucial for assessing the anti-tumor efficacy of Cbl-b inhibitors in an immunocompetent setting.
-
Principle: Tumor cells are implanted in mice with a compatible genetic background. Once tumors are established, mice are treated with the Cbl-b inhibitor, and tumor growth is monitored.
-
General Protocol:
-
Inject a known number of tumor cells (e.g., CT26 colon carcinoma) subcutaneously into the flank of syngeneic mice (e.g., BALB/c).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the Cbl-b inhibitor orally or via another appropriate route at a defined dose and schedule.
-
Measure tumor volume regularly (e.g., every 2-3 days) with calipers.
-
At the end of the study, tumors and spleens may be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune activation.
-
Preclinical Evaluation Workflow
The preclinical development of a Cbl-b inhibitor typically follows a structured workflow to establish its potency, mechanism of action, and anti-tumor efficacy before advancing to clinical trials.
Caption: A typical preclinical workflow for a Cbl-b inhibitor.
Conclusion
The targeting of Cbl-b represents a promising new frontier in cancer immunotherapy. While this compound is a potent inhibitor in biochemical assays, a lack of publicly available in vivo or extensive cellular data makes it difficult to assess the reproducibility of its biological effects. In contrast, inhibitors like NX-1607 and HST-1011 have progressed into clinical trials, supported by preclinical data demonstrating their ability to enhance anti-tumor immunity.[1][9] Data from these clinical trials will be critical in validating Cbl-b as a therapeutic target in immuno-oncology. For researchers, the comparison of different Cbl-b inhibitors highlights the importance of a comprehensive preclinical data package, including in vitro potency, cellular activity, and in vivo efficacy, to support clinical development.
References
- 1. imtm.cz [imtm.cz]
- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 3. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hotspotthera.com [hotspotthera.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. nimbustx.com [nimbustx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nurix Therapeutics Presents New Translational Data from [globenewswire.com]
- 10. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nurixtx.com [nurixtx.com]
Safety Operating Guide
Proper Disposal of Cbl-b-IN-10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Cbl-b-IN-10, a potent inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl.
As a novel small molecule inhibitor used in research, this compound requires careful management to minimize environmental impact and ensure personnel safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for the disposal of similar research-grade chemical compounds.
Key Safety and Handling Data
Given the absence of a specific SDS for this compound, it is prudent to handle this compound with the same precautions as other potentially hazardous chemicals. The following table summarizes general safety and handling information based on typical small molecule inhibitors used in a laboratory setting.
| Parameter | Guideline | Source |
| Hazard Classification | Assume hazardous until proven otherwise. Handle with appropriate personal protective equipment (PPE). | General Laboratory Safety Practice |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat are required. | General Laboratory Safety Practice |
| Handling | Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. | General Laboratory Safety Practice |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | General Laboratory Safety Practice |
| In Case of a Spill | Absorb with an inert material and place in a suitable container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete. | General Laboratory Safety Practice |
Step-by-Step Disposal Procedures for this compound
Adherence to proper disposal protocols is crucial. The following steps outline the recommended procedure for the disposal of this compound and its contaminated materials.
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the solvents used.
-
-
Waste Labeling:
-
Label the waste container clearly with "Hazardous Chemical Waste," the name of the compound ("this compound"), and the approximate quantity of the waste.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area, away from general laboratory traffic and incompatible chemicals.
-
Follow your institution's guidelines for the storage of hazardous chemical waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b is a key negative regulator of T-cell activation. Its inhibition by compounds like this compound can enhance the immune response. The following diagram illustrates a simplified overview of the Cbl-b signaling pathway in the context of T-cell activation.
Figure 1. Simplified Cbl-b signaling pathway in T-cell activation.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal protocols.
Personal protective equipment for handling Cbl-b-IN-10
Compound Information
Cbl-b-IN-10 is an inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl, with IC50 values of 6.0 nM and 3.5 nM, respectively.[1][2][3] It is intended for research use only.
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Compound 463 |
| CAS Number | 2815225-12-6[3] |
| Molecular Formula | C₂₄H₂₁F₃N₄O₄ |
| Molecular Weight | 502.45 |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous compound. Similar compounds can pose risks such as skin and eye irritation, and potential reproductive hazards. Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, skin contact, and ingestion.[4]
| PPE Item | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves.[5] | Protects against skin contact. Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects eyes from splashes. |
| Lab Coat/Gown | Disposable, fluid-resistant gown.[4][5] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required when handling the powder form outside of a containment system.[4] | Prevents inhalation of aerosolized particles. |
Handling and Storage
Storage:
-
Store at room temperature in the continental US; however, storage conditions may vary elsewhere.[1]
-
Always refer to the Certificate of Analysis for specific storage recommendations.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.
Handling:
-
All work with this compound in its solid form should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Avoid creating dust.
-
Solutions should be prepared in a fume hood.
-
After handling, thoroughly wash hands and any exposed skin.
-
Decontaminate all surfaces and equipment after use.
Accidental Release and Exposure
| Scenario | Immediate Action |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. Cover the spill with an absorbent material. 4. Collect the absorbed material into a sealed container for hazardous waste. 5. Clean the spill area with a suitable decontamination solution. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Seek medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated PPE, and unused material, must be considered hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not dispose of down the drain.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
